molecular formula C7H12O B081377 (+)-3-Methylcyclohexanone CAS No. 13368-65-5

(+)-3-Methylcyclohexanone

Cat. No.: B081377
CAS No.: 13368-65-5
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-3-Methylcyclohexanone is a natural product found in Mentha pulegium with data available.

Properties

IUPAC Name

(3R)-3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOOUHRTQVGRU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-65-5
Record name (+)-3-Methylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13368-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-3-methylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLCYCLOHEXANONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72794G6S5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically enriched (+)-3-methylcyclohexanone, a valuable chiral building block in organic synthesis and drug development. The document details various strategic approaches, including chiral pool synthesis, asymmetric hydrogenation, and kinetic resolution. For each core method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Chiral Pool Synthesis from (+)-Pulegone

A common and efficient method for the synthesis of (+)-(R)-3-methylcyclohexanone utilizes the naturally occurring and readily available monoterpene (+)-pulegone as a chiral starting material. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with a predictable configuration.

The conversion of (+)-pulegone to (+)-(R)-3-methylcyclohexanone is typically achieved through a retro-aldol reaction, often catalyzed by acid.

Quantitative Data: Synthesis from (+)-Pulegone

Starting MaterialReagentsProductYield (%)Enantiomeric Excess (ee) (%)
(+)-PulegoneAcid (e.g., H₂SO₄)(+)-(R)-3-MethylcyclohexanoneHigh>98%

Experimental Protocol: Retro-Aldol Reaction of (+)-Pulegone

  • Reaction Setup: A solution of (+)-pulegone in a suitable organic solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic solvent is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by fractional distillation or column chromatography to yield pure (+)-(R)-3-methylcyclohexanone.

Logical Relationship Diagram: Chiral Pool Synthesis

chiral_pool_synthesis Pulegone (+)-Pulegone RetroAldol Retro-Aldol Reaction Pulegone->RetroAldol Acid Catalyst Product This compound RetroAldol->Product

Caption: Chiral pool synthesis of this compound from (+)-pulegone.

Asymmetric Hydrogenation of 3-Methyl-2-cyclohexen-1-one

Asymmetric hydrogenation of the prochiral enone, 3-methyl-2-cyclohexen-1-one, is a powerful method for establishing the chiral center at the C3 position. This approach relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen stereoselectively to one face of the double bond.

Quantitative Data: Asymmetric Hydrogenation

SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee) (%)
3-Methyl-2-cyclohexen-1-oneRu-BINAPThis compound>95%>98%
3-Methyl-2-cyclohexen-1-oneRh-(R,R)-Et-DuPhosThis compoundHighHigh

Experimental Protocol: Asymmetric Hydrogenation with a Chiral Ruthenium Catalyst

  • Catalyst Preparation: In a glovebox, a chiral ruthenium catalyst, such as Ru(OAc)₂((R)-BINAP), is prepared or obtained commercially.

  • Reaction Setup: The catalyst is dissolved in a degassed solvent (e.g., methanol (B129727) or ethanol) in a high-pressure autoclave. 3-Methyl-2-cyclohexen-1-one is then added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50°C) for a set period.

  • Monitoring and Work-up: The reaction progress is monitored by GC. Once the starting material is consumed, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford this compound. The enantiomeric excess is determined by chiral GC or HPLC.

Experimental Workflow: Asymmetric Hydrogenation

asymmetric_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_purification Purification Catalyst Chiral Ru-BINAP Catalyst Autoclave Pressurized H₂ Autoclave Catalyst->Autoclave Substrate 3-Methyl-2-cyclohexen-1-one Substrate->Autoclave Purify Column Chromatography Autoclave->Purify Product This compound Purify->Product

Caption: Workflow for asymmetric hydrogenation.

Kinetic Resolution of Racemic 3-Methylcyclohexanone (B152366)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For 3-methylcyclohexanone, this can be achieved through enzymatic or chemical methods.

Enzymes, particularly lipases, can exhibit high enantioselectivity in catalyzing the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Quantitative Data: Lipase-Catalyzed Resolution

SubstrateEnzymeReaction TypeProductYield (%)Enantiomeric Excess (ee) (%)
(±)-3-MethylcyclohexanolCandida antarctica Lipase (B570770) B (CALB)Acylation(+)-3-Methylcyclohexyl acetate (B1210297)~50%>99%

(Note: Data is often for the corresponding alcohol, which can be oxidized to the ketone.)

Experimental Protocol: Enzymatic Kinetic Resolution

  • Substrate Preparation: Racemic 3-methylcyclohexanone is first reduced to racemic 3-methylcyclohexanol (B165635) using a reducing agent like sodium borohydride.

  • Enzymatic Reaction: The racemic alcohol is dissolved in an organic solvent (e.g., toluene). An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica Lipase B) are added.

  • Reaction Monitoring: The mixture is stirred at a controlled temperature (e.g., 30-40°C), and the reaction is monitored by GC or HPLC until approximately 50% conversion is reached.

  • Separation: The enzyme is removed by filtration. The filtrate contains the acylated (+)-enantiomer and the unreacted (-)-enantiomer of the alcohol. These can be separated by column chromatography.

  • Hydrolysis and Oxidation: The separated (+)-3-methylcyclohexyl acetate is hydrolyzed back to (+)-3-methylcyclohexanol using a base (e.g., potassium carbonate in methanol). The resulting alcohol is then oxidized (e.g., using PCC or Swern oxidation) to yield this compound.

Signaling Pathway Diagram: Enzymatic Resolution

enzymatic_resolution Racemate Racemic 3-Methylcyclohexanol Lipase Lipase (e.g., CALB) Racemate->Lipase Separation Chromatographic Separation Lipase->Separation Mixture AcylDonor Acyl Donor AcylDonor->Lipase S_Alcohol (-)-3-Methylcyclohexanol (unreacted) R_Acetate (+)-3-Methylcyclohexyl acetate Hydrolysis Hydrolysis R_Acetate->Hydrolysis Separation->S_Alcohol Separation->R_Acetate R_Alcohol (+)-3-Methylcyclohexanol Hydrolysis->R_Alcohol Oxidation Oxidation R_Alcohol->Oxidation Product This compound Oxidation->Product

Caption: Pathway for enzymatic kinetic resolution.

Enantioselective Synthesis of (+)-3-Methylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enantioselective synthesis of (+)-3-methylcyclohexanone, a valuable chiral building block in the synthesis of pharmaceuticals and natural products, presents a significant challenge in modern organic chemistry. The control of the stereocenter at the C3 position is crucial for the desired biological activity of the final products. This technical guide provides an in-depth overview of the core strategies for achieving high enantiopurity of this compound. Key methodologies, including asymmetric hydrogenation, organocatalytic conjugate addition, and the use of chiral auxiliaries, are discussed. This document offers detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of reaction pathways to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

3-Methylcyclohexanone is a chiral ketone with a stereogenic center at the C3 position. The two enantiomers, (R)- and (S)-3-methylcyclohexanone, can exhibit distinct biological activities, making their stereoselective synthesis a critical endeavor in drug discovery and development. This guide focuses on the preparation of the (+)-enantiomer, providing a comprehensive analysis of established and emerging synthetic strategies.

Core Synthetic Strategies

The principal approaches for the enantioselective synthesis of this compound revolve around three main strategies:

  • Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone: This is one of the most direct methods, involving the stereoselective addition of hydrogen across the double bond of the prochiral α,β-unsaturated ketone precursor.

  • Enantioselective Conjugate Addition: This strategy entails the 1,4-addition of a methyl group or its equivalent to a cyclohexenone derivative using a chiral catalyst or reagent to induce stereoselectivity.

  • Chiral Auxiliary-Mediated Alkylation: This classical approach involves the temporary attachment of a chiral auxiliary to the cyclohexanone (B45756) core to direct the diastereoselective introduction of the methyl group at the C3 position. Subsequent removal of the auxiliary affords the desired enantiomerically enriched product.

Data Presentation

The following tables summarize the quantitative data for key enantioselective synthesis methods, allowing for a comparative assessment of their efficacy.

Table 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone

Catalyst/ReagentLigand/AuxiliarySolventYield (%)Enantiomeric Excess (ee, %)Reference
Rhodium ComplexChiral Phosphine LigandsVariousHighUp to 99%[1]
OrganocatalystL-valine t-butyl ester saltsNot specifiedNot specifiedModerate to High[2]
Ruthenium ComplexBINAP derivativesMethanol>95%>98%N/A

Note: Data for Ruthenium Complex is representative of similar asymmetric hydrogenations and may require optimization for this specific substrate.

Table 2: Enantioselective Conjugate Addition to Cyclohexenone Derivatives

NucleophileCatalyst/MediatorSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Me₂ZnChiral Copper-Phosphoramidite2-Cyclohexenone>90%>98%N/A
MeMgBrChiral Copper-BINAP2-CyclohexenoneHighUp to 95%N/A
AlkenylzirconiumRhodium Catalyst2-CyclohexenoneModerateHigh[1]

Note: Data is for the addition to the parent 2-cyclohexenone and serves as a benchmark for the synthesis of 3-substituted cyclohexanones.

Table 3: Chiral Auxiliary-Based Alkylation

Chiral AuxiliaryAlkylating AgentDiastereomeric Excess (de, %)Overall Yield (%)Reference
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Methyl Iodide>98%~79% (over 3 steps)[3]
(R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP)Methyl Iodide>98%~79% (over 3 steps)[3]

Experimental Protocols

Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone

This protocol is a conceptual example based on organocatalytic transfer hydrogenation principles.[2]

Reaction: Asymmetric transfer hydrogenation of 3-methyl-2-cyclohexenone using a chiral organocatalyst.

Procedure:

  • To a solution of 3-methyl-2-cyclohexenone (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is added the chiral catalyst (e.g., a salt of L-valine t-butyl ester, 0.1 eq).

  • A hydrogen donor, such as Hantzsch ester (1.2 eq), is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature or 0 °C) and monitored by TLC or GC for the consumption of the starting material.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Chiral Auxiliary Method: Asymmetric α-Alkylation using a SAMP Hydrazone

This protocol is adapted from the well-established SAMP/RAMP hydrazone methodology.[3]

Step 1: Formation of the Chiral Hydrazone

  • In a round-bottom flask, a solution of cyclohexanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in an anhydrous solvent (e.g., diethyl ether or toluene) is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until the cyclohexanone is completely consumed.

  • The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • The crude SAMP hydrazone is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere.

  • A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature to form the azaenolate.

  • Methyl iodide (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the addition of water.

Step 3: Removal of the Chiral Auxiliary

  • The reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated. The crude alkylated hydrazone is then subjected to ozonolysis or treated with an acid (e.g., aqueous HCl or oxalic acid) to cleave the hydrazone and yield the this compound.

  • Purification by column chromatography provides the enantiomerically enriched product.

Mandatory Visualizations

Asymmetric_Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Methyl-2-cyclohexenone 3-Methyl-2-cyclohexenone Chiral_Catalyst Chiral Catalyst (e.g., Rh-phosphine) 3-Methyl-2-cyclohexenone->Chiral_Catalyst Coordination H2_Source H2 Source (e.g., Hantzsch Ester) H2_Source->Chiral_Catalyst Activation Product This compound Chiral_Catalyst->Product Stereoselective Hydride Transfer

Caption: Asymmetric Hydrogenation of 3-Methyl-2-cyclohexenone.

Conjugate_Addition_Workflow Start Start: 2-Cyclohexenone Step1 Reaction with Methyl Nucleophile (e.g., Me2Zn) Start->Step1 Step2 Presence of Chiral Catalyst (e.g., Copper-Phosphoramidite) Step1->Step2 Step3 Formation of Chiral Enolate Step1->Step3 Step4 Protonation Step3->Step4 End Product: this compound Step4->End

Caption: Enantioselective Conjugate Addition Workflow.

Chiral_Auxiliary_Logic Start Cyclohexanone Step1 Attach Chiral Auxiliary (e.g., SAMP) Start->Step1 Step2 Form Diastereomeric Intermediate (Hydrazone) Step1->Step2 Step3 Diastereoselective Alkylation (Methyl Iodide) Step2->Step3 Step4 Remove Chiral Auxiliary Step3->Step4 End This compound Step4->End

Caption: Logic of the Chiral Auxiliary Approach.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct strategies. Asymmetric hydrogenation of 3-methyl-2-cyclohexenone offers a direct and efficient route, often providing high enantioselectivity with the appropriate choice of chiral catalyst. Organocatalytic conjugate addition represents a powerful and increasingly popular alternative, avoiding the use of metal catalysts. The chiral auxiliary approach, while more traditional and often requiring multiple steps, remains a robust and reliable method for achieving high stereochemical control. The selection of the optimal synthetic route will depend on factors such as the availability of starting materials and catalysts, scalability requirements, and the desired level of enantiopurity. This guide provides the foundational information and experimental frameworks to enable researchers to make informed decisions in their synthetic endeavors.

References

An In-depth Spectroscopic Analysis of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for (+)-3-Methylcyclohexanone, a chiral cyclic ketone of interest in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using modern spectroscopic techniques.

Molecular Structure

This compound is a colorless liquid with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure consists of a six-membered ring containing a ketone functional group and a methyl group at the 3-position. The "(+)" designation indicates that it is the dextrorotatory enantiomer.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. A strong absorption band is observed in the region of 1710-1720 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. Additionally, bands corresponding to C-H stretching and bending vibrations are present.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~2960 - 2870C-H Stretch (alkane)Strong
~1715C=O Stretch (ketone)Strong
~1460C-H Bend (alkane)Medium

Note: The exact peak positions may vary slightly depending on the experimental conditions.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound shows a series of signals corresponding to the different protons in the molecule. The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity and stereochemistry of the protons.

Table 2: ¹H NMR Spectroscopy Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.2 - 2.5Multiplet2HProtons adjacent to the carbonyl group (C2-H)
~1.9 - 2.2Multiplet2HProtons adjacent to the carbonyl group (C6-H)
~1.5 - 1.9Multiplet3HMethine proton (C3-H) and other ring protons
~1.2 - 1.5Multiplet2HRing protons
~1.0Doublet3HMethyl group protons (C7-H)

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in a deuterated solvent such as CDCl₃.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 3: ¹³C NMR Spectroscopy Data for this compound

Chemical Shift (δ, ppm)Assignment
~211Carbonyl Carbon (C=O)
~48Methine Carbon (C3)
~41Methylene Carbon (C2)
~35Methylene Carbon (C6)
~30Methylene Carbon (C4)
~25Methylene Carbon (C5)
~22Methyl Carbon (CH₃)

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is typically recorded in a deuterated solvent such as CDCl₃ with proton decoupling.[2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular weight of the compound.[4]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
112ModerateMolecular Ion [M]⁺
97Moderate[M - CH₃]⁺
84Moderate[M - C₂H₄]⁺
69Strong[M - C₃H₇]⁺
55Strong[C₄H₇]⁺

Note: The fragmentation pattern can be used to deduce the structure of the molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

  • Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: For a neat liquid sample, a drop of this compound is placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr).[5][6][7]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Instrument: NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][9][10] A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[3] A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.[3]

  • Technique: Electron Ionization (EI).

  • Instrument: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS).

  • Sample Introduction: The sample is introduced into the ion source, where it is vaporized.[11]

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13][14]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data H_NMR_Data ¹H NMR Spectrum (Proton Environment) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum (Carbon Skeleton) NMR->C_NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Analysis Combined Spectroscopic Data Analysis IR_Data->Analysis H_NMR_Data->Analysis C_NMR_Data->Analysis MS_Data->Analysis Structure Confirmed Structure of This compound Analysis->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

This diagram outlines the process, starting from the sample, through the application of different spectroscopic techniques, data acquisition and analysis, leading to the final confirmed molecular structure.

References

An In-Depth Technical Guide to Chiral Resolution Methods for 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the chiral resolution of racemic 3-methylcyclohexanone (B152366), a key chiral building block in the synthesis of pharmaceuticals and fine chemicals. The document details enzymatic, chromatographic, and classical resolution techniques, offering experimental protocols and quantitative data to aid in method selection and implementation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly effective and environmentally benign method for resolving racemic mixtures. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the product.

Lipase-Catalyzed Acetylation

While specific data for the direct enzymatic resolution of 3-methylcyclohexanone is not extensively published, a robust protocol can be adapted from the successful resolution of the structurally analogous 3-(hydroxymethyl)cyclohexanone. This method involves the enantioselective acylation of the hydroxyl group, and a similar strategy can be applied to the ketone, although the reaction kinetics and enzyme selection may require optimization.

Table 1: Performance of Various Lipases in the Kinetic Resolution of a Structural Analog

Lipase (B570770)Acyl DonorSolventProductYield (%)Enantiomeric Excess (e.e.) (%)
Porcine Pancreatic Lipase (PPL-II)Vinyl acetateDiisopropyl ether(R)-3-(acetoxymethyl)cyclohexanone2591

Data adapted from a study on the kinetic resolution of rac-3-hydroxycyclohexanone.[1]

Proposed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the successful resolution of rac-3-(hydroxymethyl)cyclohexanone and serves as a starting point for the kinetic resolution of racemic 3-methylcyclohexanone.

Materials:

  • Racemic 3-methylcyclohexanone

  • Selected Lipase (e.g., Porcine Pancreatic Lipase)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Diisopropyl ether, Hexane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve racemic 3-methylcyclohexanone (1.0 eq) in the anhydrous solvent.

  • Reagent Addition: Add the acyl donor (2.0 eq) followed by the lipase (typically 50-100% by weight of the substrate).

  • Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Work-up: Filter off the enzyme and wash it with the reaction solvent. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product and the unreacted starting material by silica gel column chromatography.

Enzymatic_Kinetic_Resolution racemate Racemic 3-Methylcyclohexanone reaction Enantioselective Acylation racemate->reaction lipase Lipase + Acyl Donor lipase->reaction separation Separation (Chromatography) reaction->separation enantiomer_s (S)-3-Methylcyclohexanone separation->enantiomer_s product_r (R)-Acylated Product separation->product_r

Enzymatic Kinetic Resolution Workflow.

Chromatographic Resolution

Chromatographic methods offer direct separation of enantiomers without the need for derivatization. Chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common approaches.

Chiral High-Performance Liquid Chromatography (HPLC)

A detailed protocol for the chiral HPLC separation of the closely related 3-methylcycloheptanone (B7895778) can be readily adapted for 3-methylcyclohexanone. Polysaccharide-based CSPs are particularly effective for the resolution of cyclic ketones.

Table 2: Proposed HPLC Screening Conditions for 3-Methylcyclohexanone

Column TypeMobile PhaseFlow Rate (mL/min)Detection (nm)
CHIRALPAK® IAn-Hexane / Isopropanol (B130326) (90:10)1.0210
CHIRALPAK® IBn-Hexane / Isopropanol (90:10)1.0210
CHIRALCEL® OD-Hn-Hexane / Isopropanol (90:10)1.0210

Experimental Protocol: Chiral HPLC Separation

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-methylcyclohexanone in the mobile phase.

  • HPLC System: Use a standard HPLC system with a UV detector.

  • Column: Screen various polysaccharide-based chiral columns (e.g., CHIRALPAK® series).

  • Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Method Optimization: Adjust the mobile phase composition to achieve baseline separation. Increasing the alcohol content generally decreases retention time.

Chiral_HPLC_Workflow racemic_sample Racemic 3-Methylcyclohexanone Solution hplc_system HPLC System racemic_sample->hplc_system chiral_column Chiral Stationary Phase hplc_system->chiral_column detector UV Detector chiral_column->detector separated_enantiomers Separated Enantiomers (R and S) detector->separated_enantiomers

Chiral HPLC Separation Workflow.
Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. Cyclodextrin-based stationary phases are commonly used for this purpose.

Table 3: Chiral GC Separation Data for 3-Methylcyclohexanone

ColumnTemperature (°C)Carrier GasSeparation Factor (α)
β-DEX 11070Helium1.017

Note: NS = No Separation. Data extracted from a general guide on chiral GC columns.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. For ketones, this often involves the formation of diastereomeric imines or hydrazones.

Diastereomeric Imine Formation

A protocol for the resolution of the analogous 2-methylcyclohexanone (B44802) using (R)-1-phenylethylamine can be adapted for 3-methylcyclohexanone.

Experimental Protocol: Diastereomeric Crystallization

  • Imine Formation: React racemic 3-methylcyclohexanone with an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine) in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.

  • Crystallization: Cool the resulting mixture of diastereomeric imines to induce crystallization of the less soluble diastereomer.

  • Isolation and Purification: Isolate the crystals by filtration and purify by recrystallization.

  • Hydrolysis: Hydrolyze the purified diastereomeric imine under acidic conditions (e.g., aqueous HCl) to yield the enantiomerically enriched 3-methylcyclohexanone and recover the chiral resolving agent.

Classical_Resolution racemate Racemic 3-Methylcyclohexanone diastereomers Diastereomeric Mixture racemate->diastereomers resolving_agent Chiral Resolving Agent resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer_1 Diastereomer 1 (less soluble) crystallization->diastereomer_1 diastereomer_2 Diastereomer 2 (more soluble) crystallization->diastereomer_2 hydrolysis_1 Hydrolysis diastereomer_1->hydrolysis_1 hydrolysis_2 Hydrolysis diastereomer_2->hydrolysis_2 enantiomer_1 Enantiomer 1 hydrolysis_1->enantiomer_1 enantiomer_2 Enantiomer 2 hydrolysis_2->enantiomer_2

Classical Resolution via Diastereomeric Salt Formation.

Dynamic Kinetic Resolution (DKR)

Conceptual Workflow:

  • Enzymatic Resolution: A lipase selectively acylates one enantiomer of 3-methylcyclohexanone (after reduction to the corresponding alcohol) or a related substrate.

  • Racemization: A ruthenium catalyst facilitates the rapid interconversion of the unreacted enantiomer to the reactive one.

  • Combined Process: Both reactions occur concurrently in one pot, driving the equilibrium towards the formation of a single enantiomeric product.

DKR_Workflow cluster_racemate Racemic Mixture enantiomer_r (R)-Enantiomer resolution Kinetic Resolution (Lipase) enantiomer_r->resolution enantiomer_s (S)-Enantiomer racemization Racemization (Ru catalyst) enantiomer_s->racemization racemization->enantiomer_r product Single Enantiomer Product resolution->product

Dynamic Kinetic Resolution Conceptual Workflow.

Conclusion

The chiral resolution of 3-methylcyclohexanone can be achieved through various methods, each with its own advantages and limitations. Enzymatic kinetic resolution offers high enantioselectivity under mild conditions. Chromatographic techniques, particularly HPLC and GC with chiral stationary phases, provide direct and efficient separation. Classical resolution via diastereomeric salt formation is a well-established method suitable for larger scale separations. For applications requiring high yields of a single enantiomer, dynamic kinetic resolution presents a powerful, albeit more complex, alternative. The choice of the most suitable method will depend on the specific requirements of the research or development project, including the desired scale, purity, and available resources.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] Its stereocenter and reactive carbonyl group allow for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic profile of this compound. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of reaction pathways and workflows are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound, also known as (R)-(+)-3-Methylcyclohexanone, is a colorless to pale yellow liquid with a characteristic odor.[1] It is a chiral molecule, with the (R)-enantiomer being the dextrorotatory form.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O[2][3]
Molecular Weight112.17 g/mol [2][3]
AppearanceColorless to pale yellow liquid[1]
Density0.916 g/mL at 25 °C[1]
Boiling Point168-169 °C[1]
Flash Point125 °F (51.67 °C)[1]
Refractive Index (n20/D)1.446[1]
Optical Activity ([α]24/D)+13.5° (neat)
CAS Number13368-65-5[2]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features and Observed Shifts
¹H NMR (CDCl₃)Signals corresponding to the methyl group, methylene (B1212753) protons on the cyclohexane (B81311) ring, and the proton at the chiral center. Approximate shifts (ppm): 1.03 (d, 3H, CH₃), 1.3-2.4 (m, 9H, ring protons).[4]
¹³C NMR (CDCl₃)Resonances for the carbonyl carbon, the chiral carbon bearing the methyl group, and the other four carbons of the cyclohexyl ring.[5]
IR Spectroscopy (Neat)A strong absorption band characteristic of the C=O stretch of a cyclic ketone, typically observed around 1710 cm⁻¹.[2]
Mass Spectrometry (GC-MS)Molecular ion peak (M⁺) at m/z = 112, with characteristic fragmentation patterns.[2]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its ketone functional group and the presence of alpha-protons, which allows for the formation of enolates.

Enolate Formation

The protons on the carbons alpha to the carbonyl group (C2 and C6) are acidic and can be removed by a base to form an enolate. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control).

Aldol (B89426) Condensation

This compound can undergo self-aldol condensation or crossed-aldol condensation with other carbonyl compounds. The reaction proceeds via the enolate intermediate attacking the carbonyl group of another molecule.

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol (3-methylcyclohexanol) using various reducing agents. The stereochemical outcome of the reduction is dependent on the reagent and the steric environment of the ketone.

Experimental Protocols

The following are representative experimental protocols for common reactions involving cyclohexanone (B45756) derivatives, which can be adapted for this compound.

Protocol for Aldol Condensation of a Cyclohexanone Derivative

This protocol is a general procedure for a base-catalyzed aldol condensation.

Materials:

  • Cyclohexanone derivative (e.g., this compound)

  • Aldehyde or ketone partner (for crossed-aldol)

  • Ethanol (95%)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 15 M)

  • Ice water

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • In a conical vial equipped with a magnetic spin vane, dissolve approximately 1 mmol of the cyclohexanone derivative and 1 mole equivalent of the aldehyde/ketone partner in 1 mL of 95% ethanol.[6]

  • While stirring, add 0.10 mL of 15 M aqueous sodium hydroxide solution.[6]

  • Cap the vial and stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.[6]

  • Once the reaction is complete (indicated by solidification or by TLC analysis), break up the solid with a spatula and add 2 mL of ice water.[6]

  • Transfer the mixture to a small Erlenmeyer flask containing an additional 3 mL of ice water and stir thoroughly.[6]

  • Collect the crude product by suction filtration, wash with cold water, and allow it to air dry.[6]

  • Purify the product by recrystallization from a suitable solvent, such as 95% ethanol.[6]

Protocol for Sodium Borohydride (B1222165) Reduction of a Cyclohexanone Derivative

This protocol outlines the reduction of a cyclohexanone to the corresponding alcohol.

Materials:

Procedure:

  • In a large test tube, dissolve the cyclohexanone derivative (e.g., 2 mL) in methanol (e.g., 5 mL).[7]

  • Cool the test tube in an ice bath.

  • Carefully add sodium borohydride in small portions to the cooled solution.

  • After the addition is complete, stir the reaction mixture at room temperature for approximately 10 minutes.[8]

  • To decompose the intermediate borate (B1201080) ester, add 5 mL of 3 M NaOH solution, followed by 4 mL of water.[8] The product should separate as a distinct layer.

  • Extract the product with dichloromethane (e.g., 3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[8]

  • Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude alcohol product.[8]

  • The product can be further purified by distillation or chromatography if necessary.

Visualizations

General Reactivity of this compound

START This compound ENOLATE Enolate Intermediate START->ENOLATE Base REDUCTION Reduction START->REDUCTION e.g., NaBH₄ ALDOL Aldol Addition/Condensation ENOLATE->ALDOL +this compound ALKYLATION Alkylation ENOLATE->ALKYLATION + R-X ALDOL_PRODUCT α,β-Unsaturated Ketone ALDOL->ALDOL_PRODUCT ALCOHOL 3-Methylcyclohexanol REDUCTION->ALCOHOL ALKYLATED_PRODUCT α-Alkylated Ketone ALKYLATION->ALKYLATED_PRODUCT

Caption: Key reaction pathways of this compound.

Experimental Workflow for NaBH₄ Reduction

START Dissolve this compound in Methanol COOL Cool in Ice Bath START->COOL ADD_NABH4 Add NaBH₄ COOL->ADD_NABH4 STIR Stir at Room Temperature ADD_NABH4->STIR QUENCH Quench with NaOH and Water STIR->QUENCH EXTRACT Extract with Dichloromethane QUENCH->EXTRACT DRY Dry Organic Layer (Anhydrous Na₂SO₄) EXTRACT->DRY EVAPORATE Evaporate Solvent DRY->EVAPORATE END Purified 3-Methylcyclohexanol EVAPORATE->END

Caption: Workflow for the reduction of this compound.

Applications in Drug Development and Research

This compound is a valuable chiral precursor in the synthesis of pharmaceuticals.[1] Its stereogenic center is often incorporated into the final active pharmaceutical ingredient (API), where stereochemistry is crucial for biological activity. While specific signaling pathways directly involving this compound are not widely reported, derivatives of cyclohexanone and related cyclic ketones have been investigated for a range of biological activities, including antibacterial and anti-inflammatory properties.[9][10] The primary role of this compound in drug development is as a starting material for the construction of more complex chiral molecules.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its reactivity, centered around the ketone functionality, allows for a variety of synthetic transformations that are crucial in the fields of pharmaceutical and fragrance development. This guide provides essential technical information, including experimental protocols and data, to support the effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methylcyclohexanone is a chiral cyclic ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various complex molecules and natural products. Its stereochemistry plays a crucial role in directing the outcome of stereoselective reactions, making a thorough understanding of its absolute configuration and conformational behavior essential for its effective application in research and drug development. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its absolute configuration, chiroptical properties, and the experimental methodologies used for its stereochemical assignment.

Absolute Configuration and Chiroptical Properties

The dextrorotatory enantiomer of 3-methylcyclohexanone, designated as this compound, has the (R) absolute configuration.[1][2] This assignment has been established through various chiroptical and spectroscopic methods.

Data Presentation: Chiroptical and Physical Properties

The following table summarizes the key quantitative data related to the chiroptical and physical properties of (R)-(+)-3-methylcyclohexanone.

PropertyValueConditionsReference(s)
Specific Rotation ([α]) +13.5°24 °C, neat[2][3]
Enantiomeric Excess (ee) 99%Gas-Liquid Chromatography (GLC)[2][3]
Molecular Weight 112.17 g/mol [1][4]
Boiling Point 168-169 °Cat 1 atm[2][3]
Density 0.916 g/mLat 25 °C[2][3]
Refractive Index (n) 1.446at 20 °C[2][3]

Conformational Analysis

(R)-3-Methylcyclohexanone exists as a mixture of two rapidly interconverting chair conformers: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The equatorial conformer is generally considered to be the more stable and, therefore, the major conformer at equilibrium.[5]

G VCD Analysis Workflow for Absolute Configuration cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison and Assignment SamplePrep Sample Preparation (this compound in CDCl3) VCD_Measurement VCD and IR Spectra Acquisition SamplePrep->VCD_Measurement Comparison Compare Experimental and Calculated VCD Spectra VCD_Measurement->Comparison ConformationalSearch Conformational Search (e.g., Molecular Mechanics) DFT_Optimization DFT Geometry Optimization and Frequency Calculation for (R)-isomer ConformationalSearch->DFT_Optimization VCD_Calculation VCD and IR Spectra Calculation DFT_Optimization->VCD_Calculation VCD_Calculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment G Synthesis of 3-Methylcyclohexanone via Hydrogenation of m-Cresol mCresol m-Cresol ThreeMCH 3-Methylcyclohexanone mCresol->ThreeMCH Hydrogenation H2 H₂ (Hydrogen) Catalyst Catalyst (e.g., Pt/SiO₂, Ni/SiO₂) ThreeMCHol 3-Methylcyclohexanol ThreeMCH->ThreeMCHol Further Hydrogenation

References

physical properties of (+)-3-Methylcyclohexanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (+)-3-Methylcyclohexanone, specifically its boiling point and density. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound, a chiral cyclic ketone, is a colorless to pale yellow liquid at room temperature. Its physical characteristics are crucial for handling, process design, and analytical method development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values are compiled from various sources and represent typical measurements under standard conditions.

Physical PropertyValueConditions
Boiling Point 168-170 °CAt atmospheric pressure (760 mmHg)[1][2][3]
Density 0.914 - 0.916 g/mLAt 25 °C[3][4][5]

Note: The physical properties of the specific enantiomer this compound are consistent with those of the racemic mixture.[5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid samples such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., ignition tube)

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with this compound.

  • Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is below the level of the side arm. The heating fluid should cover the sample but not contaminate it.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[1][4]

  • Recording: Record the temperature at this point. It is advisable to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with distilled water, followed by acetone, and allow it to dry completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper (m_pycnometer).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water and insert the stopper, ensuring that excess water is expelled through the capillary. Thermostat the filled pycnometer in a constant temperature water bath at 25 °C. Dry the exterior of the pycnometer and weigh it (m_pycnometer+water).

  • Volume of Pycnometer: Calculate the volume of the pycnometer (V_pycnometer) using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL): V_pycnometer = (m_pycnometer+water - m_pycnometer) / ρ_water

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, insert the stopper, thermostat at 25 °C, dry the exterior, and weigh it (m_pycnometer+sample).

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the following formula: ρ_sample = (m_pycnometer+sample - m_pycnometer) / V_pycnometer[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid sample.

G Workflow for Physical Property Determination of a Liquid Sample cluster_0 Sample Preparation cluster_1 Boiling Point Determination (Thiele Tube) cluster_2 Density Determination (Pycnometer) cluster_3 Data Analysis and Reporting start Receive Liquid Sample check_purity Assess Sample Purity (e.g., GC, NMR) start->check_purity bp_setup Assemble Thiele Tube Apparatus check_purity->bp_setup d_weigh_empty Weigh Empty Pycnometer check_purity->d_weigh_empty bp_heat Heat Sample and Observe Bubbling bp_setup->bp_heat bp_record Record Temperature at Bubble Cessation bp_heat->bp_record analyze Analyze and Compare with Literature bp_record->analyze d_weigh_water Weigh Pycnometer with Water d_weigh_empty->d_weigh_water d_calc_vol Calculate Pycnometer Volume d_weigh_water->d_calc_vol d_weigh_sample Weigh Pycnometer with Sample d_calc_vol->d_weigh_sample d_calc_density Calculate Sample Density d_weigh_sample->d_calc_density d_calc_density->analyze report Generate Final Report analyze->report

Caption: Workflow for Determining Physical Properties.

References

synthesis of 3-methylcyclohexanone from m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methylcyclohexanone (B152366) from m-Cresol (B1676322)

Introduction

3-Methylcyclohexanone is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its synthesis from readily available m-cresol is a commercially significant transformation that involves a two-step process: the catalytic hydrogenation of m-cresol to 3-methylcyclohexanol (B165635), followed by the oxidation of the resulting secondary alcohol to the target ketone.[2][3] This guide provides a comprehensive overview of this synthetic pathway, detailing experimental protocols, comparative quantitative data, and process workflows for professionals in research and drug development.

Overall Synthesis Pathway

The conversion of m-cresol to 3-methylcyclohexanone is primarily achieved through two sequential reactions. The first step involves the reduction of the aromatic ring of m-cresol to yield 3-methylcyclohexanol. The second step is the selective oxidation of the secondary alcohol group to a ketone.

G Overall Synthesis Pathway of 3-Methylcyclohexanone from m-Cresol m_cresol m-Cresol methylcyclohexanol 3-Methylcyclohexanol m_cresol->methylcyclohexanol Step 1: Catalytic Hydrogenation (e.g., Pt, Pd, Ni catalyst, H₂) methylcyclohexanone 3-Methylcyclohexanone methylcyclohexanol->methylcyclohexanone Step 2: Oxidation (e.g., Swern, TEMPO, NaOCl)

Caption: Overall synthesis pathway from m-cresol.

Step 1: Catalytic Hydrogenation of m-Cresol

The hydrogenation of m-cresol is a critical step that can lead to the desired 3-methylcyclohexanol or undesired side products, primarily toluene, through a competing reaction known as hydrodeoxygenation (HDO).[4][5] The reaction selectivity is highly dependent on the catalyst, temperature, and pressure. The primary reactions involve the hydrogenation of the aromatic ring (HYD) to produce 3-methylcyclohexanone and 3-methylcyclohexanol.[4]

Data Presentation: Catalyst Performance in m-Cresol Hydrogenation

The choice of catalyst significantly impacts both the conversion of m-cresol and the selectivity towards the desired hydrogenated products versus the hydrodeoxygenation product (toluene). The following table summarizes the performance of various catalysts under vapor-phase conditions.

CatalystSupportTemperature (°C)Pressure (atm)m-Cresol Conversion (%)Key ProductsReference
Pt SiO₂2501High3-Methylcyclohexanol, 3-Methylcyclohexanone[4]
Pd SiO₂2501Moderate3-Methylcyclohexanol, 3-Methylcyclohexanone[4]
Ni SiO₂2501Low3-Methylcyclohexanol, 3-Methylcyclohexanone[4]
Ni@S-1 Silicalite-13002.596.9Toluene (94.0% yield via HDO)[6]
Pt HBeta2501 (H₂)-Toluene (DDO), Methylcyclohexane (HYD)[5]

Note: Quantitative yields and selectivities are highly dependent on the weight hourly space velocity (WHSV) or W/F ratio (catalyst weight to reactant flow rate).[4]

Experimental Protocol: Vapor-Phase Hydrogenation

This protocol is a generalized procedure based on methodologies for vapor-phase hydrogenation in a fixed-bed reactor.[4][6]

  • Catalyst Preparation: Place 1.0 g of the chosen catalyst (e.g., Pt/SiO₂) in a fixed-bed reactor.

  • Reduction: Reduce the catalyst in situ by flowing pure H₂ (e.g., 50 mL/min) at 500 °C for 10 hours at atmospheric pressure.[6]

  • Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 250 °C) under H₂ flow.[4]

  • Reactant Feed: Introduce gaseous m-cresol into the reactor along with H₂ at a specific molar ratio (e.g., H₂/m-cresol = 60).[4] The m-cresol is fed using a pump, and its flow rate is controlled to achieve a specific W/F ratio.[4]

  • Product Collection & Analysis: The products exiting the reactor are cooled and collected. Analysis is performed using an online gas chromatograph (GC) to determine the conversion of m-cresol and the selectivity of the products.[6]

Step 2: Oxidation of 3-Methylcyclohexanol

The oxidation of 3-methylcyclohexanol to 3-methylcyclohexanone is a standard organic transformation. The selection of the oxidizing agent is crucial to ensure high yield and avoid over-oxidation or side reactions. Milder, more selective methods like Swern or TEMPO-mediated oxidation are often preferred in complex syntheses, while classic reagents like chromic acid or sodium hypochlorite (B82951) are also effective.[7][8][9]

Data Presentation: Comparison of Oxidation Methods
Oxidation MethodPrimary ReagentsTypical TemperatureKey AdvantagesKey DisadvantagesReference
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)-78 °CMild conditions, high chemoselectivity, avoids heavy metals.Requires low temperatures, produces odorous dimethyl sulfide (B99878) byproduct.[9]
TEMPO-mediated TEMPO (catalyst), NaOCl (co-oxidant)0 °CMild, catalytic use of TEMPO, high selectivity for primary/secondary alcohols.Potential for chlorination side reactions with NaOCl.[7][7]
Hypochlorite (Bleach) NaOCl, Acetic AcidRoom Temp (cooled with ice)Inexpensive, readily available reagents.Can be less selective, requires careful temperature control.[10]
Chromic Acid CrO₃, H₂SO₄, Acetone (Jones Oxidation)0 °C to Room TempPowerful, fast, and effective.Uses toxic and carcinogenic Cr(VI) reagents, harsh acidic conditions.[8]
Experimental Protocols: Key Oxidation Reactions

This protocol is adapted from the Swern oxidation of a substituted cyclohexanol (B46403) and is suitable for achieving high selectivity under mild conditions.[9]

  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM).

    • In a separate flask, prepare a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) in anhydrous DCM.

  • Activator Formation: Cool the oxalyl chloride solution to -78 °C (dry ice/acetone bath). Slowly add the DMSO solution to the stirred oxalyl chloride solution and stir for 15 minutes.

  • Alcohol Addition: Prepare a solution of 3-methylcyclohexanol (1.0 eq.) in anhydrous DCM and add it slowly to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Base Addition: Slowly add triethylamine (5.0 eq.) to the mixture at -78 °C and stir for an additional 30 minutes.

  • Workup & Purification:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Quench the reaction with water.

    • Perform a standard aqueous workup by extracting with DCM, washing the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

This protocol is a cost-effective method adapted from the oxidation of cyclohexanol.[10]

  • Reaction Setup: In an Erlenmeyer flask, combine 3-methylcyclohexanol (10 mmol), a stir bar, and 2.5 mL of glacial acetic acid.

  • Oxidant Addition: Add 15 mL of 5.25% sodium hypochlorite solution (bleach) dropwise from a separatory funnel over ~15 minutes while stirring. Maintain the temperature by using an ice bath if the flask becomes hot.

  • Reaction Monitoring: After addition is complete, stir for another 15 minutes. Test for excess oxidant using starch-iodide paper (a blue-black color indicates excess). If necessary, add more bleach.

  • Quenching: Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.

  • Workup & Purification:

    • Neutralize the solution by adding 6N NaOH.

    • Saturate the aqueous solution with solid NaCl to reduce the solubility of the product.

    • Extract the mixture twice with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by evaporation or vacuum to yield the crude 3-methylcyclohexanone.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the oxidation of 3-methylcyclohexanol, incorporating reaction, workup, and purification steps.

G General Workflow for Oxidation of 3-Methylcyclohexanol start Start setup 1. Set up Reaction Flask (Alcohol + Solvent) Under Inert Atmosphere start->setup cool 2. Cool to Reaction Temp (e.g., 0°C or -78°C) setup->cool add_oxidant 3. Add Oxidizing Agent (e.g., Swern Reagents / NaOCl) Dropwise cool->add_oxidant react 4. Stir for Reaction Completion (Monitor by TLC/GC) add_oxidant->react quench 5. Quench Reaction (e.g., Add Water or NaHSO₃) react->quench extract 6. Liquid-Liquid Extraction (Separate Organic/Aqueous Layers) quench->extract wash 7. Wash Organic Layer (Acid, Base, Brine) extract->wash dry 8. Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) wash->dry purify 9. Purify Product (Column Chromatography or Distillation) dry->purify end Final Product: 3-Methylcyclohexanone purify->end

References

Microbial Reduction of 3-Methylcyclohexenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The enantioselective reduction of 3-methylcyclohexenone is a pivotal transformation in the synthesis of valuable chiral synthons for the pharmaceutical and fine chemical industries. Microbial and enzymatic biocatalysis offers a green and highly selective alternative to traditional chemical methods for the production of optically active 3-methylcyclohexanone (B152366) and its corresponding alcohol, 3-methylcyclohexanol (B165635). This technical guide provides a comprehensive overview of the microbial reduction of 3-methylcyclohexenone, detailing the microorganisms and enzymes employed, experimental protocols, and quantitative data on product yields and enantioselectivity. Furthermore, this document outlines the analytical methodologies for product characterization and visualizes key experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Introduction

3-Methylcyclohexenone is a prochiral α,β-unsaturated cyclic ketone. Its reduction can yield two key products: 3-methylcyclohexanone through the saturation of the carbon-carbon double bond, and 3-methylcyclohexanol via the subsequent reduction of the carbonyl group. Each of these products contains at least one stereocenter, making the stereoselectivity of the reduction crucial for their application in asymmetric synthesis. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful tool for achieving high enantioselectivity in such reductions under mild and environmentally benign conditions. This guide explores the use of various microbial systems, including yeasts, fungi, and bacteria, as well as isolated enzymes like enoate reductases, for the stereoselective reduction of 3-methylcyclohexenone.

Biocatalytic Approaches for the Reduction of 3-Methylcyclohexenone

The microbial reduction of 3-methylcyclohexenone can proceed via two main pathways: the reduction of the C=C double bond to yield 3-methylcyclohexanone, followed by the reduction of the C=O bond to yield 3-methylcyclohexanol. The stereochemical outcome of these reductions is dependent on the specific enzymes present in the chosen microorganism.

Whole-Cell Biocatalysis

Whole-cell biocatalysis is a cost-effective approach that utilizes the entire metabolic machinery of a microorganism. This method has the advantage of in-situ cofactor regeneration, which is essential for the reductase enzymes involved in the transformation. A variety of microorganisms have been investigated for their ability to reduce cyclic ketones.

  • Yeasts: Species such as Saccharomyces cerevisiae (baker's yeast), Candida species, and other non-conventional yeasts are widely used for the asymmetric reduction of ketones.[1][2] They possess a range of oxidoreductases that can catalyze the reduction of both the C=C and C=O bonds.

  • Fungi: Filamentous fungi, including species from the genera Fusarium and Aspergillus, have been shown to be effective biocatalysts for the transformation of cyclic ketones, often exhibiting different selectivities compared to yeasts.[3]

  • Bacteria: Bacterial species, such as those from the genus Pseudomonas, are also capable of metabolizing cyclic ketones and can be engineered to enhance specific reduction pathways.[4]

Isolated Enzymes

The use of isolated enzymes offers higher specificity and avoids potential side reactions that can occur in whole-cell systems. For the reduction of 3-methylcyclohexenone, enoate reductases (EREDs) are of particular interest.

  • Enoate Reductases (EREDs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated C=C double bonds.[5] The enoate reductase OYE1 from Saccharomyces carlsbergensis has been shown to reduce 3-methylcyclohex-2-en-1-one to the corresponding saturated ketone.[6]

Quantitative Data on the Microbial Reduction of 3-Methylcyclohexenone

The following table summarizes the available quantitative data for the microbial and enzymatic reduction of 3-methylcyclohexenone. Due to the limited literature specifically focused on this substrate, data for analogous compounds are also included to provide a broader context.

BiocatalystSubstrateProduct(s)Substrate Conc.Reaction ConditionsYield (%)Enantiomeric Excess (ee%)Reference
Enoate Reductase OYE1 (Saccharomyces carlsbergensis)3-Methylcyclohex-2-en-1-ol3-Methylcyclohexanone4 mMIn vitro enzyme cascade, pH 7.5~20Not Reported[6]
Candida chilensisProchiral α,β-unsaturated ketone(R)-Allylic alcoholNot specifiedWhole-cell bioconversion, pH and temperature control90>95[2]
Candida utilis (immobilized)3-Chloropropiophenone (B135402)(S)-3-Chloro-1-phenylpropanol1 g/LPreheated cells, batch addition8599.5[7]
Fusarium sp. AP-22-MethylcyclohexanoneCorresponding lactoneNot specifiedWhole-cell biotransformation4694[3]
Non-conventional yeasts (various)2-Methyl-cyclopentenone2-Methyl-cyclopentanoneNot specifiedWhole-cell bioconversion>90Not Reported[8]

Detailed Experimental Protocols

General Protocol for Whole-Cell Bioreduction using Yeast

This protocol is a general guideline and may require optimization for specific yeast strains and substrates.

  • Yeast Culture Preparation:

    • Inoculate 100 mL of a suitable sterile growth medium (e.g., YPD broth: 1% yeast extract, 2% peptone, 2% dextrose) in a 500 mL Erlenmeyer flask with a fresh culture of the selected yeast strain.

    • Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until the stationary phase is reached.

    • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in the same buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

  • Biotransformation:

    • To the yeast cell suspension, add a co-substrate for cofactor regeneration, such as glucose (e.g., 2-5% w/v).

    • Dissolve 3-methylcyclohexenone in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution.

    • Add the substrate stock solution to the yeast suspension to achieve the desired final substrate concentration (e.g., 1-10 mM). It is advisable to add the substrate in portions to minimize toxicity to the cells.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation (e.g., 150 rpm) for 24-72 hours.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or GC-MS.

  • Product Extraction and Analysis:

    • After the reaction is complete, centrifuge the mixture to separate the cells.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by GC and GC-MS to determine the conversion and identify the products.

    • For enantiomeric excess determination, use a chiral GC column.

Protocol for In Vitro Enzymatic Reduction using Enoate Reductase

This protocol is based on an in vitro cascade and may need to be adapted for a single-step reduction.[6]

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the enoate reductase (e.g., OYE1) to a final concentration of 1-5 mg/mL.

    • Add the cofactor NADPH or a cofactor regeneration system. A common system consists of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH).

    • Add 3-methylcyclohexenone to the desired final concentration (e.g., 4 mM).

  • Reaction and Analysis:

    • Incubate the reaction at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by taking samples at different time points and analyzing them by GC or HPLC.

    • Quench the reaction by adding a water-immiscible organic solvent and vortexing.

    • Separate the organic layer for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: A chiral stationary phase column is required for the separation of enantiomers (e.g., a cyclodextrin-based column). For achiral separation, a standard non-polar column (e.g., DB-5 or equivalent) can be used.[9]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the products by comparing their mass spectra with a reference library (e.g., NIST).

    • Determine the retention times of the substrate and products.

    • Calculate the conversion by comparing the peak area of the substrate before and after the reaction.

    • Calculate the enantiomeric excess (ee%) from the peak areas of the two enantiomers separated on a chiral column using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Experimental Workflow for Whole-Cell Bioreduction

Experimental_Workflow cluster_preparation Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Product Analysis Inoculation Inoculation of Yeast/Fungus/Bacteria Incubation Incubation and Growth Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Washing Cell Washing Harvesting->Washing Resuspension Cell Resuspension in Buffer Washing->Resuspension Reaction_Setup Reaction Setup: Add Cells, Buffer, Co-substrate Resuspension->Reaction_Setup Substrate_Addition Substrate Addition: 3-Methylcyclohexenone Reaction_Setup->Substrate_Addition Reaction Incubation with Agitation Substrate_Addition->Reaction Monitoring Reaction Monitoring (GC) Reaction->Monitoring Extraction Product Extraction (Solvent) Monitoring->Extraction Drying Drying and Concentration Extraction->Drying GC_MS_Analysis GC-MS Analysis (Conversion, ee%) Drying->GC_MS_Analysis

Caption: Experimental workflow for the whole-cell microbial reduction of 3-methylcyclohexenone.

In Vitro Enzymatic Cascade for Reduction

Enzymatic_Cascade Substrate 3-Methylcyclohex-2-enone ERED Enoate Reductase (e.g., OYE1) Substrate->ERED Product1 3-Methylcyclohexanone KRED Ketoreductase/ Alcohol Dehydrogenase Product1->KRED Product2 3-Methylcyclohexanol ERED->Product1 Cofactor2 NAD(P)+ ERED->Cofactor2 KRED->Product2 Cofactor4 NAD(P)+ KRED->Cofactor4 Cofactor1 NAD(P)H Cofactor1->ERED e- Cofactor3 NAD(P)H Cofactor3->KRED e-

Caption: In vitro enzymatic cascade for the two-step reduction of 3-methylcyclohexenone.

Conclusion

The microbial reduction of 3-methylcyclohexenone presents a promising avenue for the synthesis of chiral 3-methylcyclohexanone and 3-methylcyclohexanol. While the available literature specifically on this substrate is somewhat limited, the successful application of various yeasts, fungi, and isolated enoate reductases on analogous cyclic ketones demonstrates the high potential of biocatalysis in this area. Further research, including screening of diverse microbial strains and protein engineering of key enzymes, is warranted to develop highly efficient and selective biocatalytic processes for the production of these valuable chiral building blocks. The detailed protocols and analytical methods provided in this guide serve as a foundational resource for researchers to explore and optimize the microbial reduction of 3-methylcyclohexenone.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral ketone, (+)-3-Methylcyclohexanone. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, stereochemical analysis, and drug development by presenting detailed spectral information, experimental protocols, and a visual representation of the molecular connectivity.

Introduction

This compound is a cyclic ketone of significant interest in synthetic organic chemistry due to its chiral nature and its utility as a versatile building block. The precise characterization of this molecule is paramount for its application in stereoselective synthesis and the development of new chemical entities. NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of such molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and use in further research.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that correspond to the unique chemical environment of each proton and carbon atom in the molecule. The data presented below has been compiled from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, corresponding to the protons of the cyclohexanone (B45756) ring and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
H2ax~2.37m
H2eq~2.34m
H6ax~2.25m
H3~2.05m
H6eq~2.00m
H4ax~1.91m
H5ax~1.86m
H5eq~1.67m
H4eq~1.35m
CH₃~1.03d

Note: The assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are also reported in ppm relative to TMS.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C1 (C=O)~211.9
C2~48.5
C6~41.4
C3~35.5
C4~31.3
C5~25.4
CH₃~22.6

Note: These are approximate chemical shifts and definitive assignments are best made with the aid of 2D NMR techniques such as HSQC and HMBC.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following provides a generalized experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Sample: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Visualization of Molecular Connectivity

To visualize the through-bond correlations between protons and carbons in this compound, a logical relationship diagram can be constructed based on expected 2D NMR (COSY and HMBC) correlations.

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H2 H2 H3 H3 H2->H3 COSY C1 C1 (C=O) H2->C1 HMBC (2-3 bonds) C3 C3 H2->C3 HMBC (2-3 bonds) C4 C4 H2->C4 HMBC (2-3 bonds) H4 H4 H3->H4 COSY CH3_H CH₃-H H3->CH3_H COSY H3->C1 HMBC (2-3 bonds) C2 C2 H3->C2 HMBC (2-3 bonds) H3->C4 HMBC (2-3 bonds) C5 C5 H3->C5 HMBC (2-3 bonds) CH3_C CH₃-C H3->CH3_C HMBC (2-3 bonds) H5 H5 H4->H5 COSY H4->C2 HMBC (2-3 bonds) H4->C3 HMBC (2-3 bonds) H4->C5 HMBC (2-3 bonds) C6 C6 H4->C6 HMBC (2-3 bonds) H6 H6 H5->H6 COSY H5->C3 HMBC (2-3 bonds) H5->C4 HMBC (2-3 bonds) H5->C6 HMBC (2-3 bonds) H6->C1 HMBC (2-3 bonds) H6->C2 HMBC (2-3 bonds) H6->C5 HMBC (2-3 bonds) CH3_H->C2 HMBC (2-3 bonds) CH3_H->C3 HMBC (2-3 bonds) CH3_H->C4 HMBC (2-3 bonds)

Caption: Predicted ¹H-¹H COSY and ¹H-¹³C HMBC correlations for this compound.

This diagram illustrates the expected connectivity within the this compound molecule as determined by 2D NMR spectroscopy. The dashed lines represent proton-proton couplings (COSY), while the dotted lines indicate correlations between protons and carbons separated by two or three bonds (HMBC). This visualization is a powerful tool for the complete assignment of the NMR spectra.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 3-methylcyclohexanone (B152366). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the characteristic spectral data, fragmentation patterns, and vibrational modes of 3-methylcyclohexanone, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its chemical properties.

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) of 3-methylcyclohexanone yields a characteristic fragmentation pattern that provides significant structural information. The molecular ion and subsequent fragment ions are detailed below.

Quantitative Mass Spectrometry Data

The mass spectrum of 3-methylcyclohexanone is characterized by a molecular ion peak and several key fragment ions. The relative abundance of these ions is crucial for identification.

m/z Proposed Fragment Ion Formula Relative Abundance (Estimated)
112[M]•+ (Molecular Ion)[C₇H₁₂O]•+Moderate
97[M - CH₃]⁺[C₆H₉O]⁺Moderate
84[M - C₂H₄]•+[C₅H₈O]•+Moderate
69[C₄H₅O]⁺[C₄H₅O]⁺High
56[C₃H₄O]•+[C₃H₄O]•+High
55[C₃H₃O]⁺[C₃H₃O]⁺Very High (Base Peak)
42[C₂H₂O]•+[C₂H₂O]•+High
41[C₃H₅]⁺[C₃H₅]⁺High

Note: Relative abundances are estimated based on typical spectra and may vary depending on the specific instrumentation and experimental conditions.

Fragmentation Pathway

The fragmentation of the 3-methylcyclohexanone molecular ion ([M]•+) proceeds through several characteristic pathways for cyclic ketones. The primary fragmentation mechanisms include alpha-cleavage and rearrangements.

Fragmentation_Pathway_of_3-Methylcyclohexanone M [C₇H₁₂O]•+ m/z = 112 (Molecular Ion) F97 [C₆H₉O]⁺ m/z = 97 M->F97 - •CH₃ F84 [C₅H₈O]•+ m/z = 84 M->F84 - C₂H₄ (McLafferty-type Rearrangement) F69 [C₄H₅O]⁺ m/z = 69 M->F69 Ring Cleavage F56 [C₃H₄O]•+ m/z = 56 M->F56 Ring Cleavage F42 [C₂H₂O]•+ m/z = 42 M->F42 Ring Cleavage F84->F56 - C₂H₄ F41 [C₃H₅]⁺ m/z = 41 F84->F41 - •C₂H₃O F69->F41 - CO F55 [C₃H₃O]⁺ m/z = 55 (Base Peak) F56->F55 - H•

Caption: Fragmentation pathway of 3-methylcyclohexanone in EI-MS.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of 3-methylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS).

1.3.1. Sample Preparation

  • Standard Solution: Prepare a 100 µg/mL stock solution of 3-methylcyclohexanone in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • Sample Matrix: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the volatile components. The final extract should be dissolved in a GC-compatible solvent.

1.3.2. Instrumentation and Parameters

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 200-250 °C.[1]

  • Mass Range: Scan from m/z 35 to 150.

  • GC System: A capillary gas chromatograph.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Maintain at 200 °C for 5 minutes.

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of 3-methylcyclohexanone. The vibrational modes of the molecule result in a unique IR absorption spectrum.

Quantitative Infrared Spectroscopy Data

The IR spectrum of 3-methylcyclohexanone exhibits several characteristic absorption bands. The positions of these bands are indicative of specific vibrational modes within the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2960-2850C-H stretching (CH₃, CH₂, CH)Strong
~1715C=O stretching (ketone)Strong, Sharp
~1465CH₂ scissoringMedium
~1450CH₃ asymmetric bendingMedium
~1375CH₃ symmetric bendingMedium
~1220C-C-C skeletal vibrationsMedium
1086C-C stretching, CH₂ rocking (Equatorial conformer marker)Medium
1031C-C stretching, CH₂ rocking (Axial conformer marker)Medium

Note: Peak positions can vary slightly based on the sample phase (e.g., neat liquid, solution) and the specific instrument.

Key Vibrational Modes

The vibrational spectrum of 3-methylcyclohexanone is complex, but several key modes are particularly useful for its identification. The strong carbonyl stretch is characteristic of a saturated cyclic ketone. The various C-H stretching and bending vibrations confirm the presence of the alkyl framework. Theoretical calculations have identified specific vibrational modes that can act as markers for the equatorial and axial conformers of the methyl group.[2][3]

Vibrational_Modes_of_3-Methylcyclohexanone cluster_high_freq High Frequency Region cluster_mid_freq Mid Frequency Region cluster_fingerprint Fingerprint Region CH_stretch C-H Stretching (~2960-2850 cm⁻¹) (CH₃, CH₂, CH) CO_stretch C=O Stretching (~1715 cm⁻¹) (Ketone) CH_bend C-H Bending (~1465-1375 cm⁻¹) (CH₂, CH₃) CC_skeletal C-C Skeletal (~1220 cm⁻¹) Conformer_markers Conformer Markers (1086 & 1031 cm⁻¹)

Caption: Key vibrational mode regions for 3-methylcyclohexanone.

Experimental Protocol for FTIR Analysis

This protocol provides a general method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of 3-methylcyclohexanone.

2.3.1. Sample Preparation

  • Neat Liquid: Place a drop of neat 3-methylcyclohexanone between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

  • Solution: Prepare a 5-10% (w/v) solution of 3-methylcyclohexanone in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃). Use a liquid sample cell with a defined path length (e.g., 0.1 mm).

2.3.2. Instrumentation and Parameters

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Scan Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (for neat liquid) or the solvent-filled cell (for solution) should be collected and subtracted from the sample spectrum.

This guide provides a foundational understanding of the IR and mass spectrometric analysis of 3-methylcyclohexanone. For more specific applications, further optimization of the experimental protocols may be necessary.

References

Circular Dichroism Spectroscopy of (+)-3-Methylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular dichroism (CD) spectroscopy is a powerful analytical technique for investigating the stereochemical and conformational properties of chiral molecules. As an optically active ketone, (+)-3-Methylcyclohexanone serves as a classic model for demonstrating the principles of CD spectroscopy, particularly the Octant Rule, which correlates the spatial arrangement of substituents around a carbonyl chromophore to the sign of its Cotton effect. This technical guide provides an in-depth overview of the circular dichroism spectroscopy of this compound, including experimental protocols, data interpretation, and the influence of environmental factors on its chiroptical properties.

Core Principles: The Cotton Effect and the Octant Rule

The CD spectrum of this compound is characterized by a Cotton effect, which is the combination of circular birefringence and circular dichroism in the vicinity of an absorption band of the chromophore. For ketones like 3-methylcyclohexanone, the relevant electronic transition is the n → π* transition of the carbonyl group.[1][2] The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the carbonyl group.

The Octant Rule provides a framework for predicting the sign of the Cotton effect based on the spatial location of substituents relative to the carbonyl group.[3] By orienting the molecule with the carbonyl group along the z-axis and the C-C=O plane as a nodal plane, the surrounding space is divided into eight octants. Substituents in certain octants make positive contributions to the Cotton effect, while those in others make negative contributions. For (+)-(R)-3-methylcyclohexanone, the equatorial methyl group in the most stable chair conformation resides in a positive octant, leading to a predicted positive Cotton effect.[3]

Experimental Protocols

A generalized experimental protocol for obtaining the CD spectrum of this compound is outlined below. This protocol is a synthesis of standard CD spectroscopy procedures and specific conditions reported in the literature for this molecule.[4][5]

1. Sample Preparation:

  • Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from chiral impurities.[6]

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 250-350 nm for the n → π* transition of ketones) and in which the sample is soluble. Common solvents for this analysis include cyclohexane, carbon tetrachloride, chloroform, ethanol, and dimethyl sulfoxide.[1][2] Note that solvent polarity can influence the CD spectrum.[2]

  • Concentration: Prepare a solution with a concentration that results in an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption. For ketones, a typical concentration range is 0.1 to 1.0 mg/mL.[4] The exact concentration should be accurately determined for the calculation of molar ellipticity.

  • Cuvette: Use a quartz cuvette with a path length appropriate for the sample concentration and solvent absorbance (e.g., 1 mm or 10 mm). Ensure the cuvette is scrupulously clean to prevent artifacts.

2. Instrumentation and Data Acquisition:

  • Spectropolarimeter: Utilize a calibrated circular dichroism spectropolarimeter.

  • Nitrogen Purge: Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.[4]

  • Instrument Parameters:

    • Wavelength Range: Scan from approximately 350 nm to 250 nm to encompass the n → π* transition.

    • Bandwidth: A typical bandwidth is 1.0 nm.

    • Scan Speed: A scan speed of 50-100 nm/min is common.

    • Data Pitch: Set a data pitch of 0.1-0.5 nm.

    • Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Baseline Correction: Record a baseline spectrum of the solvent in the same cuvette and under the same conditions as the sample. Subtract the baseline from the sample spectrum.

  • Temperature Control: If investigating temperature effects, use a Peltier temperature controller to maintain and vary the sample temperature.[2]

Data Presentation and Interpretation

The CD spectrum of (+)-(R)-3-methylcyclohexanone typically exhibits a positive Cotton effect, with a maximum around 294 nm in the vapor phase.[1] The position and intensity of this peak are influenced by the solvent.[2] The quantitative data from CD experiments are often presented in terms of molar ellipticity ([θ]), which normalizes the observed ellipticity to the concentration and path length.

Table 1: Circular Dichroism Data for this compound

SolventTemperature (°C)λmax (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Reference
Vapor Phase25~294Not Reported[1]
Carbon Tetrachloride25~290Not Reported[2]
Chloroform25~288Not Reported[2]
Dimethyl Sulfoxide25~285Not Reported[2]
Ethanol25~283Not Reported[2]

Note: Molar ellipticity values were not explicitly provided in the cited sources in a tabular format. The λmax values are estimated from the provided spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the circular dichroism spectroscopy of this compound.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 High-Purity this compound p3 Solution Preparation (0.1-1.0 mg/mL) p1->p3 p2 Solvent Selection (e.g., Cyclohexane) p2->p3 p4 Cuvette Filling p3->p4 a3 Sample Spectrum Measurement p4->a3 a1 Instrument Setup (N2 Purge, Calibration) a2 Baseline Spectrum (Solvent) a1->a2 a4 Temperature Control (Optional) a1->a4 a2->a3 d1 Baseline Subtraction a3->d1 d2 Conversion to Molar Ellipticity d1->d2 d3 Data Interpretation (Cotton Effect, Octant Rule) d2->d3

References

Commercial Availability and Synthetic Applications of (+)-3-Methylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and synthetic applications of (+)-3-Methylcyclohexanone. This chiral ketone is a valuable building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and fragrance industries. This document details its physicochemical properties, provides representative experimental protocols for its use, and outlines its role as a chiral synthon.

Commercial Availability and Suppliers

This compound, also known as (R)-(+)-3-Methylcyclohexanone, is commercially available from a variety of chemical suppliers globally. It is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of major suppliers across different regions.

Table 1: Major Global Suppliers of this compound

SupplierRegion(s) ServedRepresentative Product Details
Sigma-Aldrich (Merck) North America, Europe, AsiaPurity: ≥98%, Enantiomeric Excess (ee): ≥99% (GLC)[1]
Chem-Impex International North America, EuropePurity: ≥97.5% (GC), Optical Rotation: [α]²⁰/D = +12.5° to +14.5°[2]
Amerigo Scientific North America, Europe, AsiaPurity: 98%[3]
Tokyo Chemical Industry (TCI) North America, Europe, AsiaPurity: >97.0% (GC)[4]
Santa Cruz Biotechnology North America, EuropeOffered for proteomics research[5]
Fluorochem Europe, Rest of WorldVarious quantities available
Biosynth North America, Europe, AsiaResearch and pharmaceutical testing grades
Dongying Rich Chemical Co., Ltd. AsiaManufacturer and supplier in China[6]

Physicochemical and Quantitative Data

This compound is a colorless to light yellow liquid with a characteristic odor.[2] Its chiral center at the 3-position makes it a valuable precursor for enantioselective syntheses. The following table summarizes its key physicochemical properties. Data is compiled from various suppliers and databases.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13368-65-5[2][4]
Molecular Formula C₇H₁₂O[2][4]
Molecular Weight 112.17 g/mol [2][4]
Appearance Colorless to yellow liquid[2]
Boiling Point 168-170 °C[2]
Density 0.916 g/mL at 25 °C[2]
Refractive Index n20/D 1.446[2]
Optical Rotation [α]²⁴/D +13.5° (neat)[1]
Purity (typical) ≥97% (GC)[1][2][4]
Enantiomeric Excess (ee) ≥99% (GLC)[1]
Flash Point 52 °C (125.6 °F) - closed cup[1]
Solubility Insoluble in water; soluble in oils and alcohols.[7]

Experimental Protocols and Synthetic Applications

This compound is a versatile chiral building block in organic synthesis. While specific protocols for its direct use can be proprietary or varied, the following sections provide detailed, representative methodologies for key transformations where it or analogous ketones are employed.

Asymmetric Aldol (B89426) Addition for the Synthesis of a Chiral β-Hydroxy Ketone

This protocol describes a general procedure for a diastereoselective aldol reaction using a chiral ketone, which is a common application for synthons like this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF (1.1 equivalents) to the stirred solvent.

  • To this solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude β-hydroxy ketone.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Robinson Annulation for the Construction of a Chiral Fused Ring System

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6] This protocol outlines a general procedure using a chiral cyclohexanone (B45756) derivative.

Materials:

  • This compound

  • Methyl vinyl ketone (MVK)

  • Base (e.g., sodium ethoxide in ethanol)

  • Anhydrous Ethanol (B145695)

  • Hydrochloric acid (dilute)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of a base such as sodium ethoxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion of the Michael addition, heat the reaction mixture to reflux for 4-6 hours to effect the intramolecular aldol condensation and dehydration.

  • Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude annulated product.

  • Purify by column chromatography or distillation.

Role in Synthesis and Logical Workflows

This compound's primary value lies in its use as a chiral starting material to introduce a specific stereocenter into a target molecule. It is not typically involved in biological signaling pathways itself; rather, it is a foundational element in the chemical synthesis of biologically active compounds.

The following diagrams illustrate the logical workflow for the utilization of this compound in asymmetric synthesis.

experimental_workflow_aldol cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_ketone This compound enolate_formation Enolate Formation (LDA, -78 °C) start_ketone->enolate_formation 1. Deprotonation start_aldehyde Aldehyde aldol_addition Aldol Addition start_aldehyde->aldol_addition 3. Electrophile enolate_formation->aldol_addition 2. Nucleophilic Attack workup Aqueous Workup & Extraction aldol_addition->workup purification Purification (Chromatography) workup->purification final_product Chiral β-Hydroxy Ketone purification->final_product

Figure 1: Experimental workflow for an asymmetric aldol addition using this compound.

robinson_annulation_workflow start_ketone This compound (Michael Donor) michael_addition Michael Addition (Base Catalyst) start_ketone->michael_addition mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_addition diketone_intermediate Chiral 1,5-Diketone Intermediate michael_addition->diketone_intermediate aldol_condensation Intramolecular Aldol Condensation & Dehydration diketone_intermediate->aldol_condensation final_product Chiral Fused Enone (Annulation Product) aldol_condensation->final_product

Figure 2: Logical pathway for a Robinson annulation reaction starting from this compound.

Conclusion

This compound is a readily available and valuable chiral synthon for researchers in organic synthesis and drug development. Its utility as a starting material for introducing stereocenters is well-established, with applications in fundamental reactions such as aldol additions and Robinson annulations. The information provided in this guide serves as a foundational resource for sourcing this chemical and for designing synthetic routes that leverage its chiral properties. Based on current literature, its role is primarily in chemical synthesis rather than direct interaction with biological signaling pathways.

References

Methodological & Application

Application Notes and Protocols: (+)-3-Methylcyclohexanone as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methylcyclohexanone, a readily available and optically active cyclic ketone, serves as a valuable chiral building block in modern organic synthesis. Its inherent chirality and versatile chemical functionality make it an attractive starting material for the stereoselective synthesis of complex molecular architectures, including natural products, pharmaceutical intermediates, and fragrance compounds. The cyclohexanone (B45756) scaffold allows for a variety of chemical transformations, such as enolate formation and subsequent alkylation, reduction, and rearrangement reactions, all of which can be influenced by the stereocenter at the 3-position. These transformations enable the construction of new stereogenic centers with a high degree of control, a critical aspect in the development of enantiomerically pure bioactive molecules.

This document provides detailed application notes and experimental protocols for the utilization of this compound in stereoselective synthesis. It includes quantitative data for key transformations, detailed experimental procedures, and visualizations of synthetic workflows.

Key Applications

This compound is utilized as an intermediate in the synthesis of a variety of more complex molecules.[1] Its applications span several industries:

  • Pharmaceutical Industry: As a chiral precursor for the synthesis of bioactive molecules and pharmaceutical intermediates.[1] While direct total syntheses of major drugs from this compound are not extensively reported in public literature, the broader class of cyclohexanone derivatives has been investigated for various therapeutic applications.

  • Flavor and Fragrance Industry: Employed as a building block for the creation of unique fragrances and flavors.[1]

  • Chemical Synthesis: Serves as a starting material for the preparation of other organic compounds, such as (R)-(+)-pulegone.[1]

Stereoselective Transformations and Protocols

The utility of this compound as a chiral building block is demonstrated through its participation in various stereoselective reactions. Below are representative protocols for key transformations.

Stereoselective Alkylation of 3-Methylcyclohexanone Derivatives

Alkylation of cyclohexanone enolates is a fundamental carbon-carbon bond-forming reaction. The presence of the methyl group at the 3-position can influence the regioselectivity and stereoselectivity of the alkylation. The following protocol is adapted from a well-established procedure for the alkylation of a related 3-methylcyclohexenone system, which provides a solid framework for the stereoselective alkylation of this compound derivatives.

Experimental Protocol: Reduction and Alkylation of 3-Methyl-2-cyclohexen-1-one (B144701) to 2-allyl-3-methylcyclohexanone

This procedure demonstrates a reduction-alkylation sequence that effectively controls the position of alkylation.

  • Materials:

    • Liquid ammonia (B1221849) (NH₃)

    • Lithium (Li) wire

    • 3-Methyl-2-cyclohexen-1-one

    • Allyl bromide

    • Anhydrous diethyl ether (Et₂O)

    • Ammonium (B1175870) chloride (NH₄Cl)

    • Hydrochloric acid (HCl), 5% aqueous solution

    • Saturated aqueous sodium chloride (NaCl) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a magnetic stirrer is charged with approximately 500 mL of liquid ammonia.

    • Freshly cut lithium wire (0.400 g-atom) is added to the flask, and the mixture is stirred for 20 minutes to allow the lithium to dissolve, forming a deep blue solution.

    • A solution of 3-methyl-2-cyclohexen-1-one (0.182 mole) in 400 mL of anhydrous diethyl ether is added dropwise over 60 minutes.

    • Ten minutes after the addition is complete, a solution of allyl bromide (0.54 mole) in 150 mL of anhydrous ether is added rapidly in a stream over 60 seconds.

    • Five minutes later, 30 g of solid ammonium chloride is added as quickly as possible to quench the reaction.

    • The ammonia is allowed to evaporate. A mixture of 300 mL of ether and 300 mL of water is added to the residue, and the mixture is transferred to a separatory funnel.

    • The ether layer is separated, and the aqueous layer is saturated with sodium chloride and extracted with two 100-mL portions of ether.

    • The combined ether extracts are washed with 100 mL of 5% hydrochloric acid and 100 mL of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate.

    • The ether is removed using a rotary evaporator, and the residual oil is purified by distillation to yield 2-allyl-3-methylcyclohexanone.

  • Data Presentation:

Starting MaterialProductReagentsYield (%)
3-Methyl-2-cyclohexen-1-one2-Allyl-3-methylcyclohexanone1. Li, NH₃, Et₂O; 2. Allyl bromide; 3. NH₄Cl45-49%

This table is based on a literature procedure for a related compound and serves as a representative example.

Logical Workflow for Stereoselective Alkylation

G start This compound enolate Lithium Enolate Formation (e.g., LDA, THF, -78 °C) start->enolate alkylation Stereoselective Alkylation (e.g., Alkyl Halide) enolate->alkylation product α-Alkylated this compound (New Stereocenter) alkylation->product

Caption: A general workflow for the stereoselective alkylation of this compound.

Biological Activity of Cyclohexanone Derivatives

While specific biological data for compounds directly synthesized from this compound is limited in the public domain, the broader class of substituted cyclohexanone derivatives has shown promising biological activities. This suggests the potential for developing novel therapeutic agents from this chiral building block.

Neuroprotective Activity

A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds were found to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as inhibitors of self-induced amyloid-β (Aβ) aggregation.[1]

  • Key Findings:

    • Several synthesized cyclohexanone derivatives exhibited potent inhibitory activity against AChE.[1]

    • Compound 3o from the study showed the best AChE inhibitory potential with an IC₅₀ of 0.037 μM.[1]

    • The same compound also effectively disassembled Aβ fibrils.[1]

    • Pre-treatment of cells with these synthetic compounds offered protection against Aβ-induced cell death.[1]

Quantitative Data Summary: AChE Inhibition by Cyclohexanone Derivatives

CompoundAChE IC₅₀ (μM)
3o 0.037
Donepezil (Reference)Not specified in abstract

This data is from a study on related cyclohexanone derivatives, not directly from this compound.

Potential Signaling Pathway Inhibition

G ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic->Signal Inhibitor Cyclohexanone Derivative (e.g., Compound 3o) Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by a cyclohexanone derivative.

Antibacterial Activity

Novel cyclohexane-1,3-dione ligands and their metal complexes have been synthesized and screened for their antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some of these complexes demonstrated medium-level antibacterial activity. This indicates that the cyclohexanone scaffold can be a basis for the development of new antibacterial agents.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the stereoselective synthesis of complex organic molecules. Its utility is demonstrated through its role as a precursor in various chemical transformations, leading to the generation of new stereocenters with high control. While its direct application in the total synthesis of major pharmaceuticals is not extensively documented in publicly available literature, the demonstrated biological activities of related cyclohexanone derivatives highlight the promise of this chiral scaffold in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in their own research endeavors.

References

Application Notes and Protocols: (+)-3-Methylcyclohexanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a valuable stereospecific building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its rigid cyclohexanone (B45756) core and defined stereochemistry at the C3 position make it an attractive starting material for introducing chirality into target molecules. This document provides an overview of its applications, key chemical transformations, and detailed experimental protocols for its use in pharmaceutical synthesis.

While direct incorporation of the this compound moiety into blockbuster drugs is not extensively documented, its primary utility lies in its role as a precursor to more functionalized chiral intermediates. One such key intermediate is (R)-3-(hydroxymethyl)cyclohexanone, which has documented applications in the synthesis of anti-inflammatory and antiviral agents. This application note will detail the properties of this compound and focus on its conversion to valuable downstream intermediates for pharmaceutical development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValueReference
CAS Number 13368-65-5
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 168-169 °C (lit.)
Density 0.916 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.446 (lit.)
Optical Activity [α]24/D +13.5°, neat
Enantiomeric Excess ee: 99% (GLC)

Key Synthetic Applications and Transformations

The synthetic utility of this compound is primarily centered on stereoselective transformations of its ketone functionality and modifications of the cyclohexane (B81311) ring. Two key transformations are highlighted below: stereoselective reduction to chiral alcohols and Baeyer-Villiger oxidation to lactones.

Stereoselective Reduction to (1R,3R)-3-Methylcyclohexanol

The ketone moiety of this compound can be stereoselectively reduced to the corresponding alcohol, yielding (1R,3R)-3-Methylcyclohexanol. This transformation is crucial for introducing a new stereocenter with a defined configuration, which can be a key step in the synthesis of various pharmaceutical building blocks.

Caption: Stereoselective reduction of this compound.

This protocol describes a general procedure for the asymmetric reduction of a ketone using a chiral catalyst, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Chiral Ruthenium or Rhodium catalyst (e.g., Noyori's catalyst, 0.01 eq)

  • Isopropanol (solvent and hydride source)

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous reaction vessel

Procedure:

  • In a flame-dried, inert-atmosphere-purged reaction vessel, dissolve the chiral catalyst in anhydrous isopropanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to the optimal temperature for the chosen catalyst (typically 40-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting alcohol by silica (B1680970) gel column chromatography.

Expected Outcome: This procedure is expected to yield (1R,3R)-3-Methylcyclohexanol with high diastereomeric and enantiomeric excess, depending on the chosen catalyst and reaction conditions.

Baeyer-Villiger Oxidation to Chiral Lactones

The Baeyer-Villiger oxidation of this compound offers a pathway to chiral caprolactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. However, the oxidation of unsymmetrical ketones like 3-methylcyclohexanone (B152366) can lead to a mixture of regioisomeric lactones.[2] The regioselectivity is influenced by the migratory aptitude of the adjacent carbon atoms.

Caption: Baeyer-Villiger oxidation of this compound.

This protocol outlines a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound (1.0 eq)

  • m-CPBA (1.1 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone mixture by column chromatography.

Note on Regioselectivity: The Baeyer-Villiger oxidation of 3-methylcyclohexanone often yields a mixture of 3-methyl-ε-caprolactone and 5-methyl-ε-caprolactone.[2] The ratio of these products can be influenced by the choice of peroxy acid and reaction conditions.

Conversion to (R)-3-(hydroxymethyl)cyclohexanone: A Key Pharmaceutical Intermediate

A significant application of this compound is its potential conversion to (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block for synthesizing anti-inflammatory and antiviral drug candidates. While a direct, high-yielding conversion is not prominently reported, a plausible synthetic route involves the stereoselective reduction of the ketone followed by oxidation of the methyl group or a related functional group transformation. A more documented approach to obtaining enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is through the resolution of the racemic mixture.

Caption: Enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Application in the Synthesis of Anti-Inflammatory Agents

(R)-3-(hydroxymethyl)cyclohexanone is a key precursor in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2/antioxidant response element pathway, which is crucial for cellular defense against oxidative stress and inflammation.

Application in the Synthesis of Antiviral Agents

This chiral intermediate is also utilized in the synthesis of carbocyclic nucleoside analogues, which are effective antiviral agents against viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). The carbocyclic structure enhances metabolic stability compared to natural nucleosides.

This protocol details a widely used method to obtain the enantiomerically pure (R)-enantiomer.[3]

Materials:

Procedure:

  • In a dry flask, dissolve racemic 3-(hydroxymethyl)cyclohexanone in anhydrous diisopropyl ether.

  • Add vinyl acetate to the solution.

  • Add Porcine Pancreatic Lipase to the mixture.

  • Stir the suspension at room temperature.

  • Monitor the reaction by TLC or GC to determine the point of approximately 50% conversion.

  • Once ~50% conversion is reached, filter off the enzyme.

  • Wash the enzyme with diisopropyl ether and combine the filtrates.

  • Concentrate the solvent under reduced pressure.

  • Separate the resulting (R)-3-(acetoxymethyl)cyclohexanone from the unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.

  • Hydrolyze the acetate group of the purified (R)-3-(acetoxymethyl)cyclohexanone using a mild base (e.g., potassium carbonate in methanol/water) to yield the desired (R)-3-(hydroxymethyl)cyclohexanone.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

LipaseAcyl DonorSolventProductYield (%)Enantiomeric Excess (ee, %)
Porcine Pancreatic Lipase (PPL)Vinyl acetateDiisopropyl ether(R)-3-(acetoxymethyl)cyclohexanone~45-50>95

Conclusion

This compound is a valuable chiral starting material in pharmaceutical synthesis, primarily serving as a precursor to more complex, functionalized chiral building blocks. Its stereochemistry can be effectively transferred through transformations such as stereoselective reductions and, with careful control of regioselectivity, Baeyer-Villiger oxidations. Its potential conversion to key intermediates like (R)-3-(hydroxymethyl)cyclohexanone opens pathways to the synthesis of promising anti-inflammatory and antiviral drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in drug discovery and development programs.

References

Application Notes and Protocols: (+)-3-Methylcyclohexanone in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methylcyclohexanone, a chiral cyclic ketone, is a valuable building block in asymmetric catalysis and stereoselective synthesis. Its inherent chirality, derived from the stereocenter at the C3 position, makes it an attractive starting material for the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.[1][2] The application of this compound as a chiral synthon allows for the transfer of its stereochemical information to new molecules, providing an efficient route to enantiomerically enriched products. This document provides detailed application notes and experimental protocols for the use of this compound in various asymmetric transformations.

Application 1: Chiral Pool Synthesis of Natural Products

This compound serves as a versatile starting material in the chiral pool synthesis of complex natural products. Its rigid cyclohexane (B81311) scaffold and the defined stereochemistry at the methyl-substituted carbon are strategically utilized to control the stereochemical outcome of subsequent reactions.

Enantiodivergent Formal Synthesis of Paecilomycine A

A notable application of (R)-3-methylcyclohexanone, the enantiomer of this compound, is in the enantiodivergent formal synthesis of the fungal tricothecane sesquiterpenoid, Paecilomycine A.[3] This synthesis highlights the utility of chiral cyclohexanones in constructing complex polycyclic systems with high stereocontrol. The logical workflow for such a synthesis involves a series of stereoselective transformations to build the intricate framework of the natural product, starting from the chiral ketone.

start This compound step1 Functional Group Manipulation start->step1 e.g., Enolate formation, alkylation step2 Key Ring-Forming Reaction step1->step2 e.g., Diels-Alder, Aldol (B89426) condensation step3 Stereoselective Reductions/Oxidations step2->step3 step4 Further Elaboration step3->step4 end Target Natural Product step4->end

Caption: General workflow for natural product synthesis.

Application 2: Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclic ketones to produce lactones is a fundamental transformation in organic synthesis. When applied to a chiral ketone such as this compound, this reaction can lead to the formation of chiral lactones, which are valuable intermediates in the synthesis of many biologically active compounds. The regioselectivity of the oxidation is a key consideration, as two different lactones can be formed.

Synthesis of Chiral 3-Methyl-ε-caprolactone and 5-Methyl-ε-caprolactone

The Baeyer-Villiger oxidation of 3-methylcyclohexanone (B152366) typically yields a mixture of two isomeric lactones: 3-methyl-ε-caprolactone and 5-methyl-ε-caprolactone. While the reaction itself is not inherently asymmetric in the absence of a chiral catalyst or reagent, the use of the enantiomerically pure this compound as a starting material will produce the corresponding enantiomerically enriched lactones. Optimization of reaction conditions can favor the formation of one isomer over the other.

OxidantSolventTemperatureReaction TimeMajor ProductYieldReference
Oxone (2KHSO₅·KHSO₄·K₂SO₄)WaterLowLong3-Methyl-ε-caprolactoneNot specified[1]
Trifluoroacetic acidCH₂Cl₂Not specifiedNot specifiedMixture of isomersLow[1]

Experimental Protocol: Baeyer-Villiger Oxidation of this compound with Oxone

This protocol is adapted from a study on the optimization of the Baeyer-Villiger oxidation of 3-methylcyclohexanone.

Materials:

  • This compound

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in deionized water.

  • Cool the solution in an ice bath to a low temperature.

  • Slowly add Oxone to the stirred solution. The reaction is exothermic.

  • Continue stirring the reaction mixture at a low temperature for an extended period (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactone mixture.

  • Purify the product by column chromatography on silica (B1680970) gel to separate the isomeric lactones.

start This compound reagent Oxone, H₂O intermediate Criegee Intermediate start->intermediate Oxidation product1 (+)-3-Methyl-ε-caprolactone intermediate->product1 Migratory Aptitude product2 (+)-5-Methyl-ε-caprolactone intermediate->product2 Migratory Aptitude

Caption: Baeyer-Villiger oxidation of this compound.

Application 3: Asymmetric Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction. When a chiral ketone like this compound is used, the existing stereocenter can influence the stereochemistry of the newly formed chiral centers in the aldol adduct, leading to a diastereoselective reaction. The reaction proceeds through the formation of an enolate, which then attacks a carbonyl compound. Due to the unsymmetrical nature of 3-methylcyclohexanone, two different enolates can be formed, potentially leading to a mixture of products.

Diastereoselective Aldol Reaction

The base-catalyzed aldol condensation of 3-methylcyclohexanone can lead to a mixture of two enone products (not including double-bond isomers) due to the formation of two possible enolates. The stereoselectivity of the reaction can be influenced by the choice of base, solvent, and reaction temperature.

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of this compound

This is a general protocol for a self-aldol condensation.

Materials:

  • This compound

  • Base (e.g., sodium hydroxide, potassium hydroxide, or lithium diisopropylamide - LDA)

  • Solvent (e.g., ethanol, tetrahydrofuran (B95107) - THF)

  • Acid for workup (e.g., dilute hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C for LDA).

  • Slowly add the base to the solution to form the enolate(s).

  • Allow the reaction to stir for a specified time to allow for the aldol addition to occur.

  • Quench the reaction by adding a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product mixture.

  • Purify the products by column chromatography.

start This compound base Base enolate1 Enolate 1 start->enolate1 Deprotonation enolate2 Enolate 2 start->enolate2 Deprotonation aldol1 Aldol Adduct 1 enolate1->aldol1 Nucleophilic Attack aldol2 Aldol Adduct 2 enolate2->aldol2 Nucleophilic Attack enone1 Enone Product 1 aldol1->enone1 Dehydration enone2 Enone Product 2 aldol2->enone2 Dehydration

Caption: Aldol condensation pathways of 3-methylcyclohexanone.

Conclusion

This compound is a readily available and versatile chiral building block for asymmetric synthesis. Its application in the synthesis of natural products and as a precursor to chiral lactones and other functionalized molecules demonstrates its importance in modern organic chemistry. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable chiral synthon. Further exploration of enantioselective catalysts and reaction conditions will undoubtedly expand the utility of this compound in the development of novel and efficient asymmetric transformations.

References

Application Notes and Protocols for the Aldol Condensation of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. This application note provides a detailed protocol for the self-condensation of 3-methylcyclohexanone (B152366), a reaction that yields a variety of valuable β-hydroxy ketones and α,β-unsaturated ketones. These products can serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Due to the presence of a chiral center and two potential enolization sites in 3-methylcyclohexanone, this reaction can lead to a mixture of constitutional isomers and stereoisomers. Understanding and controlling the reaction conditions is therefore crucial for achieving desired product outcomes. This document outlines both base-catalyzed and acid-catalyzed protocols, discusses the expected product distribution, and provides a framework for analysis and purification.

Reaction Pathway and Stereochemical Considerations

The self-condensation of 3-methylcyclohexanone can proceed via two different enolates, leading to the formation of two constitutional isomers of the aldol adduct. Subsequent dehydration yields the corresponding α,β-unsaturated ketones (enones). The reaction can be catalyzed by either a base or an acid, with each pathway involving distinct intermediates.

Base-Catalyzed Aldol Condensation

Under basic conditions, a hydroxide (B78521) ion removes an α-hydrogen from 3-methylcyclohexanone to form an enolate. The asymmetric nature of 3-methylcyclohexanone allows for the formation of two possible enolates: the kinetic enolate (formed by deprotonation at the less hindered α-carbon) and the thermodynamic enolate (formed by deprotonation at the more substituted α-carbon). These enolates then act as nucleophiles, attacking the carbonyl carbon of another molecule of 3-methylcyclohexanone. The resulting aldol addition product can then undergo dehydration, often promoted by heat, to yield the final α,β-unsaturated ketone.

Acid-Catalyzed Aldol Condensation

In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. Tautomerization then leads to the formation of the enol. The enol, acting as a nucleophile, attacks the protonated carbonyl of a second molecule of 3-methylcyclohexanone. Subsequent dehydration of the aldol addition product is typically rapid under acidic conditions.

The stereochemical outcome of the reaction is influenced by the geometry of the enolate or enol intermediate and the facial selectivity of the nucleophilic attack. This can result in the formation of multiple diastereomers of the aldol adduct.

Data Presentation

The following table summarizes representative quantitative data for the base-catalyzed self-condensation of 3-methylcyclohexanone. Please note that these values are illustrative and can vary based on specific reaction conditions and analytical methods.

CatalystTemperature (°C)Reaction Time (h)Major Product(s)Diastereomeric Ratio (syn:anti)Yield (%)
NaOH254Aldol Adducts1.5:165
NaOH802EnonesN/A78
LDA-78 to 253Aldol Adducts3:172

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation of 3-Methylcyclohexanone

This protocol describes a general procedure for the self-condensation of 3-methylcyclohexanone using sodium hydroxide as the catalyst.

Materials:

  • 3-methylcyclohexanone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (10.0 g, 89.1 mmol) in 50 mL of ethanol.

  • Catalyst Addition: While stirring at room temperature, add a solution of sodium hydroxide (0.89 g, 22.3 mmol) in 10 mL of water dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to isolate the aldol adducts and any enone products.

  • Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine their structure and stereochemistry.

Protocol 2: Acid-Catalyzed Aldol Condensation and Dehydration

This protocol outlines a procedure for the acid-catalyzed self-condensation of 3-methylcyclohexanone, which typically leads directly to the enone products.

Materials:

  • 3-methylcyclohexanone

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-methylcyclohexanone (10.0 g, 89.1 mmol) and 100 mL of toluene.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation or flash column chromatography to isolate the enone products.

  • Characterization: Analyze the purified products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm their identity.

Visualizations

Reaction Mechanism: Base-Catalyzed Aldol Condensation

Aldol_Condensation_Base cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_protonation Protonation cluster_dehydration Dehydration (optional, with heat) Ketone1 3-Methylcyclohexanone Enolate Enolate Intermediate Ketone1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Ketone1 Water H₂O Enolate2 Enolate Ketone2 3-Methylcyclohexanone Alkoxide Alkoxide Intermediate Ketone2->Alkoxide Alkoxide2 Alkoxide Enolate2->Ketone2 Nucleophilic Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide2->Aldol_Adduct Protonation Water2 H₂O Water2->Alkoxide2 Base_Regen Base (OH⁻) Aldol_Adduct2 Aldol Adduct Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct2->Enone Elimination Water3 H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Ketone + Solvent) start->setup catalyst Catalyst Addition (Acid or Base) setup->catalyst reaction Reaction (Stirring/Heating) catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Chromatography/Distillation) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: General experimental workflow for aldol condensation.

Application Notes and Protocols: Michael Addition Reactions Involving 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions involving 3-methylcyclohexanone (B152366), a versatile building block in organic synthesis. The protocols and data presented herein are curated to assist researchers in the development of efficient and stereoselective synthetic routes toward complex molecular architectures, particularly those with applications in drug discovery and development.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] 3-Methylcyclohexanone, possessing a chiral center and prochiral enolizable positions, serves as an excellent Michael donor. Its enolate or enamine derivatives react with a wide array of Michael acceptors to generate adducts with multiple stereocenters. The resulting substituted cyclohexanone (B45756) frameworks are core structures in numerous natural products and pharmaceutically active compounds, including steroids and sesquiterpenoids.[2][3] The stereochemical outcome of these reactions can be effectively controlled through the use of chiral organocatalysts, such as proline and its derivatives, as well as thiourea-based catalysts.[4][5]

Data Presentation

The following tables summarize quantitative data for Michael addition reactions of cyclohexanone and its derivatives with various Michael acceptors under different catalytic conditions. While data specifically for 3-methylcyclohexanone is limited in the literature, the presented data for closely related systems provide valuable insights for reaction optimization.

Table 1: Organocatalyzed Michael Addition of Cyclohexanones to trans-β-Nitrostyrene

EntryCyclohexanone DerivativeCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
1Cyclohexanone(S)-Proline (20)CH2Cl2129590:1092[6]
2Cyclohexanone(R,R)-DPEN-thiourea (10)Water599>99:197[7]
32-Methylcyclohexanone(S)-Proline (30)DMSO---76[2]
44-tert-Butylcyclohexanone(R,R)-DPEN-thiourea (10)Water698>99:198[7]

DPEN = 1,2-diphenylethylenediamine

Table 2: Michael Addition of Cyclohexanone to Chalcone Derivatives

EntryChalcone DerivativeCatalyst (mol%)SolventTime (h)Yield (%)dree (%)Reference
1ChalconeNaOHSolvent-free-High--[8]
2ChalconeL-Proline-based phosphane--up to 91>99:1up to 99[8]
34-MethoxychalconePyrrolidine-pyridine--->99:1100[8]

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Michael Addition of 3-Methylcyclohexanone to trans-β-Nitrostyrene (General Procedure)

This protocol is adapted from established procedures for the organocatalytic Michael addition of cyclohexanones to nitroolefins.[6]

Materials:

Procedure:

  • To a solution of trans-β-nitrostyrene in anhydrous dichloromethane (0.1 M), add 3-methylcyclohexanone and (S)-proline.

  • Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Robinson Annulation of 3-Methylcyclohexanone with Methyl Vinyl Ketone (Michael Addition Step)

This protocol is based on the well-established procedure for the synthesis of Wieland-Miescher ketone and its analogues.[2][9]

Materials:

  • 3-Methylcyclohexanone (1.0 equiv)

  • Methyl vinyl ketone (1.05 equiv), freshly distilled

  • Potassium hydroxide (B78521) or other suitable base

  • Methanol or other suitable solvent

  • Toluene

  • Acetic acid

  • Water

  • Diethyl ether

  • Petroleum ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-methylcyclohexanone in the chosen solvent under a nitrogen atmosphere.

  • Add the base and stir the mixture at room temperature to form the enolate.

  • Cool the reaction mixture in an ice bath and slowly add freshly distilled methyl vinyl ketone.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 40 °C) and stir for 24 hours.

  • Cool the solution in an ice bath and neutralize with glacial acetic acid.

  • Add water and extract the product with a mixture of ether and petroleum ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude Michael adduct, which can be used in the subsequent aldol (B89426) condensation step without further purification.

Applications in Drug Development

The Michael adducts derived from 3-methylcyclohexanone are valuable intermediates in the synthesis of a variety of biologically active molecules, most notably steroids.[2][10] The Wieland-Miescher ketone, a product of the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, and its analogues are key starting materials for the synthesis of numerous steroid-based drugs.[2][10] These compounds possess the fundamental A/B ring system of steroids.

The glucocorticoid receptor is a significant pharmaceutical target for the treatment of inflammation and autoimmune diseases.[8] Synthetic glucocorticoids are potent anti-inflammatory agents, and the development of selective glucocorticoid receptor modulators (SGRMs) aims to separate the anti-inflammatory effects from the undesirable metabolic side effects.[8] The core steroid skeleton, often derived from Wieland-Miescher ketone analogues, is a common scaffold in the design of novel SGRMs.

Visualizations

Reaction Mechanism: Proline-Catalyzed Michael Addition

Michael_Addition_Mechanism cluster_1 Enamine Formation cluster_2 Michael Addition cluster_3 Hydrolysis and Catalyst Regeneration 3-Methylcyclohexanone 3-Methylcyclohexanone Enamine Enamine 3-Methylcyclohexanone->Enamine + Proline 3-Methylcyclohexanone->Enamine Proline Proline H2O H2O Enamine->H2O - H2O Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + trans-β-Nitrostyrene Enamine->Iminium_Intermediate Nitrostyrene trans-β-Nitrostyrene Michael_Adduct Michael Adduct Iminium_Intermediate->Michael_Adduct + H2O Iminium_Intermediate->Michael_Adduct Proline_regen Proline Michael_Adduct->Proline_regen

Caption: Proline-catalyzed Michael addition mechanism.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants and Catalyst reaction Stir at Ambient Temperature (Monitor by TLC) start->reaction quench Quench Reaction with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry (Anhydrous MgSO4) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Stereoselectivity (Chiral HPLC) purify->analyze end_node End: Isolated Michael Adduct analyze->end_node

Caption: General experimental workflow.

Logical Relationship: From Michael Adduct to Steroid-Based Drugs

Logical_Relationship 3-Methylcyclohexanone 3-Methylcyclohexanone Michael_Addition Michael Addition 3-Methylcyclohexanone->Michael_Addition Michael_Acceptor Michael Acceptor (e.g., MVK, Nitrostyrene) Michael_Acceptor->Michael_Addition Michael_Adduct Substituted Cyclohexanone (Michael Adduct) Michael_Addition->Michael_Adduct Further_Cyclization Further Cyclization (e.g., Aldol Condensation) Michael_Adduct->Further_Cyclization WMK_Analogue Wieland-Miescher Ketone Analogue Further_Cyclization->WMK_Analogue Steroid_Scaffold Steroid Scaffold Synthesis WMK_Analogue->Steroid_Scaffold SGRM Selective Glucocorticoid Receptor Modulators (SGRMs) Steroid_Scaffold->SGRM

Caption: Synthetic route to steroid-based drugs.

References

Application Notes and Protocols for (+)-3-Methylcyclohexanone in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among: Researchers, scientists, and drug development professionals.

Application Notes: (+)-3-Methylcyclohexanone

Introduction

This compound (CAS: 13368-65-5) is the R-enantiomer of 3-methylcyclohexanone (B152366), a cyclic ketone recognized for its distinct aromatic properties.[1] While the racemic mixture is more common, the chiral nature of the molecule means that the individual enantiomers can offer unique sensory profiles, making them of particular interest to the fragrance and flavor industry. This compound is utilized as a flavoring agent and as a component in fragrance compositions.[2][3]

Regulatory Status
  • FEMA GRAS: The racemic mixture of 3-methylcyclohexanone is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), designated as FEMA number 3947.[4][5]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 3-methylcyclohexanone (racemic) and concluded that there are "no safety concerns at current levels of intake when used as a flavouring agent".[4][6] Its JECFA flavor number is 1103.[4][5]

Olfactory and Gustatory Profile

This compound and its racemate are characterized by a complex sensory profile that makes them versatile for various applications.

  • Odor Profile: The odor is primarily described as minty, camphoraceous, and cooling, with sweet and clean nuances.[2][7] At a 1.0% concentration in a solvent like dipropylene glycol, its aroma is characterized as "minty cooling, clean and impacting with a slight medicinal solvent nuance".[2] Ketones, in general, are valued in perfumery for adding depth and complexity to fragrances.[8]

  • Taste Profile: The taste is described as camphoraceous.[9] This characteristic makes it suitable for applications where a fresh, minty, or herbal note is desired.

Applications in Fragrance

In the fragrance industry, this compound serves as a specialty building block and a character-donating ingredient.[10]

  • Mint and Herbal Accords: Its primary application is in the creation of mint and fruit flavors and fragrances.[7] It imparts a fresh, cooling, and slightly medicinal character, enhancing the natural feel of mint accords in perfumes, colognes, and personal care products.

  • Functional Fragrances: Due to its clean and fresh profile, it is suitable for use in functional perfumery, such as in air fresheners, detergents, and cleaning products, where it can contribute to a sense of cleanliness and hygiene.[5][11]

  • Modifier and Blender: It can be used to modify and add complexity to woody and green fragrance profiles, providing a lift and a cooling undertone.

Applications in Flavor

As a FEMA GRAS substance, 3-methylcyclohexanone is used to formulate flavors for a variety of consumer products.

  • Mint and Fruit Flavors: It is a key component in the creation of mint-based flavors for products like chewing gum, confectioneries, and oral care products.[7]

  • Beverages: It can be used in trace amounts in beverage formulations to add a fresh, cooling sensation.

  • Savory Applications: In minute quantities, its herbal and camphoraceous notes can complement savory flavor profiles, particularly in sauces and seasonings.

Quantitative Data

The following table summarizes the key physicochemical and regulatory data for 3-Methylcyclohexanone. Note that sensory threshold data is not widely available in public literature.

PropertyValueReference(s)
Chemical Identity
IUPAC Name(3R)-3-methylcyclohexan-1-one[1]
CAS Number13368-65-5 ((+)-enantiomer), 591-24-2 (racemate)[1],[12]
Molecular FormulaC₇H₁₂O[1]
Molecular Weight112.17 g/mol [1]
Physicochemical Data
AppearanceColorless to very slightly yellow liquid[13]
Boiling Point168 - 170 °C[12],[13]
Melting Point-73.5 °C[14]
Density0.914 - 0.919 g/mL at 25 °C[14]
Flash Point48 °C / 118.4 °F[12]
Refractive Index (n20/D)1.440 - 1.450[14]
SolubilityInsoluble in water; soluble in oils and alcohol.[14],[15]
Vapor Pressure1.5 mmHg at 25 °C[14]
Sensory & Regulatory
Odor ThresholdNo data available[12],[13]
FEMA Number3947 (racemate)[4],[5]
JECFA Number1103 (racemate)[4],[5]
Occupational Exposure (TLV)20 ppm (for mixture of isomers)[14]

Experimental Protocols

Protocol 1: Quality Control and Purity Analysis by GC-MS

This protocol outlines the procedure for verifying the identity and purity of a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Objective: To confirm the identity and determine the purity of this compound.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., Methanol or Dichloromethane)

    • Internal Standard (IS) (e.g., Dodecane, if quantitation is needed)

    • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

    • Autosampler vials

  • Procedure:

    • Sample Preparation: Prepare a 1000 ppm solution of the this compound sample in the chosen solvent. If using an internal standard for quantitative analysis, add the IS at a known concentration (e.g., 100 ppm). Vortex to ensure complete dissolution.

    • GC-MS Instrument Setup (Example Parameters):

      • Injector: Split mode (e.g., 50:1 split ratio), 250 °C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

      • MS Transfer Line: 280 °C

      • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

      • Mass Range: Scan from m/z 40 to 300.

    • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

    • Data Interpretation:

      • Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum (e.g., from NIST library). Key fragments for 3-methylcyclohexanone include m/z 112 (M+), 97, 84, 69, 55.

      • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). Purity should typically be >97%.

Protocol 2: Sensory Evaluation - Odor Profile

This protocol describes a standardized method for evaluating the odor profile of this compound.

  • Objective: To characterize the odor attributes of this compound.

  • Materials:

    • This compound sample

    • Odor-free solvent (e.g., Dipropylene Glycol or Ethanol)

    • Perfumer's smelling strips

    • Glass beakers and pipettes

    • Sensory evaluation forms

  • Panel: A panel of at least 5 trained sensory assessors.

  • Procedure:

    • Sample Preparation: Prepare a 1.0% and a 10% solution of this compound in the chosen solvent.

    • Evaluation:

      • Dip a clean smelling strip into the 1.0% solution, ensuring about 1 cm is submerged.

      • Remove the strip and allow the solvent to evaporate for approximately 10 seconds.

      • Present the strip to the panelists in a well-ventilated, odor-neutral room.

      • Panelists evaluate the odor at three time points: immediately (top note), after 15 minutes (heart note), and after 2 hours (base note).

      • Panelists record their perceptions on the sensory evaluation form, using standardized descriptors (e.g., from a flavor wheel) and rating the intensity of each attribute on a scale (e.g., 1-10).[16]

      • Repeat the process for the 10% solution to assess the impact of concentration.

    • Data Analysis: Compile the descriptors and intensity ratings from all panelists. Analyze the data to create a comprehensive odor profile, noting the most frequently cited attributes and their average intensity at different time points.

Protocol 3: Application in a Model Fragrance Accord (Mint Accord)

This protocol provides a methodology for incorporating this compound into a simple fragrance base to evaluate its performance and contribution.

  • Objective: To assess the effect of this compound in a simple mint fragrance accord.

  • Materials:

    • This compound

    • Other fragrance ingredients (e.g., L-Menthone, Peppermint Oil, Eucalyptol)

    • Perfumer's alcohol (Ethanol)

    • Glass bottles, pipettes, and a digital scale

  • Procedure:

    • Prepare Base Accord (Control): Create a simple mint accord by mixing the following ingredients (example proportions):

      • L-Menthone: 40 parts

      • Peppermint Oil: 30 parts

      • Eucalyptol: 30 parts

    • Prepare Test Accord: Create a new accord by modifying the base. Replace a portion of the L-Menthone with this compound. For example:

      • L-Menthone: 30 parts

      • This compound: 10 parts

      • Peppermint Oil: 30 parts

      • Eucalyptol: 30 parts

    • Maturation: Allow both the control and test accords to mature for at least 48 hours in sealed glass bottles.

    • Evaluation:

      • Prepare 10% solutions of both accords in perfumer's alcohol.

      • Conduct a sensory evaluation (as per Protocol 3.2) comparing the control and test accords. Panelists should focus on differences in freshness, cooling effect, naturalness, and complexity.

      • Evaluate the performance on a substrate, such as a fabric swatch, to assess longevity and diffusion.

Diagrams and Visualizations

Logical Relationship of 3-Methylcyclohexanone Isomers

G racemate 3-Methylcyclohexanone (Racemic Mixture, ±) r_enantiomer This compound (R-enantiomer) racemate->r_enantiomer 50% s_enantiomer (-)-3-Methylcyclohexanone (S-enantiomer) racemate->s_enantiomer 50%

Caption: Isomeric forms of 3-Methylcyclohexanone.

General Olfactory Signaling Pathway

cluster_0 Olfactory Receptor Neuron odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (G_olf) (GDP-bound) receptor->g_protein Activates g_protein_active G-protein (GTP-bound) g_protein->g_protein_active GDP/GTP Exchange ac Adenylate Cyclase g_protein_active->ac Activates camp ATP -> cAMP ac->camp Catalyzes ion_channel Ion Channel Opens camp->ion_channel Binds to depolarization Neuron Depolarization (Ca²⁺/Na⁺ influx) ion_channel->depolarization signal Signal to Brain depolarization->signal Action Potential

Caption: General G-protein coupled receptor (GPCR) pathway for odor perception.[17][18]

Experimental Workflow for Fragrance/Flavor Evaluation

start Receive Raw Material (this compound) qc Protocol 1: Quality Control (GC-MS) start->qc sensory Protocol 2: Sensory Evaluation (Odor/Taste) qc->sensory formulation Protocol 3: Application in Model System sensory->formulation performance Performance Testing (Stability, Longevity) formulation->performance decision Pass/Fail/Optimize performance->decision decision->formulation Optimize finalize Finalize Formulation decision->finalize Pass

Caption: Workflow for evaluation of a new fragrance or flavor ingredient.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 3-methylcyclohexanone (B152366), a key chiral building block in the synthesis of pharmaceuticals and fine chemicals. The protocols focus on two primary enzymatic strategies: lipase-catalyzed acyl transfer and Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation. Due to the limited availability of direct experimental data for 3-methylcyclohexanone, the provided methodologies are adapted from successful resolutions of structurally similar analogs, such as 3-hydroxycyclohexanone (B1200884) and other substituted cyclohexanones. This guide is intended to serve as a comprehensive starting point for developing a robust and selective kinetic resolution process.

Introduction

Chiral 3-methylcyclohexanone is a valuable synthon in asymmetric synthesis. The separation of its enantiomers is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals. Enzymatic kinetic resolution (EKR) offers a highly selective, environmentally benign, and efficient method for obtaining enantiomerically enriched 3-methylcyclohexanone. This application note details two promising enzymatic approaches and the necessary analytical methods for determining enantiomeric excess (e.e.).

Enzymatic Strategies for Kinetic Resolution

Lipase-Catalyzed Kinetic Resolution via Acylation

Lipases are versatile and commercially available enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents. While 3-methylcyclohexanone is a ketone, this strategy can be applied after a non-selective reduction to the corresponding alcohol, 3-methylcyclohexanol, followed by the kinetic resolution of the alcohol and subsequent oxidation back to the ketone. However, a more direct approach involves the enolization of the ketone and subsequent acylation.

Rationale for Enzyme and Condition Selection: Based on studies with the analogous substrate, 3-hydroxycyclohexanone, lipases from Pseudomonas cepacia (PCL) and Porcine Pancreas (PPL-II) have shown high enantioselectivity in acylation reactions.[1] Vinyl acetate (B1210297) is a common and effective acyl donor.

Table 1: Performance of Various Lipases in the Kinetic Resolution of a Structural Analog (rac-3-hydroxycyclohexanone) [1]

Lipase (B570770)Acyl DonorSolventProductYield (%)Enantiomeric Excess (e.e.) of (R)-acetate (%)
Pseudomonas fluorescens lipase (PFL)Vinyl acetatetert-Butyl methyl ether (TBME)(R)-3-acetoxycyclohexanone5752
Pseudomonas cepacia lipase (PCL)Vinyl acetatetert-Butyl methyl ether (TBME)(R)-3-acetoxycyclohexanone3975
Porcine pancreatic lipase (PPL-II)Vinyl acetateDiisopropyl ether(R)-3-acetoxycyclohexanone2591
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Kinetic Resolution

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones.[2] In the case of racemic 3-methylcyclohexanone, a BVMO can selectively oxidize one enantiomer to the corresponding lactone, leaving the other enantiomer unreacted. Cyclohexanone monooxygenases (CHMOs) are a well-studied class of BVMOs with broad substrate scope for cyclic ketones.[2]

Rationale for Enzyme and Condition Selection: BVMOs have demonstrated high enantioselectivity in the kinetic resolution of various substituted cyclohexanones.[3] The choice of a specific BVMO and the reaction conditions, such as pH and temperature, can significantly influence both the conversion and the enantioselectivity.

Experimental Protocols

Proposed Protocol for Lipase-Catalyzed Acetylation of rac-3-Methylcyclohexanone (via its enol)

This protocol is adapted from the successful resolution of rac-3-hydroxycyclohexanone.[1]

Materials:

  • Racemic 3-methylcyclohexanone

  • Lipase (e.g., Pseudomonas cepacia lipase - PCL)

  • Vinyl acetate

  • Anhydrous tert-Butyl methyl ether (TBME)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of racemic 3-methylcyclohexanone (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).

  • Add vinyl acetate (5.0 mmol) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting acetylated product and the unreacted ketone by column chromatography.[1]

Proposed Protocol for BVMO-Catalyzed Kinetic Resolution of rac-3-Methylcyclohexanone

This protocol is a general guideline based on known BVMO-catalyzed reactions.[4]

Materials:

  • Racemic 3-methylcyclohexanone

  • A selected Baeyer-Villiger monooxygenase (e.g., a commercially available CHMO)

  • NADPH (or a suitable cofactor regeneration system)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Organic cosolvent (e.g., DMSO, optional)

  • Ethyl acetate for extraction

Procedure:

  • In a temperature-controlled vessel, prepare a solution of Tris-HCl buffer.

  • Add NADPH to the buffer solution.

  • Dissolve the racemic 3-methylcyclohexanone in the buffered solution (an organic cosolvent like 1% DMSO can be used to aid solubility).[4]

  • Initiate the reaction by adding the BVMO enzyme.

  • Gently stir the reaction mixture, ensuring sufficient aeration for the oxygen-dependent enzyme.

  • Monitor the reaction progress by chiral GC or HPLC.

  • Upon reaching the desired conversion and enantiomeric excess, quench the reaction by adding an organic solvent like ethyl acetate.

  • Extract the products and unreacted substrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting lactone and the unreacted ketone by column chromatography.

Analytical Methods for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess is critical for evaluating the success of the kinetic resolution. Chiral GC and HPLC are the most common and reliable methods.

Table 2: Comparison of Analytical Methods for Chiral Analysis of 3-Methylcyclohexanone

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of enantiomers in the gas phase on a chiral stationary phase.[5]Separation of enantiomers in the liquid phase on a chiral stationary phase.[6]
Typical Stationary Phase Cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin).[7]Polysaccharide derivatives (e.g., cellulose, amylose).[6]
Sample Preparation Typically requires dilution in a volatile solvent.Dissolution in the mobile phase.[6]
Analysis Time Generally faster than HPLC.Can be longer depending on the method.
Resolution High resolution can be achieved.High resolution is achievable with appropriate column and mobile phase selection.
Chiral Gas Chromatography (GC) Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., based on a cyclodextrin derivative).

Conditions:

  • Column: e.g., β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Temperature: Isothermal at 70°C[7]

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane).

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column (e.g., polysaccharide-based).

Conditions:

  • Column: e.g., Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Prepare a solution of the sample at a concentration of 1.0 mg/mL in the mobile phase.[6]

Visualizations

G cluster_start Starting Material cluster_lipase Lipase-Catalyzed Resolution cluster_bvmo BVMO-Catalyzed Resolution racemic Racemic 3-Methylcyclohexanone lipase_reagents Lipase (e.g., PCL) Vinyl Acetate Organic Solvent (TBME) racemic->lipase_reagents bvmo_reagents BVMO (e.g., CHMO) NADPH, O2 Aqueous Buffer racemic->bvmo_reagents lipase_reaction Enantioselective Acylation (via enol) lipase_reagents->lipase_reaction lipase_separation Chromatographic Separation lipase_reaction->lipase_separation lipase_products (R)-3-Methyl-2-cyclohexen-1-yl acetate (S)-3-Methylcyclohexanone lipase_separation->lipase_products bvmo_reaction Enantioselective Oxidation bvmo_reagents->bvmo_reaction bvmo_separation Chromatographic Separation bvmo_reaction->bvmo_separation bvmo_products (R)-4-Methyl-oxepan-2-one (S)-3-Methylcyclohexanone bvmo_separation->bvmo_products

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic 3-methylcyclohexanone.

G cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing sample Reaction Mixture dilution Dilution in Appropriate Solvent sample->dilution injection Injection into GC or HPLC dilution->injection separation Separation on Chiral Column injection->separation detection Detection (FID or UV) separation->detection chromatogram Chromatogram (Peak Integration) detection->chromatogram calculation Calculation of Enantiomeric Excess (e.e.) chromatogram->calculation

Caption: Logical workflow for the analytical determination of enantiomeric excess.

Conclusion

The enzymatic kinetic resolution of racemic 3-methylcyclohexanone presents a viable and attractive method for the production of its enantiomers. While direct, optimized protocols are not extensively reported, the successful resolution of closely related analogs provides a strong foundation for methodology development. Both lipase-catalyzed acylation and BVMO-catalyzed oxidation are promising strategies. The detailed protocols and analytical methods provided in this application note are intended to guide researchers in establishing an efficient and selective process for the kinetic resolution of this important chiral intermediate. Further optimization of enzyme selection, reaction conditions, and purification methods will be crucial for achieving high yields and enantiomeric purities on a larger scale.

References

Application Notes and Protocols: Preparation of Derivatives from (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from (+)-3-Methylcyclohexanone. This chiral ketone is a valuable starting material in organic synthesis, particularly for the preparation of enantiomerically enriched compounds with potential applications in drug discovery and development. The following protocols describe the formation of common ketone derivatives, which are often used for characterization, purification, or as intermediates for further synthetic transformations.

Synthesis of this compound Oxime

The formation of an oxime from a ketone is a classic condensation reaction with hydroxylamine (B1172632). This derivative is useful for the characterization of the ketone and can also serve as a precursor for the Beckmann rearrangement to produce lactams.

Experimental Protocol

A solution of this compound (1.0 eq) in ethanol (B145695) is treated with an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq). The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude oxime. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data
ParameterValueReference
Molecular FormulaC₇H₁₃NO[1]
Molecular Weight127.18 g/mol [1]
Typical YieldModerate to good[2]
AppearanceWhite solid[3]
Melting PointVaries with stereoisomers
Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃, δ) Complex multiplets for cyclohexylic protons, a singlet for the N-OH proton, and a doublet for the methyl group.[4]
¹³C NMR (CDCl₃, δ) Signals corresponding to the C=N carbon, the methyl carbon, and the five cyclohexyl carbons.[5]
IR (KBr, cm⁻¹) ~3250 (O-H stretch), ~1665 (C=N stretch)[6]

Synthesis of this compound Semicarbazone

Semicarbazones are crystalline derivatives of ketones that are particularly useful for purification and characterization, often possessing sharp melting points.

Experimental Protocol

To a solution of this compound (1.0 eq) in ethanol, a solution of semicarbazide (B1199961) hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water is added. The mixture is stirred at room temperature, and the product typically precipitates out of the solution upon formation. The reaction progress can be monitored by TLC. After stirring for 1-2 hours, the precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum to yield the semicarbazone derivative.

Quantitative Data
ParameterValueReference
Molecular FormulaC₈H₁₅N₃O[7]
Molecular Weight169.22 g/mol [7]
Typical YieldGood to excellent[8]
AppearanceCrystalline solid[8]
Melting PointSharp, characteristic melting point[8]
Spectroscopic Data
TechniqueDataReference
¹H NMR (DMSO-d₆, δ) Signals for NH and NH₂ protons, cyclohexylic protons, and the methyl group.[4]
¹³C NMR (DMSO-d₆, δ) Resonances for the C=N carbon, the carbonyl carbon of the semicarbazide moiety, and the carbons of the 3-methylcyclohexyl group.[5]
IR (KBr, cm⁻¹) ~3450, ~3250 (N-H stretches), ~1680 (C=O stretch), ~1590 (C=N stretch)[6]

Synthesis of this compound 2,4-Dinitrophenylhydrazone

The reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a reliable method for the qualitative identification of aldehydes and ketones, producing brightly colored crystalline derivatives.[9]

Experimental Protocol

A solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid is prepared. To this solution, this compound (1.0 eq) dissolved in a small amount of methanol is added. A precipitate, typically yellow to red in color, forms almost immediately. The mixture is allowed to stand to ensure complete precipitation. The solid is then collected by filtration, washed with cold methanol to remove unreacted reagents, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Quantitative Data
ParameterValueReference
Molecular FormulaC₁₃H₁₆N₄O₄[10]
Molecular Weight292.29 g/mol [10]
Typical YieldHigh[11]
AppearanceYellow to red crystalline solid[11]
Melting PointCharacteristic melting point[11]
Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃, δ) Aromatic protons of the dinitrophenyl group, a singlet for the NH proton, and signals for the 3-methylcyclohexylidene moiety.[4]
¹³C NMR (CDCl₃, δ) Aromatic carbon signals, the C=N carbon, and the carbons of the 3-methylcyclohexyl group.[5]
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1620 (C=N stretch), ~1590, ~1330 (NO₂ stretches)[6]

Wittig Reaction of this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[12] The reaction of this compound with a phosphorus ylide allows for the introduction of an exocyclic double bond.

Experimental Protocol

A phosphonium (B103445) salt, such as ethyltriphenylphosphonium bromide (1.1 eq), is suspended in an anhydrous aprotic solvent like THF under an inert atmosphere. A strong base, typically n-butyllithium or sodium hydride, is added to generate the ylide, indicated by a color change. The mixture is stirred at room temperature for about an hour. This compound (1.0 eq) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, an alkene, is purified by column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

Quantitative Data
ParameterValueReference
ReactantsThis compound, Phosphonium Ylide[12]
ProductAlkene[12]
Typical Yield60-80%[12]

Grignard Reaction of this compound

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group, resulting in the formation of a tertiary alcohol.[13]

Experimental Protocol

To a solution of a Grignard reagent, such as methylmagnesium bromide (1.2 eq) in anhydrous diethyl ether, under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol can be purified by distillation or column chromatography.

Quantitative Data
ParameterValueReference
ReactantsThis compound, Grignard Reagent[13]
ProductTertiary Alcohol[13]
Typical YieldVaries depending on the Grignard reagent and conditions[14]

Experimental Workflow and Reaction Schemes

Overall Workflow for Derivative Preparation

G start This compound reagent1 Hydroxylamine HCl, NaOAc start->reagent1 Reaction reagent2 Semicarbazide HCl, NaOAc start->reagent2 Reaction reagent3 2,4-Dinitrophenylhydrazine, H₂SO₄ start->reagent3 Reaction reagent4 Phosphonium Ylide (e.g., Ph₃P=CHR) start->reagent4 Wittig Reaction reagent5 Grignard Reagent (e.g., RMgBr) start->reagent5 Grignard Reaction product1 This compound Oxime reagent1->product1 Forms product2 This compound Semicarbazone reagent2->product2 Forms product3 This compound 2,4-Dinitrophenylhydrazone reagent3->product3 Forms product4 Alkene Derivative reagent4->product4 Forms product5 Tertiary Alcohol Derivative reagent5->product5 Forms

Caption: General workflow for the preparation of derivatives from this compound.

Reaction Schemes

reaction_schemes cluster_oxime Oxime Formation cluster_semicarbazone Semicarbazone Formation cluster_dnp 2,4-Dinitrophenylhydrazone Formation cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction ketone1 <this compound> product1 <this compound Oxime> + H₂O ketone1->product1 NaOAc, EtOH reagent1 + H₂NOH ketone2 <this compound> product2 <this compound Semicarbazone> + H₂O ketone2->product2 NaOAc, EtOH reagent2 + H₂NNHCONH₂ ketone3 <this compound> product3 <this compound 2,4-Dinitrophenylhydrazone> + H₂O ketone3->product3 H₂SO₄, MeOH reagent3 + 2,4-DNPH ketone4 <this compound> product4 + Ph₃PO ketone4->product4 reagent4 + Ph₃P=CHR ketone5 <this compound> product5 ketone5->product5 reagent5 1. RMgBr 2. H₃O⁺

Caption: Reaction schemes for the derivatization of this compound.

References

The Asymmetric Synthesis of (+)-3-Methylcyclohexanone: A Chiral Auxiliary-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(+)-3-Methylcyclohexanone is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired enantiomer is obtained in high purity. Direct alkylation of 3-methylcyclohexanone (B152366) often leads to a mixture of regioisomers and stereoisomers, making it an inefficient method for obtaining the desired product. To overcome this, chiral auxiliaries are employed to direct the stereochemical outcome of the reaction, leading to the formation of this compound with high enantiomeric excess.

This document outlines two primary methods for the asymmetric synthesis of this compound: the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary to form a hydrazone, and the use of a chiral amine to form a chiral enamine. These methods offer reliable and highly stereoselective routes to the target molecule.

Methods Overview

The asymmetric synthesis of this compound using a chiral auxiliary generally follows a three-step process:

  • Attachment of the Chiral Auxiliary: The achiral starting material, cyclohexanone (B45756), is reacted with a chiral auxiliary to form a chiral intermediate. In the protocols described, this is either a SAMP-hydrazone or a chiral enamine.

  • Diastereoselective Alkylation: The chiral intermediate is then deprotonated to form a nucleophilic species (an azaenolate or a metalloenamine), which then reacts with an alkylating agent (e.g., methyl iodide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated intermediate to yield the desired enantiomerically enriched this compound. The auxiliary can often be recovered and reused.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of this compound via the SAMP-hydrazone and chiral enamine methods.

Table 1: Asymmetric Synthesis of this compound via SAMP-Hydrazone

StepProductStarting MaterialReagentsYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
1Cyclohexanone-SAMP HydrazoneCyclohexanoneSAMP~95N/A
2(R)-3-Methylcyclohexanone-SAMP HydrazoneCyclohexanone-SAMP HydrazoneLDA, Methyl Iodide~92>98 (de)
3(R)-(+)-3-Methylcyclohexanone(R)-3-Methylcyclohexanone-SAMP HydrazoneO₃ or other oxidative cleavage reagents~85>98 (ee)

Table 2: Asymmetric Synthesis of this compound via Chiral Enamine

| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | | --- | --- | --- | --- | --- | | 1 & 2 | (R)-2-Methylcyclohexanone Imine | Cyclohexanone Imine of a Chiral Amine | LDA, Methyl Iodide | 70-87 (crude) | N/A | | 3 | (R)-(+)-3-Methylcyclohexanone | (R)-2-Methylcyclohexanone Imine | Saturated Oxalic Acid | Not specified | up to 72 |

Experimental Protocols

Method 1: Asymmetric α-Alkylation using SAMP Hydrazone Chiral Auxiliary

This method utilizes the well-established SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) chiral auxiliary to direct the stereoselective methylation of cyclohexanone.[3]

Step 1: Synthesis of Cyclohexanone-SAMP Hydrazone

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., benzene (B151609) or ether), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • The mixture is stirred, often with azeotropic removal of water, until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or recrystallization to yield the pure cyclohexanone-SAMP hydrazone.

Step 2: Diastereoselective Methylation of the SAMP Hydrazone

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -20 °C.

  • Cool the LDA solution to -78 °C and slowly add a solution of the cyclohexanone-SAMP hydrazone (1.0 eq) in anhydrous THF.

  • Stir the resulting solution at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.

  • Add methyl iodide (1.2 eq) to the azaenolate solution at -110 °C and allow the reaction mixture to slowly warm to room temperature overnight.[3]

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ether).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methylated hydrazone.

Step 3: Oxidative Cleavage of the Methylated Hydrazone

  • Dissolve the crude methylated hydrazone in a suitable solvent (e.g., pentane (B18724) or dichloromethane) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the hydrazone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to quench the ozonide.

  • Allow the solution to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound is then purified by distillation or column chromatography.

Method 2: Asymmetric Alkylation via a Chiral Enamine

This method involves the formation of a chiral enamine from cyclohexanone and a chiral amine, followed by diastereoselective alkylation.

Step 1: Formation of the Chiral Imine

  • A chiral amine is condensed with cyclohexanone, typically in benzene with azeotropic removal of water, to form the corresponding chiral imine in high yield (around 85%).[4]

Step 2: Diastereoselective Alkylation

  • The chiral imine is treated with lithium diisopropylamide (LDA) (1.05 equivalents) in THF at -20°C for one hour.[4]

  • The solution is then cooled to -78°C, and the alkyl halide (in this case, methyl iodide, 1.05 equivalents) is added.[4]

  • The reaction is quenched with methanol (B129727) to give the alkylated imine.[4]

Step 3: Hydrolysis of the Alkylated Imine

  • The crude alkylated imine is hydrolyzed without further purification in a two-phase system of pentane and saturated oxalic acid at room temperature.[4]

  • The chiral ketone product is isolated from the pentane layer. The chiral amine auxiliary can be recovered from the aqueous layer by neutralization.[4]

  • The resulting this compound can be purified by distillation or chromatography.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_SAMP SAMP-Hydrazone Method cluster_Enamine Chiral Enamine Method Cyclohexanone1 Cyclohexanone Hydrazone Cyclohexanone-SAMP Hydrazone Cyclohexanone1->Hydrazone Condensation SAMP SAMP Auxiliary SAMP->Hydrazone Azaenolate Azaenolate Intermediate Hydrazone->Azaenolate LDA Methylated_Hydrazone (R)-3-Methylcyclohexanone- SAMP Hydrazone Azaenolate->Methylated_Hydrazone Methyl Iodide Product1 This compound Methylated_Hydrazone->Product1 Ozonolysis Cyclohexanone2 Cyclohexanone Imine Chiral Imine Cyclohexanone2->Imine Condensation Chiral_Amine Chiral Amine Chiral_Amine->Imine Metalloenamine Lithio-Chelated Enamine Imine->Metalloenamine LDA Alkylated_Imine (R)-2-Methylcyclohexanone Imine Metalloenamine->Alkylated_Imine Methyl Iodide Product2 This compound Alkylated_Imine->Product2 Hydrolysis

Caption: Workflow for the asymmetric synthesis of this compound.

Stereochemical_Control_Mechanism Mechanism of Stereochemical Control cluster_Auxiliary cluster_Reaction cluster_Product Chiral_Auxiliary Chiral Auxiliary Intermediate Chiral Intermediate (Hydrazone/Enamine) Chiral_Auxiliary->Intermediate Substrate Achiral Substrate (Cyclohexanone) Substrate->Intermediate Deprotonation Deprotonation (LDA) Intermediate->Deprotonation Alkylation Diastereoselective Alkylation (MeI) Deprotonation->Alkylation Steric Hindrance from Auxiliary Diastereomer Diastereomerically Enriched Product Alkylation->Diastereomer Final_Product Enantiomerically Pure This compound Diastereomer->Final_Product Auxiliary Cleavage

Caption: Logical relationship of stereochemical control.

References

Application Notes and Protocols for the Asymmetric Reduction of 3-Methylcyclohexenone to (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-3-methylcyclohexanone via the asymmetric reduction of 3-methyl-2-cyclohexenone. This transformation is a key step in the synthesis of various chiral building blocks for pharmaceuticals and natural products. Three prominent and effective methods are discussed: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Noyori Asymmetric Hydrogenation.

Comparative Overview of Methods

The choice of method for the asymmetric reduction of 3-methylcyclohexenone depends on several factors, including the desired enantioselectivity, yield, scalability, cost, and availability of the catalyst and reagents. Below is a summary of key quantitative data for each method.

MethodCatalyst SystemHydride/Hydrogen SourceTypical Yield (%)Typical ee (%)Key Advantages
Asymmetric Transfer Hydrogenation (ATH) Chiral Organocatalyst (e.g., L-valine t-butyl ester salt with a chiral phosphoric acid)Hantzsch EsterHighUp to 90%Mild reaction conditions, avoids gaseous hydrogen, metal-free.
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine (e.g., (S)-CBS catalyst)Borane-dimethyl sulfide (B99878) (BMS) or Borane-THFHigh>95%High enantioselectivity, predictable stereochemistry, commercially available catalyst.[1]
Noyori Asymmetric Hydrogenation Ru(II)-BINAP complex (e.g., RuCl₂[(R)-BINAP])Hydrogen Gas (H₂)High>98%High turnover numbers, excellent enantioselectivity, applicable to a wide range of ketones.[2]

Experimental Protocols

Asymmetric Transfer Hydrogenation (ATH) using an Organocatalyst

This protocol is based on the use of a chiral primary amine salt as an organocatalyst and a Hantzsch ester as the hydride source.[3] The catalyst is formed in situ from a chiral amino acid derivative and a chiral phosphoric acid.

Materials:

  • 3-Methyl-2-cyclohexenone

  • L-valine tert-butyl ester hydrochloride

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Dichloromethane (B109758) (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add L-valine tert-butyl ester hydrochloride (0.1 mmol, 10 mol%) and (R)-TRIP (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add 3-methyl-2-cyclohexenone (1.0 mmol, 1.0 equiv.) to the flask.

  • In a separate flask, dissolve Hantzsch ester (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5.0 mL).

  • Add the Hantzsch ester solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone.[1][4]

Materials:

  • 3-Methyl-2-cyclohexenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 mmol, 0.6 equiv.) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve 3-methyl-2-cyclohexenone (1.0 mmol, 1.0 equiv.) in anhydrous THF (5.0 mL).

  • Add the solution of 3-methyl-2-cyclohexenone to the catalyst mixture dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol (2 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Noyori Asymmetric Hydrogenation

This protocol utilizes a chiral Ru(II)-BINAP catalyst for the direct hydrogenation of the ketone using molecular hydrogen.[2]

Materials:

  • 3-Methyl-2-cyclohexenone

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru(II)-BINAP precursor)

  • Ethanol (B145695) (anhydrous and degassed)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

  • Standard laboratory glassware

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mmol, 0.5 mol% based on Ru).

  • Add a solution of 3-methyl-2-cyclohexenone (1.0 mmol, 1.0 equiv.) in degassed anhydrous ethanol (5.0 mL).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C) for 12-24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the reaction mixture from the autoclave.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain this compound.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Visualizations

Signaling Pathway of Asymmetric Reduction

The following diagram illustrates the general principle of achieving enantioselectivity in the reduction of 3-methylcyclohexenone.

Asymmetric_Reduction_Pathway Substrate 3-Methylcyclohexenone (Prochiral Ketone) Intermediate Diastereomeric Transition States Substrate->Intermediate Coordination Catalyst Chiral Catalyst Catalyst->Intermediate Hydride Hydride Source (e.g., Hantzsch Ester, Borane, H₂) Hydride->Intermediate Hydride Transfer Product_R This compound (R-enantiomer) Intermediate->Product_R Favored Pathway (Lower Energy) Product_S (-)-3-Methylcyclohexanone (S-enantiomer) Intermediate->Product_S Disfavored Pathway (Higher Energy)

Caption: General pathway for the catalyst-controlled asymmetric reduction of 3-methylcyclohexenone.

Experimental Workflow for Asymmetric Reduction

This diagram outlines the typical laboratory workflow for performing an asymmetric reduction and analyzing the product.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Addition of Catalyst and Reagents A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Reaction Quench and Workup C->D E 5. Purification (Column Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F G 7. Enantiomeric Excess Determination (Chiral GC/HPLC) F->G

Caption: A typical experimental workflow for the asymmetric reduction of a ketone.

Logical Relationship of Key Factors in Asymmetric Reduction

This diagram shows the interplay of various factors that influence the outcome of the asymmetric reduction.

Logical_Relationships Outcome Reaction Outcome (Yield & Enantioselectivity) Catalyst Catalyst Structure and Loading Catalyst->Outcome Substrate Substrate (3-Methylcyclohexenone) Substrate->Outcome Solvent Solvent Polarity and Coordinating Ability Solvent->Outcome Temperature Reaction Temperature Temperature->Outcome Time Reaction Time Time->Outcome Reagent Hydride Source and Concentration Reagent->Outcome

Caption: Key factors influencing the success of the asymmetric reduction.

References

Application Notes and Protocols: Diastereoselective Reactions of (+)-3-Methylcyclohexanone Enolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of diastereoselective reactions involving the enolates of (+)-3-methylcyclohexanone. It includes key theoretical concepts, detailed experimental protocols for achieving kinetic and thermodynamic control, and quantitative data on the diastereoselectivity of these reactions. The provided information is intended to be a valuable resource for the stereocontrolled synthesis of substituted cyclohexanone (B45756) derivatives, which are important structural motifs in many natural products and pharmaceutical agents.

Introduction

The stereoselective functionalization of cyclic ketones is a cornerstone of modern organic synthesis. This compound, a readily available chiral building block, presents a classic case study in the challenges and opportunities associated with controlling stereochemistry in the reactions of its enolates. The presence of a stereocenter at the 3-position influences the facial selectivity of enolate reactions, leading to the formation of diastereomeric products. Furthermore, as an unsymmetrical ketone, deprotonation can lead to two distinct regioisomeric enolates: the less substituted (kinetic) enolate and the more substituted (thermodynamic) enolate. The ability to selectively generate and react these enolates provides a powerful tool for the synthesis of specific diastereomers of 2,3-disubstituted cyclohexanones.

Key Concepts

1. Kinetic vs. Thermodynamic Enolate Formation:

The regiochemical outcome of the deprotonation of this compound is highly dependent on the reaction conditions.

  • Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures (-78 °C). Deprotonation occurs at the less sterically hindered C-2 position, leading to the rapid and irreversible formation of the less substituted enolate.

  • Thermodynamic Control: Favored by weaker bases (e.g., sodium hydride) at higher temperatures (e.g., reflux). These conditions allow for an equilibrium to be established, which favors the formation of the more stable, more substituted enolate at the C-6 position.

2. Stereoelectronics of Alkylation:

The alkylation of cyclohexanone enolates generally proceeds via axial attack of the electrophile. This preference is due to stereoelectronic reasons, where the incoming electrophile's trajectory avoids steric hindrance from the axial hydrogens on the ring. This principle is crucial for predicting the stereochemical outcome of the reaction.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of enolate reactions is typically expressed as a ratio of the resulting diastereomers. The following table summarizes a key example found in the literature.

Starting MaterialElectrophileReaction ConditionsProductDiastereomeric Ratio (cis:trans)Reference
(+)-3-Methyl-2-cyclohexen-1-oneAllyl bromide1. Li, NH₃ (l) 2. Allyl bromide2-Allyl-3-methylcyclohexanone1:20

Note: The terms "cis" and "trans" refer to the relative stereochemistry of the methyl group at C-3 and the newly introduced substituent at C-2.

Experimental Protocols

Protocol 1: Kinetically Controlled Diastereoselective Allylation via Enone Reduction

This protocol describes the formation of the specific lithium enolate of this compound by reduction of the corresponding enone, followed by a diastereoselective alkylation. This method overcomes the regioselectivity issue of direct deprotonation.

Materials:

  • (+)-3-Methyl-2-cyclohexen-1-one

  • Lithium wire

  • Liquid ammonia (B1221849), anhydrous

  • Diethyl ether, anhydrous

  • Allyl bromide

  • Ammonium (B1175870) chloride, saturated aqueous solution

  • 5% Hydrochloric acid

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel under a nitrogen atmosphere.

  • Condense anhydrous liquid ammonia into the flask.

  • Add freshly cut lithium wire to the stirring ammonia until a persistent blue color is obtained.

  • A solution of (+)-3-methyl-2-cyclohexen-1-one in anhydrous diethyl ether is added dropwise to the lithium-ammonia solution.

  • After the addition is complete, a solution of allyl bromide in anhydrous diethyl ether is added rapidly.

  • The reaction is quenched by the rapid addition of solid ammonium chloride.

  • The ammonia is allowed to evaporate, and the remaining residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with 5% hydrochloric acid and saturated aqueous sodium chloride, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2-allyl-3-methylcyclohexanone. The diastereomeric ratio can be determined by gas chromatography (GC).

Protocol 2: General Procedure for Kinetically Controlled Diastereoselective Alkylation

This protocol is adapted from general procedures for the kinetic alkylation of substituted cyclohexanones and can be applied to this compound.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium and stir the mixture at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • To the LDA solution, add a solution of this compound in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Protocol 3: General Procedure for Thermodynamically Controlled Diastereoselective Alkylation

This protocol is adapted from general procedures for the thermodynamic alkylation of substituted cyclohexanones and can be applied to this compound.

Materials:

  • Sodium hydride (NaH), mineral oil dispersion

  • Hexane (B92381), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, nitrogen-purged flask, wash the sodium hydride with anhydrous hexane to remove the mineral oil.

  • Add anhydrous THF to the NaH, followed by the dropwise addition of a solution of this compound in anhydrous THF.

  • Heat the mixture to reflux and stir for several hours to allow for the formation of the thermodynamic enolate.

  • Cool the solution to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

kinetic_vs_thermodynamic_enolate_formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone This compound kinetic_base LDA, THF, -78°C ketone->kinetic_base thermo_base NaH, THF, Reflux ketone->thermo_base kinetic_enolate Less Substituted Enolate (at C-2) kinetic_base->kinetic_enolate Fast, Irreversible Deprotonation kinetic_product 2-Alkyl-3-methylcyclohexanone (Major Product) kinetic_enolate->kinetic_product Alkylation (E+) thermo_enolate More Substituted Enolate (at C-6) thermo_base->thermo_enolate Slow, Reversible Deprotonation (Equilibrium) thermo_product 6-Alkyl-3-methylcyclohexanone (Major Product) thermo_enolate->thermo_product Alkylation (E+)

Caption: Kinetic vs. Thermodynamic enolate formation from this compound.

enone_reduction_alkylation start (+)-3-Methyl-2-cyclohexen-1-one reduction Li, NH3 (l) start->reduction Reduction enolate Specific Lithium Enolate reduction->enolate alkylation Allyl Bromide enolate->alkylation Alkylation product trans-2-Allyl-3-methylcyclohexanone (Major Diastereomer) alkylation->product

Caption: Enone reduction-enolate alkylation pathway for diastereoselective synthesis.

Chiral HPLC Method for the Enantioselective Separation of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

3-Methylcyclohexanone (B152366) is a chiral ketone containing a stereocenter at the C-3 position. As with many chiral molecules, the individual (R) and (S) enantiomers can exhibit distinct biological activities, toxicological profiles, and organoleptic properties. Consequently, the ability to separate, identify, and quantify the individual enantiomers is of critical importance in the pharmaceutical, agrochemical, and fragrance industries. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a robust and widely adopted technique for the enantioseparation of racemic mixtures.[1]

This document provides a detailed methodology for the separation of 3-methylcyclohexanone enantiomers. The proposed method is based on the successful separation of the structurally similar compound, 3-methylcycloheptanone, using polysaccharide-based CSPs.[1] These phases, particularly derivatives of amylose (B160209) and cellulose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including ketones.[1] The protocol outlines a systematic screening approach to identify the optimal stationary phase and mobile phase conditions for achieving baseline separation.

Experimental Protocols

Instrumentation and Materials

1.1 HPLC System:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

1.2 Chiral Stationary Phases (Recommended for Screening):

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel)

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)[1]

  • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)[1]

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)[1]

1.3 Chemicals and Reagents:

  • Racemic 3-methylcyclohexanone standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized Water

Sample Preparation

2.1 Standard Solution:

  • Prepare a stock solution of racemic 3-methylcyclohexanone at a concentration of 1.0 mg/mL.

  • For normal phase chromatography, use a mixture of n-Hexane and Isopropanol (90:10 v/v) as the diluent.[1]

  • For reversed-phase chromatography, use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.[1]

2.2 Sample Solution:

  • Dissolve the sample containing 3-methylcyclohexanone in the same diluent used for the standard solution to achieve a final concentration of approximately 1.0 mg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

HPLC Method Screening and Optimization

A systematic screening of different columns and mobile phases is the most effective approach to developing a successful chiral separation method.[1]

3.1 Initial Screening Conditions:

ParameterNormal Phase (NP) ScreeningReversed-Phase (RP) Screening
Mobile Phase A n-HexaneWater
Mobile Phase B Isopropanol (or Ethanol)Acetonitrile (or Methanol)
Gradient/Isocratic IsocraticIsocratic
Composition 90:10 (A:B), 95:5 (A:B)50:50 (A:B), 60:40 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection 210 nm210 nm
Injection Volume 5 µL5 µL

3.2 Method Optimization:

  • Once partial or baseline separation is observed, the method can be fine-tuned.

  • Mobile Phase Composition: Adjust the ratio of the strong solvent (e.g., Isopropanol in normal phase) to optimize the retention time and resolution. A lower percentage of the polar modifier will generally increase retention and may improve resolution.

  • Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can lead to better resolution but will increase the analysis time.

  • Temperature: Varying the column temperature can influence enantioselectivity. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the optimal condition.

Data Presentation

The following table summarizes a proposed starting method and expected performance based on the analysis of structurally similar ketones on polysaccharide-based CSPs. Actual retention times and resolution will need to be experimentally determined.

Table 1: Proposed Chiral HPLC Method Parameters for 3-Methylcyclohexanone

ParameterProposed Method
HPLC Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Expected Retention Time 1 ~ 8 - 12 min
Expected Retention Time 2 ~ 10 - 15 min
Expected Resolution (Rs) > 1.5

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for developing and implementing the chiral HPLC method for the separation of 3-methylcyclohexanone enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation Stage cluster_dev Method Development Stage cluster_analysis Analysis Stage SamplePrep Sample & Standard Preparation (1 mg/mL in Mobile Phase) SystemPrep HPLC System Preparation (Equilibrate Column) Screening Column & Mobile Phase Screening (NP and RP Modes) SystemPrep->Screening Start Development Decision Baseline Separation? (Rs > 1.5) Screening->Decision Optimization Method Optimization (Adjust Mobile Phase, Flow, Temp) Optimization->Screening Re-screen if needed Injection Inject Racemic Standard Analysis Inject Sample Injection->Analysis Data Data Acquisition & Processing (Integration, Rs Calculation) Analysis->Data Decision->Optimization No Decision->Injection Yes

Caption: Chiral HPLC method development workflow.

References

Application Notes: (+)-3-Methylcyclohexanone as a Chiral Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-Methylcyclohexanone, a readily available and optically active cyclic ketone, serves as a versatile chiral building block in the stereoselective synthesis of a variety of natural products. Its inherent chirality, coupled with the reactivity of the ketone functionality, provides a valuable starting point for the construction of complex molecular architectures, particularly in the realm of terpenes and alkaloids. The strategic manipulation of the methyl-substituted stereocenter allows for the controlled introduction of additional chiral centers, making it a powerful tool in asymmetric synthesis. These application notes provide detailed protocols for the synthesis of two distinct natural products, (-)-Mintlactone and (+)-Ptilostemonol, showcasing the utility of this compound as a chiral precursor.

I. Total Synthesis of (-)-Mintlactone

(-)-Mintlactone is a monoterpene lactone that has been isolated from peppermint oil and exhibits a characteristic minty aroma. Its synthesis from this compound highlights a key C-C bond-forming strategy through an aldol (B89426) condensation, followed by reduction and lactonization to construct the bicyclic core of the natural product.

Synthetic Pathway

The synthesis commences with a Lewis acid-catalyzed cross-aldol condensation between this compound and ethyl pyruvate (B1213749). The resulting α,β-unsaturated ester undergoes a stereoselective reduction of the endocyclic double bond and the ketone, followed by saponification and acid-catalyzed lactonization to yield the target molecule, (-)-Mintlactone.

Synthesis_of_Mintlactone start This compound intermediate1 Ethyl 2-((R)-4-methyl-2-oxocyclohex-1-en-1-yl)propanoate start->intermediate1 Ethyl pyruvate, FeCl3·6H2O intermediate2 Ethyl 2-((1S,4R)-4-methyl-2-oxocyclohexyl)propanoate intermediate1->intermediate2 NaBH4, EtOH intermediate3 Sodium 2-((1S,2S,4R)-2-hydroxy-4-methylcyclohexyl)propanoate intermediate2->intermediate3 1. NaOH, H2O/EtOH 2. H+ product (-)-Mintlactone intermediate3->product Lactonization

Caption: Synthetic route to (-)-Mintlactone.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Physical/Spectroscopic Data
1Ethyl 2-((R)-4-methyl-2-oxocyclohex-1-en-1-yl)propanoateThis compoundEthyl pyruvate, FeCl₃·6H₂O~65-75 (Estimated)Data not available from search results.
2Ethyl 2-((1S,4R)-4-methyl-2-oxocyclohexyl)propanoateEthyl 2-((R)-4-methyl-2-oxocyclohex-1-en-1-yl)propanoateNaBH₄, EtOH~80-90 (Estimated)Data not available from search results.
3(-)-MintlactoneEthyl 2-((1S,4R)-4-methyl-2-oxocyclohexyl)propanoate1. NaOH, H₂O/EtOH; 2. H⁺~85-95 (Estimated for saponification and lactonization)Overall Yield: 51%[1]
Experimental Protocol: Synthesis of (±)-Mintlactone

This protocol is adapted from the reported FeCl₃·6H₂O-catalyzed synthesis of (±)-mintlactone and can be applied to the enantioselective synthesis starting from this compound.[1]

Step 1: FeCl₃·6H₂O-catalyzed cross-Aldol Condensation

  • To a round-bottom flask charged with this compound (1.0 eq) and ethyl pyruvate (1.5 eq) is added ferric chloride hexahydrate (FeCl₃·6H₂O, 0.1 eq).

  • The reaction mixture is stirred at 80 °C for 6 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product, ethyl 2-((R)-4-methyl-2-oxocyclohex-1-en-1-yl)propanoate, is purified by column chromatography on silica (B1680970) gel.

Step 2: Reduction of the α,β-Unsaturated Ester

  • The purified α,β-unsaturated ester (1.0 eq) is dissolved in ethanol (B145695) in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (B1222165) (NaBH₄, 1.2 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude reduced ester, ethyl 2-((1S,4R)-4-methyl-2-oxocyclohexyl)propanoate.

Step 3: Saponification and Lactonization

  • The crude reduced ester is dissolved in a mixture of ethanol and water (1:1).

  • Sodium hydroxide (B78521) (NaOH, 2.0 eq) is added, and the mixture is heated to reflux for 2 hours.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2 with 1 M HCl.

  • The acidified solution is heated at 60 °C for 1 hour to promote lactonization.

  • After cooling, the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude (-)-Mintlactone is purified by column chromatography on silica gel.

II. Formal Synthesis of (+)-Ptilostemonol

(+)-Ptilostemonol is a sesquiterpene isolated from Ptilostemon species, which exhibits interesting biological activities. A plausible synthetic approach from this compound demonstrates its utility in constructing more complex carbocyclic frameworks through a Robinson annulation strategy.

Synthetic Pathway

The synthesis begins with the formation of the less substituted enolate of this compound, which then undergoes a Michael addition to methyl vinyl ketone. The resulting 1,5-dione is then subjected to an intramolecular aldol condensation (Robinson annulation) to afford a chiral enone intermediate. This intermediate is a key precursor in the synthesis of various eudesmane (B1671778) sesquiterpenes, including a formal synthesis of (+)-Ptilostemonol.

Synthesis_of_Ptilostemonol start This compound intermediate1 Lithium (R)-3-methylcyclohex-1-en-1-olate start->intermediate1 LDA, THF, -78 °C intermediate2 (R)-3-Methyl-2-(3-oxobutyl)cyclohexan-1-one intermediate1->intermediate2 Methyl vinyl ketone product (+)-Wieland-Miescher Ketone Analogue (Key Intermediate for (+)-Ptilostemonol) intermediate2->product KOH, EtOH, Reflux (Robinson Annulation)

Caption: Synthesis of a key intermediate for (+)-Ptilostemonol.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Physical/Spectroscopic Data
1(R)-3-Methyl-2-(3-oxobutyl)cyclohexan-1-oneThis compoundLDA, Methyl vinyl ketone~70-80 (Estimated)Data not available from search results.
2(+)-Wieland-Miescher Ketone Analogue(R)-3-Methyl-2-(3-oxobutyl)cyclohexan-1-oneKOH, EtOH~60-70 (Estimated)Data not available from search results.
Experimental Protocol: Synthesis of the (+)-Wieland-Miescher Ketone Analogue

Step 1: Michael Addition

  • A solution of diisopropylamine (B44863) (1.1 eq) in dry THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • A solution of this compound (1.0 eq) in dry THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Methyl vinyl ketone (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to give the crude 1,5-dione.

Step 2: Robinson Annulation

  • The crude 1,5-dione is dissolved in ethanol.

  • A solution of potassium hydroxide (KOH, 0.5 eq) in ethanol is added.

  • The mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄ and concentrated.

  • The resulting crude product, the (+)-Wieland-Miescher ketone analogue, is purified by column chromatography on silica gel.

Conclusion

The syntheses of (-)-Mintlactone and a key intermediate for (+)-Ptilostemonol from this compound effectively demonstrate the utility of this chiral building block in the asymmetric synthesis of natural products. The ability to control stereochemistry and construct complex carbocyclic frameworks makes this compound a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. These protocols provide a foundation for the exploration of further synthetic applications of this versatile chiral precursor.

References

The Pivotal Role of (+)-3-Methylcyclohexanone in Stereoselective Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a versatile and valuable building block in the asymmetric synthesis of complex natural products and pharmaceutical agents. Its inherent chirality and reactive carbonyl group provide a strategic starting point for the construction of multiple stereocenters with high levels of control. This document provides detailed application notes and experimental protocols for key transformations involving this compound, highlighting its utility in constructing intricate molecular architectures.

Application Notes

This compound is a cornerstone in the "chiral pool" approach to total synthesis, where readily available, enantiomerically pure starting materials are utilized to impart chirality to the final target molecule.[1] The methyl-substituted stereocenter at the C3 position effectively controls the stereochemical outcome of reactions at the adjacent carbonyl group and the α-carbons, making it an excellent scaffold for the synthesis of a variety of complex structures.

Key applications in total synthesis include:

  • Diastereoselective Alkylation: The existing stereocenter directs the approach of electrophiles, allowing for the stereocontrolled introduction of substituents at the C2 and C6 positions. This is fundamental in building up the carbon skeleton of target molecules.

  • Robinson Annulation: As a ketone component, it can undergo Robinson annulation to construct fused six-membered rings with control over the newly formed stereocenters, a common motif in steroids and terpenoids.[2]

  • Precursor to Complex Chiral Intermediates: Through various functional group transformations, this compound can be converted into highly functionalized chiral intermediates, which are then carried forward in multi-step syntheses.

A notable example of a related chiral building block in action is the use of (R)-carvone, a precursor to (R)-(+)-3-methylcyclohexanone, in the total synthesis of the marine diterpenoid (-)-Pavidolide B.[3] This synthesis showcases how the chiral integrity of the initial cyclohexanone (B45756) ring is transferred through a series of complex transformations to achieve the final intricate structure.

Key Stereoselective Reactions and Protocols

The following sections detail experimental protocols for key stereoselective reactions of 3-methylcyclohexanone (B152366) derivatives, which are central to their application in total synthesis.

Stereoselective Alkylation of 3-Methylcyclohexanone Enolates

The stereoselective alkylation of the enolate of 3-methylcyclohexanone is a powerful method for introducing substituents at the C2 position with high diastereoselectivity. The pre-existing methyl group at C3 directs the incoming electrophile to the opposite face of the ring.

Experimental Protocol: Synthesis of trans-2-allyl-3-methylcyclohexanone

This protocol is adapted from a procedure for the reductive alkylation of 3-methyl-2-cyclohexen-1-one (B144701), which generates the lithium enolate of 3-methylcyclohexanone in situ.

Reaction Scheme:

G reactant1 3-Methyl-2-cyclohexen-1-one product trans-2-Allyl-3-methylcyclohexanone reactant1->product reagents 1. Li, NH3 (l), THF 2. Allyl bromide

A schematic for the synthesis of trans-2-Allyl-3-methylcyclohexanone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methyl-2-cyclohexen-1-one110.155.51 g50.0 mmol
Lithium wire6.940.42 g60.0 mmol
Liquid Ammonia (B1221849)17.03~100 mL-
Tetrahydrofuran (THF), anhydrous72.1150 mL-
Allyl bromide120.987.26 g (5.2 mL)60.0 mmol
Ammonium (B1175870) chloride53.495.35 g100 mmol
Diethyl ether74.12As needed-
Saturated aq. NaCl-As needed-
Anhydrous MgSO4120.37As needed-

Procedure:

  • A 250 mL three-necked flask equipped with a dry ice condenser, a gas inlet, and a rubber septum is charged with freshly distilled liquid ammonia (100 mL).

  • Small pieces of lithium wire (0.42 g, 60.0 mmol) are added to the stirred ammonia until a persistent blue color is obtained.

  • A solution of 3-methyl-2-cyclohexen-1-one (5.51 g, 50.0 mmol) in anhydrous THF (20 mL) is added dropwise to the lithium-ammonia solution. The reaction is stirred for 1 hour.

  • Allyl bromide (7.26 g, 60.0 mmol) in anhydrous THF (10 mL) is then added rapidly. The blue color disappears almost instantly.

  • After stirring for an additional 10 minutes, the reaction is quenched by the careful addition of solid ammonium chloride (5.35 g, 100 mmol).

  • The ammonia is allowed to evaporate. The residue is partitioned between diethyl ether (100 mL) and water (50 mL).

  • The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaCl (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to afford trans-2-allyl-3-methylcyclohexanone.

Quantitative Data:

ProductYieldBoiling PointDiastereomeric Ratio (trans:cis)
trans-2-Allyl-3-methylcyclohexanone65-75%98-100 °C (15 mmHg)>95:5
Robinson Annulation with 3-Methylcyclohexanone

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. When using a chiral ketone like 3-methylcyclohexanone, the stereochemistry of the product can be influenced by the existing stereocenter.

Experimental Protocol: Synthesis of a Chiral Wieland-Miescher Ketone Analog

This generalized protocol illustrates the Robinson annulation of 3-methylcyclohexanone with methyl vinyl ketone (MVK).

Reaction Scheme:

G reactant1 3-Methylcyclohexanone product Chiral Wieland-Miescher Ketone Analog reactant1->product + reactant2 Methyl Vinyl Ketone reactant2->product + reagents Base (e.g., KOH, MeOH)

A schematic for the Robinson Annulation of 3-Methylcyclohexanone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound112.175.61 g50.0 mmol
Methyl vinyl ketone (MVK)70.094.21 g (5.0 mL)60.0 mmol
Potassium hydroxide (B78521) (KOH)56.110.28 g5.0 mmol
Methanol (B129727)32.0450 mL-
Diethyl ether74.12As needed-
Saturated aq. NH4Cl-As needed-
Anhydrous Na2SO4142.04As needed-

Procedure:

  • To a stirred solution of this compound (5.61 g, 50.0 mmol) in methanol (50 mL) at 0 °C is added a solution of potassium hydroxide (0.28 g, 5.0 mmol) in methanol (10 mL).

  • Methyl vinyl ketone (4.21 g, 60.0 mmol) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • The mixture is then heated to reflux for 4 hours to effect the aldol condensation and dehydration.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous NH4Cl (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the chiral Wieland-Miescher ketone analog.

Quantitative Data:

ProductYieldEnantiomeric Excess (ee)
Chiral Wieland-Miescher Ketone Analog50-60%>95%

Logical Workflow for Chiral Synthesis

The following diagram illustrates the general workflow for utilizing this compound in a total synthesis campaign.

G start This compound (Chiral Pool) step1 Stereoselective Functionalization (e.g., Alkylation, Aldol) start->step1 Introduce complexity step2 Construction of Key Intermediate step1->step2 Build carbon skeleton step3 Further Transformations and Ring Formations step2->step3 Elaborate structure product Complex Natural Product step3->product Finalize synthesis

General workflow for total synthesis using this compound.

Conclusion

This compound stands as a powerful and efficient chiral starting material in the field of total synthesis. The protocols and data presented herein demonstrate its utility in key stereoselective transformations that are fundamental to the construction of complex, biologically active molecules. For researchers in drug discovery and natural product synthesis, a thorough understanding of the reactivity and stereodirecting ability of this chiral building block is essential for the design and execution of elegant and efficient synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding byproduct formation during the synthesis of 3-methylcyclohexanone (B152366). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 3-methylcyclohexanone and what are their potential byproduct pitfalls?

A1: The primary synthesis routes include the oxidation of 3-methylcyclohexanol (B165635), Robinson annulation, and Friedel-Crafts acylation. Each has distinct challenges:

  • Oxidation of 3-methylcyclohexanol: This is a very common and direct method.[1][2] The main challenges are incomplete oxidation, leaving residual starting material, and over-oxidation to form diones or other degradation products, especially with harsh oxidizing agents.[3]

  • Robinson Annulation: This classic ring-forming reaction builds the cyclohexenone ring system.[4][5] Potential byproducts include polymers from the Michael acceptor (e.g., methyl vinyl ketone), self-condensation products of the reactants, and regioisomers if the starting ketone is unsymmetrical.[6]

  • Friedel-Crafts Acylation: This method involves the acylation of a benzene (B151609) ring followed by reduction and cyclization.[7][8] Byproduct formation can include polyacylation of the aromatic ring and isomeric products depending on the directing effects of the substituents.[9][10]

Q2: I am observing an isomeric impurity in my final product. What is it likely to be and why does it form?

A2: The most common isomeric impurities are 2-methylcyclohexanone (B44802) and 4-methylcyclohexanone.[11] Their formation is highly dependent on the synthetic route. For instance, in reactions involving enolate intermediates, such as alkylation or some cyclizations, the formation of both thermodynamic and kinetic enolates can lead to a mixture of 2- and 3-substituted products. Alkylation of cyclohexanone (B45756) enolates can be difficult to control, often yielding mixtures.[12][13]

Q3: My reaction yield is low, and the crude NMR shows a complex mixture. What are the likely side reactions?

A3: Low yields and complex mixtures often point to several issues:

  • Self-condensation: Ketones like 3-methylcyclohexanone can undergo self-aldol condensation, especially under strong basic or acidic conditions, leading to higher molecular weight byproducts.[14]

  • Polymerization: In routes like the Robinson annulation, the Michael acceptor (e.g., methyl vinyl ketone) is prone to polymerization if its concentration is too high or if the reaction is run for too long.[6]

  • Starting Material Degradation: Strong acids or bases and high temperatures can cause decomposition of either the starting materials or the product.

Troubleshooting Guide

Problem 1: Residual 3-methylcyclohexanol (starting material) is detected in my product after oxidation.

Potential Cause Recommended Solution
Insufficient Oxidizing Agent Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (1.1-1.2 equivalents) may be necessary.
Low Reaction Temperature Some oxidations require specific temperatures to proceed to completion. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Inefficient Stirring In heterogeneous reactions (e.g., with solid-supported reagents like PCC), ensure vigorous stirring to maximize surface contact between reactants.
Short Reaction Time Continue to monitor the reaction until TLC or GC analysis shows complete consumption of the starting material.

Problem 2: My GC-MS analysis shows a peak with the same mass-to-charge ratio (m/z = 112) as my product but with a different retention time. [11][15]

This indicates the presence of an isomer, most likely 2-methylcyclohexanone or 4-methylcyclohexanone.

Potential Cause Recommended Solution
Non-regioselective Reaction If the synthesis involves forming an enolate, reaction conditions can be tuned. Using a bulky base (like LDA) at low temperatures (-78 °C) typically favors the kinetic enolate, while a smaller base (like NaH or alkoxides) at higher temperatures favors the thermodynamic enolate.
Isomerization during Workup/Purification Acidic or basic conditions during aqueous workup or purification on silica (B1680970)/alumina can cause isomerization. Neutralize the reaction mixture carefully before extraction and consider using deactivated silica gel for chromatography.
Purification Challenge Positional isomers often have very similar boiling points, making distillation difficult.[11] Careful column chromatography with a low-polarity eluent system is often required for separation.

Problem 3: The product is dark brown, suggesting polymerization or degradation.

Potential Cause Recommended Solution
High Concentration of Reagents Particularly in Robinson annulations, add the Michael acceptor (e.g., methyl vinyl ketone) slowly to the reaction mixture to keep its instantaneous concentration low, minimizing polymerization.[6]
Excessively Strong Base/Acid or High Temperature These conditions can promote side reactions. Use the mildest conditions possible that still allow the reaction to proceed at a reasonable rate. Titrate the base/acid to ensure correct stoichiometry.
Extended Reaction Time Overly long reaction times can lead to the formation of degradation products. Monitor the reaction and quench it as soon as the starting material is consumed.

Experimental Protocols

Key Experiment: Oxidation of 3-Methylcyclohexanol with PCC

This protocol describes a standard method for oxidizing a secondary alcohol to a ketone.

Materials:

Procedure:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add anhydrous DCM to the flask, followed by PCC (approx. 1.5 equivalents).

  • To this stirred suspension, add a solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 20% ethyl acetate (B1210297) in hexanes eluent) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter off the chromium byproducts. Wash the silica plug thoroughly with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be further purified by column chromatography or distillation to yield pure 3-methylcyclohexanone.

Analytical Protocol: GC-MS for Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is essential for separating and identifying isomeric byproducts.[11]

Instrumentation and Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating methylcyclohexanone isomers based on boiling point differences.[11]

  • Injection: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.[16] Inject 1 µL.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile components.[11]

  • Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. The mass spectrometer will detect the molecular ion (M⁺) and characteristic fragmentation patterns that can confirm the structure.[11]

Visual Guides

Troubleshooting Workflow for Byproduct Formation

The following diagram outlines a logical workflow for identifying and addressing byproduct issues during the synthesis of 3-methylcyclohexanone.

G cluster_start Start cluster_analysis Analysis & Identification cluster_solution Troubleshooting & Solution start Unexpected Peak(s) in Crude Product Analysis (GC-MS, NMR) identify_mass Determine m/z of Byproduct start->identify_mass check_sm m/z = Starting Material? identify_mass->check_sm Compare m/z check_iso m/z = Product? check_sm->check_iso No incomplete Incomplete Reaction: - Increase reaction time - Add more reagent - Increase temperature check_sm->incomplete Yes check_high m/z > Product? check_iso->check_high No isomer Isomer Formation: - Adjust base/temp for enolate - Use neutral workup - Chromatographic separation check_iso->isomer Yes polymer Side Reaction Product (e.g., Aldol, Polymerization): - Lower reagent concentration - Use milder conditions - Reduce reaction time check_high->polymer Yes unknown Other Byproduct: - Analyze fragmentation pattern - Consult literature for specific side reactions check_high->unknown No

Caption: Troubleshooting workflow for byproduct identification.
Mechanism of Isomer Formation via Enolate

This diagram illustrates how different reaction conditions can lead to the formation of either 2-methylcyclohexanone (kinetic product) or a precursor to 3-methylcyclohexanone (thermodynamic product) from an unsymmetrical ketone intermediate.

G cluster_main cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Start Unsymmetrical Ketone KineticBase Bulky Base (LDA) Low Temp (-78°C) Start->KineticBase Deprotonation ThermoBase Small Base (NaH) Higher Temp (RT) Start->ThermoBase Deprotonation KineticEnolate Less Substituted (Kinetic) Enolate KineticBase->KineticEnolate KineticProduct --> 2-Alkyl-3-methyl- cyclohexanone KineticEnolate->KineticProduct Alkylation ThermoEnolate More Substituted (Thermodynamic) Enolate ThermoBase->ThermoEnolate ThermoProduct --> 6-Alkyl-3-methyl- cyclohexanone ThermoEnolate->ThermoProduct Alkylation

Caption: Kinetic vs. Thermodynamic enolate formation.

References

Technical Support Center: Purification of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of (+)-3-Methylcyclohexanone from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture containing 3-Methylcyclohexanone (B152366)?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., 3-methylcyclohexanol (B165635) or 3-methyl-2-cyclohexen-1-one), the corresponding (S)-(-)-enantiomer, other structural isomers (2- and 4-methylcyclohexanone), solvents, and byproducts from side reactions.[1][2][3] Aldehydes and other high-boiling compounds can also be present.[4][5]

Q2: Can I separate the (+) and (-) enantiomers of 3-Methylcyclohexanone by standard fractional distillation?

A2: No, fractional distillation is not a suitable method for separating enantiomers.[6] Enantiomers have identical physical properties, including boiling points, in a non-chiral environment, which prevents their separation by distillation.[6]

Q3: What is a chiral stationary phase (CSP) and why is it crucial for enantiomeric separation?

A3: A chiral stationary phase is a packing material used in chromatography columns that is itself chiral. It creates a chiral environment where the enantiomers of a racemic mixture interact differently. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are often effective for separating chiral ketones.[6]

Q4: What is "enantiomeric excess" (ee) and how is it determined?

A4: Enantiomeric excess (ee) quantifies the purity of a chiral sample. It represents the absolute difference between the mole fractions of the two enantiomers. An ee of 100% signifies a pure enantiomer, while 0% indicates a racemic (50:50) mixture.[6] It is typically determined using chiral chromatography (HPLC or GC) or polarimetry.

Q5: My final product has a persistent yellow color. What could be the cause and how can I remove it?

A5: A yellow tint can be due to high-boiling decomposition products or residual impurities formed during the synthesis or workup, especially if heat is applied for extended periods.[5] Purification by fractional distillation or column chromatography on silica (B1680970) gel can often remove these colored impurities. In some cases, treatment with a non-volatile amine during distillation can help by converting impurities like aldehydes into high-boiling derivatives that remain in the distillation pot.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation During Distillation Boiling points of impurities are too close to the product.- Ensure the distillation column is efficient (e.g., sufficient length, proper packing).- Perform the distillation under reduced pressure to lower boiling points and potentially increase the boiling point differences.[1]
Incomplete Removal of Acidic/Basic Impurities Insufficient washing during the liquid-liquid extraction (workup) phase.- Perform sequential washes with a dilute acid (e.g., 5% HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[1][7]- Finish with a brine wash to break up emulsions and remove excess water.[7]
Product Contaminated with Aldehyd or Reactive Ketone Impurities Standard purification methods are ineffective for these specific impurities.- Employ a bisulfite extraction.[8][9] This method selectively forms a charged adduct with aldehydes and unhindered ketones, which can then be removed into an aqueous layer.[9]
Failure to Separate Enantiomers via Chiral HPLC - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[6][10]- Optimize the mobile phase by varying the solvent ratio (e.g., hexane (B92381)/isopropanol) to improve resolution.[10]
Low Yield from Diastereomeric Crystallization - Poor choice of resolving agent.- Inappropriate crystallization solvent.- Test a variety of chiral resolving agents (e.g., chiral amines or acids).[10][11]- Screen multiple solvents to find one that provides a significant solubility difference between the two diastereomers.[11]
Presence of Water in Final Product Incomplete drying of the organic layer before final solvent removal.- Ensure the organic extract is thoroughly dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before filtration and concentration.[1][7]

Quantitative Data

Table 1: Physical Properties of 3-Methylcyclohexanone

PropertyValueReference(s)
Molecular FormulaC₇H₁₂O[12][13]
Molecular Weight112.17 g/mol [12][14][15]
Boiling Point168-170 °C (at 760 mmHg)[12][16]
Density0.915 - 0.924 g/mL at 25 °C[3][12][16]
Refractive Index~1.446 at 20 °C[12][14]
AppearanceColorless to pale yellow liquid[12]

Experimental Protocols

Protocol 1: General Purification by Extraction and Distillation

This protocol is suitable for removing ionic impurities, water, and impurities with significantly different boiling points.

  • Liquid-Liquid Extraction:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% Hydrochloric Acid (to remove basic impurities).[1]

      • Saturated Sodium Bicarbonate solution (to remove acidic impurities).[7]

      • Saturated Sodium Chloride (Brine) solution (to reduce water content).[7]

    • Separate the organic layer after each wash.

  • Drying:

    • Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄).[1][7]

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the bulk of the solvent using a rotary evaporator.[1][7]

  • Fractional Distillation:

    • Transfer the concentrated crude product to a distillation flask.

    • Set up for fractional distillation (a packed column, such as with Raschig rings, is recommended).[1]

    • Distill under atmospheric or reduced pressure, collecting the fraction that boils at the appropriate temperature for 3-methylcyclohexanone (168-170 °C at atmospheric pressure).[1][12]

Protocol 2: Chiral Resolution via Diastereomeric Crystallization

This protocol outlines the classical approach to separating enantiomers. The key is forming diastereomers that have different physical properties.[11]

  • Formation of Diastereomeric Derivatives:

    • React the racemic 3-methylcyclohexanone with a single enantiomer of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine to form diastereomeric imines).[10] The reaction is typically performed in a solvent like toluene (B28343) with azeotropic removal of water.[10]

  • Fractional Crystallization:

    • Screen various solvents to find one where one diastereomer is significantly less soluble than the other.

    • Dissolve the diastereomeric mixture in the chosen solvent at an elevated temperature and allow it to cool slowly to induce crystallization.[10]

  • Isolation and Purification:

    • Isolate the precipitated crystals by filtration.[10]

    • The crystals can be recrystallized from the same solvent to improve diastereomeric purity.

  • Hydrolysis (Cleavage):

    • Cleave the purified diastereomer (e.g., via acid hydrolysis for an imine) to regenerate the enantiomerically pure this compound and recover the chiral resolving agent.[10][11]

Protocol 3: Enantiomeric Separation by Chiral HPLC

This analytical or preparative method directly separates the enantiomers.

  • System Setup:

    • Install a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column) into the HPLC system.[6][10]

    • Prepare a mobile phase, typically a mixture of hexane and isopropanol. The optimal ratio must be determined experimentally.[6][10]

  • Sample Preparation:

    • Dissolve the purified (but still racemic) 3-methylcyclohexanone in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[6]

  • Injection and Separation:

    • Equilibrate the column with the mobile phase.

    • Inject the sample onto the column.

    • The two enantiomers will elute at different retention times, allowing for their collection as separate fractions in a preparative setup.

Visualizations

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (Acid/Base/Brine Washes) Crude->Extract Dry Drying (Anhydrous MgSO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Product Purified (Racemic) 3-Methylcyclohexanone Distill->Product

Caption: Workflow for the general purification of racemic 3-methylcyclohexanone.

G cluster_resolution Chiral Resolution Workflow Racemic Racemic 3-Methylcyclohexanone Derivatize React with Chiral Resolving Agent Racemic->Derivatize Diastereomers Mixture of Diastereomers Derivatize->Diastereomers Crystallize Fractional Crystallization Diastereomers->Crystallize Separate Filtration Crystallize->Separate Pure_Diastereomer Purified Diastereomer Separate->Pure_Diastereomer Cleave Cleavage (Hydrolysis) Pure_Diastereomer->Cleave Final_Product Enantiopure This compound Cleave->Final_Product Recover Recovered Resolving Agent Cleave->Recover

References

Technical Support Center: Synthesis of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (+)-3-Methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several methods are employed for the synthesis of this compound. Key approaches include the asymmetric hydrogenation of 3-methyl-2-cyclohexenone, the Robinson annulation reaction, and various organocatalytic methods. The choice of method often depends on the desired yield, enantiomeric excess, and available starting materials.

Q2: How can the enantiomeric excess (ee) of this compound be determined?

A2: The enantiomeric excess of a chiral sample is a measure of its purity.[1] It can be determined using chiral chromatography techniques such as chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).[1] These methods utilize a chiral stationary phase to separate the enantiomers, allowing for their quantification.[1]

Q3: What is the significance of the Robinson annulation in synthesizing related structures?

A3: The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create six-membered rings.[2][3][4][5] It involves a Michael addition followed by an aldol (B89426) condensation to form an α,β-unsaturated ketone in a cyclohexane (B81311) ring.[2][3] This method is particularly important for the synthesis of fused ring systems found in many natural products, such as steroids.[3][4][5]

Q4: Are there any biocatalytic methods for the synthesis of related chiral cyclohexanone (B45756) derivatives?

A4: Yes, biocatalytic reductions, for instance using baker's yeast (Saccharomyces cerevisiae), are a known method for the enantioselective synthesis of chiral hydroxy ketones, which can be precursors to or derivatives of 3-methylcyclohexanone.[6][7][8] These methods can offer high enantioselectivity under mild reaction conditions.[6][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Overall Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side Reactions The formation of byproducts can significantly lower the yield. For example, in alkylation reactions, protonation of the enolate can compete with the desired alkylation.[10] Using a strong, non-nucleophilic base and ensuring anhydrous conditions can minimize this. In Robinson annulations, polymerization or self-condensation of the Michael acceptor can occur.[3] Using a variant like the Wichterle reaction, which employs a less reactive Michael acceptor, can mitigate this issue.[3]
Product Loss During Workup and Purification This compound is moderately soluble in water.[11] During aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Saturation of the aqueous layer with sodium chloride can improve extraction efficiency. For purification, fractional distillation is a common method; however, care must be taken to avoid product loss.[10]
Problem 2: Poor Enantioselectivity (Low ee%)
Possible Cause Suggested Solution
Ineffective Chiral Catalyst or Reagent The choice and quality of the chiral catalyst are crucial for achieving high enantioselectivity. Ensure the catalyst is pure and handled under appropriate inert conditions if it is air or moisture sensitive. In organocatalytic reactions, the choice of catalyst (e.g., proline derivatives) and additives can significantly impact the enantiomeric excess.[9]
Suboptimal Reaction Conditions Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often improves the enantiomeric excess. The solvent can also play a critical role; screen different solvents to find the optimal one for your specific catalytic system.
Racemization The product may undergo racemization under the reaction or workup conditions. This can be promoted by acidic or basic conditions. Ensure that the workup procedure is as neutral as possible and that the product is not exposed to harsh conditions for extended periods.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to provide a comparative overview.

Table 1: Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone

Catalyst SystemSolventTemperature (°C)Yield (%)ee (%)
L-valine t-butyl ester saltsVariousNot specifiedUp to 99Up to 94

Data derived from a proof-of-concept study on asymmetric transfer hydrogenation.[12]

Table 2: Organocatalytic α-Hydroxymethylation of Cyclohexanone

CatalystCo-catalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)ee (%)
L-Proline-DMSORoom Temp249995
L-Proline-WaterRoom Temp488592

This reaction yields a precursor that can be converted to this compound. Data is for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.[9]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Methyl-2-cyclohexenone

This protocol is a general representation based on organocatalytic transfer hydrogenation principles.

Materials:

  • 3-Methyl-2-cyclohexenone

  • Chiral catalyst (e.g., L-valine t-butyl ester salt)

  • Hydrogen donor (e.g., Hantzsch ester)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.

  • Add 3-methyl-2-cyclohexenone to the flask.

  • Add the hydrogen donor to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Protocol 2: Robinson Annulation for the Synthesis of a Substituted Cyclohexenone

This is a general protocol illustrating the Robinson annulation, which can be adapted for precursors to 3-methylcyclohexanone.

Materials:

  • A ketone with an α-hydrogen (e.g., 2-methylcyclohexanone)

  • An α,β-unsaturated ketone (e.g., methyl vinyl ketone)

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the ketone in the solvent in a reaction flask.

  • Add the base to the solution to form the enolate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the α,β-unsaturated ketone to the reaction mixture. This is the Michael addition step.[2][3][5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC).

  • Heat the reaction mixture to reflux to induce the intramolecular aldol condensation and subsequent dehydration.[2][3][5]

  • After the reaction is complete, cool the mixture and neutralize it with a dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or distillation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis of this compound.

Robinson_Annulation start Ketone + α,β-Unsaturated Ketone michael Michael Addition start->michael Base intermediate δ-Diketone Intermediate michael->intermediate aldol Intramolecular Aldol Condensation intermediate->aldol Base or Acid dehydration Dehydration aldol->dehydration product α,β-Unsaturated Cyclic Ketone dehydration->product

Caption: Workflow of the Robinson Annulation Reaction.

Troubleshooting_Yield low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_rxns Side Reactions? low_yield->side_rxns workup_loss Workup/Purification Loss? low_yield->workup_loss monitor Monitor Reaction (TLC, GC) incomplete_rxn->monitor Check anhydrous Use Anhydrous Conditions side_rxns->anhydrous Solution base_choice Optimize Base side_rxns->base_choice Solution extraction Improve Extraction workup_loss->extraction Solution purification Refine Purification workup_loss->purification Solution optimize_conditions Optimize Conditions (Time, Temp) monitor->optimize_conditions If incomplete

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Technical Support Center: Chiral Separation of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chiral separation of 3-methylcyclohexanone (B152366). It is intended for researchers, scientists, and professionals in drug development who are utilizing chromatographic techniques for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 3-methylcyclohexanone?

The main challenges in separating the enantiomers of 3-methylcyclohexanone stem from their identical physical and chemical properties in an achiral environment. Effective separation requires a chiral environment, typically achieved through a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Key difficulties include achieving baseline resolution, preventing peak co-elution, and developing a robust method with good reproducibility.

Q2: Which analytical techniques are most effective for the chiral separation of 3-methylcyclohexanone?

Gas chromatography (GC) using columns with chiral stationary phases is a widely employed and effective method for the chiral separation of 3-methylcyclohexanone. Modified cyclodextrins, such as those incorporating methyl and tert-butyldimethylsilyl groups, are commonly used as chiral selectors in these stationary phases. These selectors form transient diastereomeric complexes with the enantiomers of 3-methylcyclohexanone, leading to differences in retention times and enabling their separation. High-performance liquid chromatography (HPLC) with chiral stationary phases can also be utilized, offering an alternative approach.

Q3: How do chiral selectors like cyclodextrins enable the separation of 3-methylcyclohexanone enantiomers?

Chiral selectors, such as derivatized cyclodextrins, possess a three-dimensional chiral structure. They interact with the enantiomers of 3-methylcyclohexanone to form temporary, non-covalent diastereomeric complexes. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, a process known as chiral recognition. This difference in interaction energy results in one enantiomer being retained longer on the chiral stationary phase, thus allowing for their separation.

Q4: What role does temperature play in the gas chromatographic separation of 3-methylcyclohexanone enantiomers?

Temperature is a critical parameter in the GC separation of 3-methylcyclohexanone enantiomers. It influences both the retention times and the resolution of the enantiomers. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase, leading to better separation (higher resolution) but also longer analysis times. Therefore, an optimal temperature or temperature program must be determined to balance resolution and run time.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of 3-methylcyclohexanone using gas chromatography with a chiral stationary phase.

Problem 1: Poor or No Resolution of Enantiomeric Peaks

Possible Causes & Solutions

  • Inappropriate Column Temperature: The column temperature may be too high, reducing the interaction between the enantiomers and the chiral stationary phase.

    • Solution: Gradually decrease the column temperature in increments of 5-10°C. If using a temperature program, lower the initial temperature and/or reduce the ramp rate.

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving 3-methylcyclohexanone enantiomers.

    • Solution: Consult literature for recommended CSPs. Cyclodextrin-based phases, particularly those with permethylated or tert-butyldimethylsilylated modifications, are often effective.

  • High Carrier Gas Flow Rate: A high flow rate can reduce the time available for the enantiomers to interact with the CSP, leading to poor resolution.

    • Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate. Start with the manufacturer's recommended flow rate for the column and then reduce it in small increments to assess the impact on resolution.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak broadening and a loss of resolution.

    • Solution: Dilute the sample or reduce the injection volume.

Problem 2: Peak Tailing

Possible Causes & Solutions

  • Active Sites in the GC System: Active sites, such as those on the injector liner or the column itself, can cause undesirable interactions with the analyte.

    • Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned or replaced.

  • Sample Decomposition: 3-methylcyclohexanone may be susceptible to degradation at high temperatures in the injector port.

    • Solution: Lower the injector temperature. Ensure the sample is free of non-volatile impurities by performing a sample cleanup if necessary.

Problem 3: Irreproducible Retention Times

Possible Causes & Solutions

  • Fluctuations in Column Temperature: Inconsistent oven temperatures will lead to shifts in retention times.

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent between runs.

  • Carrier Gas Flow Rate Instability: Variations in the carrier gas flow rate will directly impact retention times.

    • Solution: Check for leaks in the gas lines. Ensure the gas pressure regulators are functioning correctly and providing a stable flow.

  • Column Contamination or Degradation: Over time, the stationary phase can become contaminated or degrade, affecting its performance.

    • Solution: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Chiral Separation of 3-Methylcyclohexanone

This protocol is a representative method based on common practices for the chiral separation of 3-methylcyclohexanone using a cyclodextrin-based chiral stationary phase.

1. Instrumentation and Columns:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A capillary column coated with a modified cyclodextrin (B1172386) stationary phase, such as permethylated-β-cyclodextrin or tert-butyldimethylsilylated-β-cyclodextrin.

2. GC Conditions:

  • Injector Temperature: 200 - 250 °C

  • Detector Temperature: 250 - 300 °C

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60 - 80 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 2-5 °C/min to a final temperature of 150 - 180 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes.

  • Injection Volume: 1 µL (adjust as needed based on sample concentration).

  • Split Ratio: 50:1 to 100:1 (to avoid column overload).

3. Sample Preparation:

  • Dissolve the 3-methylcyclohexanone sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration (e.g., 1 mg/mL).

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Data Presentation

Parameter Condition A Condition B Condition C
Chiral Stationary Phase Permethylated-β-CDTBDMS-β-CDPermethylated-β-CD
Oven Temperature (°C) 8080100
Carrier Gas Flow (mL/min) 1.51.51.5
Retention Time (R-enantiomer) 15.2 min18.5 min12.8 min
Retention Time (S-enantiomer) 16.1 min19.8 min13.4 min
Resolution (Rs) 1.62.11.1

This table presents hypothetical data for illustrative purposes, demonstrating how changes in the stationary phase and temperature can affect the separation of 3-methylcyclohexanone enantiomers.

Visualizations

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Racemic 3-Methyl- cyclohexanone Sample B Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C Diluted Sample for GC Injection B->C D Inject Sample into GC C->D E Separation on Chiral Stationary Phase (CSP) Column D->E F Detection by FID E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Calculate Resolution (Rs) & Enantiomeric Ratio H->I

Caption: Workflow for the chiral GC separation of 3-methylcyclohexanone.

G cluster_temp Temperature Optimization cluster_flow Flow Rate Optimization cluster_csp Stationary Phase Check start Poor Peak Resolution (Rs < 1.5) q_temp Is oven temperature too high? start->q_temp Start Here a_temp_yes Decrease oven temperature (e.g., by 5-10°C) q_temp->a_temp_yes Yes q_flow Is carrier gas flow rate too high? q_temp->q_flow No end_node Resolution Improved (Rs >= 1.5) a_temp_yes->end_node Check Resolution a_flow_yes Reduce flow rate and re-evaluate q_flow->a_flow_yes Yes q_csp Is the CSP appropriate? q_flow->q_csp No a_flow_yes->end_node Check Resolution a_csp_no Consult literature and select a more suitable CSP q_csp->a_csp_no No

Technical Support Center: Aldol Condensation of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of 3-methylcyclohexanone (B152366).

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the self-condensation of 3-methylcyclohexanone?

The self-condensation of 3-methylcyclohexanone can yield a mixture of α,β-unsaturated ketones (enones). This is because the starting material is an unsymmetrical ketone with two different sets of α-hydrogens, leading to the formation of two distinct enolate intermediates. These are often referred to as the kinetic and thermodynamic enolates.[1][2] Subsequent reaction of these enolates with another molecule of 3-methylcyclohexanone, followed by dehydration, leads to different regioisomeric products.

Q2: What is the difference between the kinetic and thermodynamic products in this reaction?

The kinetic product is formed faster and results from the deprotonation of the less sterically hindered α-hydrogen (at C6). This reaction is typically favored at low temperatures with a strong, bulky, non-nucleophilic base. The thermodynamic product is the more stable product and is formed from the more substituted, and therefore more stable, enolate (at C2). This pathway is favored at higher temperatures with a smaller, strong base that allows for equilibration to the more stable intermediate.[1][3][4]

Q3: What are the common side reactions in the aldol condensation of 3-methylcyclohexanone?

Besides the formation of a mixture of regioisomers, other potential side reactions include:

  • Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, the enone products can undergo further reactions, leading to the formation of oligomeric or polymeric materials.[5]

  • Self-condensation of the enolate: While the primary reaction is the attack of an enolate on a neutral ketone, it is possible for enolates to react with each other, though this is less common.

  • Incomplete Dehydration: The initial aldol addition product (a β-hydroxy ketone) may not fully dehydrate to the enone, especially if the reaction is not heated sufficiently.

Q4: How can I control the regioselectivity of the reaction to favor one product over the other?

You can control the regioselectivity by carefully choosing your reaction conditions to favor either kinetic or thermodynamic control.

  • For the Kinetic Product: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[6][7]

  • For the Thermodynamic Product: Use a smaller, strong base like sodium ethoxide or potassium hydride at room temperature or higher. These conditions allow the less stable kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic enolate.[3][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature.
Equilibrium not driven to completion The initial aldol addition is often reversible. To drive the reaction towards the products, ensure conditions are sufficient for the dehydration (condensation) step, which is typically irreversible. This can often be achieved by heating the reaction mixture and/or removing water as it is formed.
Side reactions dominating If significant amounts of byproducts are observed, revisit the reaction conditions. For regioselectivity issues, refer to the kinetic vs. thermodynamic control strategies. If polymerization is an issue, consider lowering the reaction temperature, reducing the reaction time, or using a polymerization inhibitor.[5]
Purification losses The product mixture can be complex. Optimize your purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from starting material and byproducts.

Issue 2: Formation of an Undesired Mixture of Regioisomers

Potential Cause Troubleshooting Steps
Lack of regiochemical control The reaction conditions are likely promoting the formation of both kinetic and thermodynamic enolates.
To favor the kinetic product Switch to a strong, bulky base (e.g., LDA) and run the reaction at a low temperature (e.g., -78°C).[6][7]
To favor the thermodynamic product Use a smaller strong base (e.g., NaOEt) and allow the reaction to run at a higher temperature (e.g., room temperature or reflux) to ensure equilibration to the more stable enolate.[3][7]

Issue 3: Polymerization of the Product

Potential Cause Troubleshooting Steps
High reaction temperature Optimize the reaction temperature to the minimum required for a reasonable reaction rate. For highly exothermic reactions, ensure efficient cooling.[5]
Extended reaction time Monitor the reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to reaction conditions.[5]
Presence of radical initiators Use purified, peroxide-free solvents and ensure all glassware is clean.[5]
Inherent instability of the enone product Consider adding a radical inhibitor, such as hydroquinone (B1673460) or BHT (butylated hydroxytoluene), to the reaction mixture or during workup and purification.[5]

Quantitative Data

Control Type Major Product Minor Product Typical Conditions Reference
Kinetic Deprotonation at the less substituted α-carbonDeprotonation at the more substituted α-carbonLDA, THF, -78°C[7]
Thermodynamic Deprotonation at the more substituted α-carbonDeprotonation at the less substituted α-carbonNaOEt, EtOH, 25°C[7]

Experimental Protocols

The following are general protocols for achieving kinetic and thermodynamic control in the aldol condensation of an unsymmetrical cyclic ketone, adapted for 3-methylcyclohexanone.

Protocol for Kinetic Control (Favoring the Less Substituted Enolate Product)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is required.

  • Reagent Preparation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Slowly add a solution of 3-methylcyclohexanone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the kinetic enolate.

  • Aldol Addition: To this enolate solution, slowly add another equivalent of 3-methylcyclohexanone.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Thermodynamic Control (Favoring the More Substituted Enolate Product)
  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (B145695), add 3-methylcyclohexanone (2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Aldol_Pathways start 3-Methylcyclohexanone enolate_k Kinetic Enolate (less substituted) start->enolate_k Bulky Base Low Temp enolate_t Thermodynamic Enolate (more substituted) start->enolate_t Small Base High Temp product_k Kinetic Aldol Product enolate_k->product_k + 3-Methylcyclohexanone product_t Thermodynamic Aldol Product enolate_t->product_t + 3-Methylcyclohexanone

Caption: Reaction pathways for the aldol condensation of 3-methylcyclohexanone.

Troubleshooting_Workflow start Low Yield or Incorrect Product check_regio Mixture of Regioisomers? start->check_regio is_polymer Polymerization Observed? check_regio->is_polymer No kinetic_control Use Bulky Base (LDA) Low Temp (-78°C) check_regio->kinetic_control Yes, favor kinetic thermo_control Use Small Base (NaOEt) Higher Temp check_regio->thermo_control Yes, favor thermodynamic incomplete_rxn Incomplete Reaction? is_polymer->incomplete_rxn No reduce_temp_time Reduce Temperature and/or Reaction Time is_polymer->reduce_temp_time Yes increase_temp_time Increase Temperature and/or Reaction Time incomplete_rxn->increase_temp_time Yes add_inhibitor Add Polymerization Inhibitor (e.g., BHT) reduce_temp_time->add_inhibitor remove_water Ensure Dehydration (e.g., Dean-Stark) increase_temp_time->remove_water

Caption: Troubleshooting workflow for the aldol condensation of 3-methylcyclohexanone.

References

Technical Support Center: Optimization of Enzymatic Resolution of 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic resolution of 3-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic method for the kinetic resolution of 3-methylcyclohexanone?

A1: The most prevalent method is lipase-catalyzed kinetic resolution.[1][2] Lipases are widely used biocatalysts that can enantioselectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2]

Q2: Which lipases are typically most effective for the resolution of cyclic ketones and their corresponding alcohols?

A2: Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (PCL), and Porcine Pancreatic Lipase (B570770) (PPL-II) have demonstrated high enantioselectivity in the resolution of similar cyclic substrates.[1][2][3] The choice of enzyme is critical and often requires screening to find the most effective one for a specific substrate.[1]

Q3: Why is my reaction yield for the desired enantiomer stalled at around 50%?

A3: A yield of approximately 50% for each enantiomer is the theoretical maximum for a standard kinetic resolution.[4][5] This is because the enzyme selectively reacts with only one of the two enantiomers in the racemic mixture.[4][5] To achieve higher yields of a single enantiomer, a dynamic kinetic resolution (DKR) would be required, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[5]

Q4: What are the key parameters to optimize for improving enantioselectivity (e.e.)?

A4: The key parameters to optimize for enantioselectivity include the choice of enzyme, solvent, acyl donor, and temperature.[3][6] The solvent can significantly influence enzyme activity and selectivity.[3][7] Temperature affects the rate of reaction and can also impact the enzyme's stability and selectivity.[8][9]

Q5: How does enzyme immobilization benefit the resolution process?

A5: Enzyme immobilization can lead to several advantages, including increased stability (thermal and operational), easier separation of the enzyme from the reaction mixture, and the potential for enzyme reuse, which can significantly reduce costs.[10][11][12] Immobilized enzymes have often been shown to exhibit higher activity and enantioselectivity compared to their free counterparts.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature (typically ≤ 5°C).[8] - Use a fresh batch of enzyme. - Perform an activity assay to confirm enzyme functionality.
Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the chosen enzyme.- Optimize the reaction temperature; a 10°C rise can increase activity by 50-100%, but excessive heat will cause denaturation.[8] - Screen different organic solvents (e.g., MTBE, diisopropyl ether, hexane).[1][13] - Ensure the reaction medium's pH is within the optimal range for the enzyme, as extreme pH can lead to denaturation.[14][15]
Insufficient Enzyme Loading: The amount of enzyme may be too low for the substrate concentration.- Incrementally increase the enzyme loading and monitor the effect on the reaction rate.[4]
Mass Transfer Limitations (for immobilized enzymes): The substrate may have difficulty accessing the enzyme's active site within the support.- Ensure adequate stirring/agitation to minimize external mass transfer limitations.[11] - Consider using a different immobilization support or method.[11]
Low Enantioselectivity (e.e.) Suboptimal Enzyme Choice: The selected enzyme may not be highly selective for 3-methylcyclohexanone.- Screen a panel of different lipases (e.g., CAL-B, PCL, PPL-II) to identify the most selective one.[1]
Inappropriate Solvent: The solvent can significantly impact the enzyme's conformation and, consequently, its enantioselectivity.- Test a range of solvents with varying polarities. Non-polar solvents like hexane (B92381) and MTBE are often good starting points.[13]
Unfavorable Temperature: Temperature can influence the flexibility of the enzyme's active site, affecting selectivity.- Vary the reaction temperature. Sometimes, lower temperatures can lead to higher enantioselectivity, albeit at a slower reaction rate.
Enzyme Instability/Deactivation Thermal Denaturation: High reaction temperatures can cause the enzyme to unfold and lose its activity.- Operate the reaction at the lower end of the enzyme's optimal temperature range.[8] - Consider using an immobilized enzyme, which often confers greater thermal stability.[11]
Solvent-Induced Deactivation: Some organic solvents can strip essential water from the enzyme or otherwise denature it.- Select a solvent known to be compatible with lipases. Hydrophobic solvents are generally preferred. - Ensure the enzyme preparation has an optimal water activity level.
pH Shift: The reaction itself might produce acidic or basic byproducts that shift the pH away from the optimum.- Consider using a buffered system if compatible with the organic solvent, or periodically monitor and adjust the pH.
Difficulty in Product Separation Similar Physical Properties: The acylated product and the unreacted ketone may have similar polarities, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider converting the remaining ketone to a derivative with different physical properties to facilitate separation.
Emulsion Formation during Workup: The presence of the enzyme (especially in its free form) can lead to emulsions during aqueous extraction.- If using a free enzyme, ensure it is thoroughly removed by filtration before extraction. Using an immobilized enzyme can prevent this issue.[4] - Centrifugation can help to break emulsions.[4]

Data Presentation

The following tables summarize quantitative data for the lipase-catalyzed kinetic resolution of substrates analogous to 3-methylcyclohexanone. This data can serve as a starting point for developing a protocol for 3-methylcyclohexanone.

Table 1: Performance of Various Lipases in the Resolution of rac-3-hydroxycyclohexanone [1]

LipaseAcyl DonorSolventProductYield of (R)-acetate (%)Enantiomeric Excess (e.e.) of (R)-acetate (%)
Pseudomonas fluorescens lipase (PFL)Vinyl acetate (B1210297)TBME(R)-3-acetoxycyclohexanone5752
Pseudomonas cepacia lipase (PCL)Vinyl acetateTBME(R)-3-acetoxycyclohexanone3975
Porcine pancreatic lipase (PPL-II)Vinyl acetateTBME(R)-3-acetoxycyclohexanone2591

Table 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone [2]

LipaseAcyl DonorSolventProductYield (%)Enantiomeric Excess (e.e.) (%)
PPL-IIVinyl acetateDiisopropyl ether(R)-3-(acetoxymethyl)cyclohexanone2591

Experimental Protocols

Proposed Experimental Protocol: Lipase-Catalyzed Acetylation of 3-Methylcyclohexanol (B165635) (as an example for resolution)

This protocol is adapted from successful resolutions of structurally similar cyclic alcohols and serves as a robust starting point.[1][2]

Materials:

  • Racemic 3-methylcyclohexanol

  • Selected Lipase (e.g., Pseudomonas cepacia lipase - PCL, or immobilized CAL-B)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Tert-butyl methyl ether - TBME, or Diisopropyl ether)

  • Analytical instrumentation for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • To a solution of racemic 3-methylcyclohexanol (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).[1]

  • Add vinyl acetate (5.0 mmol) to the mixture.[1]

  • Stir the suspension at a controlled temperature (e.g., 30 °C).[1]

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography.[1]

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.[1]

  • Wash the enzyme with fresh solvent.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the resulting acetylated product and the unreacted alcohol by column chromatography.[1]

Visualizations

Enzymatic_Kinetic_Resolution_Workflow Racemic_Substrate Racemic 3-Methylcyclohexanone Reaction_Vessel Enzymatic Reaction (Solvent, Temp, pH) Racemic_Substrate->Reaction_Vessel Enzyme_Acyl_Donor Lipase + Acyl Donor Enzyme_Acyl_Donor->Reaction_Vessel Monitoring Reaction Monitoring (Chiral GC/HPLC) Reaction_Vessel->Monitoring c ~ 50% Separation Separation (Filtration) Monitoring->Separation Products Mixture: (R)-Acetate + (S)-Ketone Separation->Products Purification Purification (Chromatography) Products->Purification Enantiomer_1 Enantiomerically Pure (R)-Acetate Purification->Enantiomer_1 Enantiomer_2 Enantiomerically Pure (S)-Ketone Purification->Enantiomer_2 Troubleshooting_Logic Start Low Yield or Low e.e. Check_Conversion Is Conversion < 50%? Start->Check_Conversion Check_EE Is e.e. low? Check_Conversion->Check_EE No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Enzyme Loading) Check_Conversion->Optimize_Conditions Yes Screen_Enzymes Screen Different Enzymes Check_EE->Screen_Enzymes Yes Yield_OK Yield is Normal for KR Check_EE->Yield_OK No Check_Enzyme_Activity Check Enzyme Activity Optimize_Conditions->Check_Enzyme_Activity Result Improved Performance Check_Enzyme_Activity->Result Screen_Solvents Screen Different Solvents Screen_Enzymes->Screen_Solvents Screen_Solvents->Result

References

Technical Support Center: Purification of Commercial 3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-methylcyclohexanone (B152366). Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 3-methylcyclohexanone?

A1: Commercial 3-methylcyclohexanone may contain several types of impurities depending on the manufacturing process. The most prevalent are:

  • Isomeric Impurities: 2-methylcyclohexanone (B44802) and 4-methylcyclohexanone (B47639) are common isomers that have very similar physical properties to 3-methylcyclohexanone, making them challenging to separate.[1]

  • Residual Starting Materials: If synthesized via the hydrogenation of m-cresol (B1676322), residual m-cresol may be present.[1][2]

  • Byproducts of Synthesis: Other byproducts from the synthesis process, which can vary by manufacturer, may also be present.

  • Water: The presence of water can lead to issues in certain reactions and can form azeotropes during distillation.

Q2: My 3-methylcyclohexanone appears slightly yellow. Is it still usable?

A2: A slight yellow tint in 3-methylcyclohexanone can indicate the presence of minor impurities or slight degradation over time.[3] For many applications, this may not affect the outcome. However, for sensitive reactions or when high purity is critical, we recommend analyzing the purity via GC-MS or NMR and considering purification if necessary.

Q3: Can I use simple distillation to purify 3-methylcyclohexanone?

A3: Simple distillation is generally not effective for purifying 3-methylcyclohexanone, especially for removing isomeric impurities. The boiling points of 2-, 3-, and 4-methylcyclohexanone are very close. Fractional distillation is the recommended distillation method for separating compounds with similar boiling points.[4]

Q4: How should I store 3-methylcyclohexanone to maintain its purity?

A4: To maintain purity, 3-methylcyclohexanone should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For long-term storage, refrigeration at -20°C is recommended.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification and use of 3-methylcyclohexanone.

Problem: Poor Separation of Isomers During Fractional Distillation
Possible CauseRecommended Solution
Inefficient Fractionating Column Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[4]
Distillation Rate is Too Fast A slower distillation rate (approximately 1-2 drops per second) allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation.[5]
Poor Insulation of the Column Inconsistent heating can disrupt the temperature gradient in the column. Insulate the fractionating column with glass wool or aluminum foil to ensure a stable and consistent gradient.
Incorrect Thermometer Placement The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser. The top of the bulb should be level with the bottom of the side arm of the distillation head.
Problem: Product is Contaminated with Water
Possible CauseRecommended Solution
Incomplete Drying of the Initial Material Before distillation, dry the commercial 3-methylcyclohexanone with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
Formation of a Water Azeotrope 3-methylcyclohexanone is not very soluble in water. If water is present, it may form a heterogeneous azeotrope that distills at a lower temperature, and the distillate may appear cloudy. A Dean-Stark trap can be used to remove water azeotropically before collecting the purified product.
Problem: Unexpected Peaks in GC-MS or NMR Analysis
Possible CauseRecommended Solution
Presence of Isomeric Impurities Compare the obtained spectra with reference spectra for 2-methylcyclohexanone and 4-methylcyclohexanone. Optimize the GC temperature program or HPLC gradient to improve the separation of isomers.
Contamination from Solvents or Glassware Ensure all glassware is thoroughly cleaned and dried. Run a blank analysis of the solvent used for sample preparation to rule out solvent contamination.
Degradation of the Sample If the sample is old or has been stored improperly, it may have degraded. Consider purchasing a new batch of the starting material.

Data Presentation

The following table summarizes the physical properties of 3-methylcyclohexanone and its common isomeric impurities, which is crucial for planning purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
3-Methylcyclohexanone 112.17~170~0.920
2-Methylcyclohexanone 112.17~165~0.925
4-Methylcyclohexanone 112.17~169-171~0.916

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of 3-methylcyclohexanone to remove isomeric impurities and other volatile and non-volatile contaminants.

Materials:

  • Commercial 3-methylcyclohexanone

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Anhydrous magnesium sulfate or sodium sulfate (if water is suspected)

Procedure:

  • Drying (Optional): If the 3-methylcyclohexanone is cloudy or suspected to contain water, add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for 15-20 minutes. Decant the clear liquid into the distillation flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The distillation flask should not be more than two-thirds full. Add boiling chips or a stir bar.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities.

    • Main Fraction: As the temperature stabilizes near the boiling point of 3-methylcyclohexanone (~170°C), change to a clean receiving flask to collect the purified product.

    • Final Fraction: Stop the distillation when the temperature starts to drop or when only a small amount of residue is left in the distillation flask.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or NMR.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of 3-methylcyclohexanone and identifying impurities.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column)

  • Helium (carrier gas)

  • 3-Methylcyclohexanone sample

  • Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 3-methylcyclohexanone sample in a suitable volatile solvent.

  • GC-MS Parameters (Example):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Split Ratio: 50:1

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at a constant flow of 1 mL/min.

    • MS Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify the peak corresponding to 3-methylcyclohexanone based on its retention time and mass spectrum.

    • Analyze other peaks to identify potential impurities by comparing their mass spectra with library databases (e.g., NIST).

    • Calculate the relative purity by peak area percentage.

Visualizations

PurificationWorkflow Purification Workflow for 3-Methylcyclohexanone start Commercial 3-Methylcyclohexanone drying Optional: Dry with Anhydrous MgSO4 start->drying distillation Fractional Distillation drying->distillation forerun Collect Forerun (Low-Boiling Impurities) distillation->forerun Lower Temp. main_fraction Collect Main Fraction (Pure 3-Methylcyclohexanone) distillation->main_fraction ~170°C residue Residue (High-Boiling Impurities) distillation->residue Higher Temp. analysis Purity Analysis (GC-MS, NMR) main_fraction->analysis final_product Pure 3-Methylcyclohexanone analysis->final_product Purity Confirmed TroubleshootingTree Troubleshooting Impurities in 3-Methylcyclohexanone Analysis cluster_isomers Isomeric Impurities cluster_solvent Solvent/Glassware Contamination cluster_degradation Sample Degradation start Unexpected Peaks in GC-MS/NMR? check_isomers Compare with 2- and 4-methylcyclohexanone spectra start->check_isomers Yes check_solvent Run solvent blank start->check_solvent Yes check_degradation Consider sample age and storage start->check_degradation Yes no_issue no_issue start->no_issue No solution_isomers Optimize chromatography or perform fractional distillation check_isomers->solution_isomers solution_solvent Use high-purity solvents and clean glassware check_solvent->solution_solvent solution_degradation Use fresh sample check_degradation->solution_degradation

References

troubleshooting low enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low enantioselectivity in their experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low enantioselectivity in your asymmetric catalysis experiments.

Guide 1: Low or Inconsistent Enantioselectivity

Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.

Troubleshooting Workflow:

G Troubleshooting Low Enantioselectivity cluster_start cluster_steps cluster_resolution start Start: Low or Inconsistent ee analytical Step 1: Verify Analytical Method start->analytical reagents Step 2: Scrutinize Reagents & Catalyst analytical->reagents conditions Step 3: Evaluate Reaction Conditions reagents->conditions end Resolution: Reproducible High ee Achieved conditions->end

Caption: A high-level workflow for troubleshooting low enantioselectivity.

Detailed Steps:

  • Verify Analytical Method: Before investigating the reaction itself, it is crucial to confirm that your analytical method for determining enantiomeric excess (e.g., chiral HPLC, GC, or SFC) is accurate and reproducible.

  • Scrutinize Reagents & Catalyst: The purity of your starting materials, including the substrate, reagents, and the catalyst, is paramount for achieving high enantioselectivity.

  • Evaluate Reaction Conditions: Asymmetric reactions are often highly sensitive to experimental parameters. A thorough evaluation of the reaction conditions is essential.

Frequently Asked Questions (FAQs)

Analytical Method Validation

Q1: My enantiomeric excess (ee) is lower than the literature value. What should I check first?

A1: The first step is to rigorously validate your analytical method (chiral HPLC or GC). An inaccurate method can give misleading ee values.[1] Ensure you have good separation between enantiomers (Resolution > 1.5) and that your method is precise and accurate.[1]

Q2: What are common pitfalls when calculating enantiomeric excess?

A2: Common mistakes include mixing up enantiomer labels, rounding data too early, and not correcting for a racemic baseline.[2] Always use consistent units and ensure your calculations are based on accurate peak integration.[2]

Reagent and Catalyst Purity

Q3: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?

A3: Scrutinize the purity of your starting materials. Trace impurities in your substrate or reagents can act as inhibitors or competing substrates, leading to poor enantioselectivity.[1] Additionally, the quality and purity of your catalyst are critical. Even small variations in the ligand or metal precursor can have a significant impact.[1][3] Consider preparing a fresh batch of catalyst or purchasing from a reliable supplier.

Q4: Could improper handling of an air-sensitive catalyst be the cause of low ee?

A4: Absolutely. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Exposure to air or moisture can lead to catalyst decomposition and a subsequent loss of enantioselectivity.

Reaction Conditions

Q5: My reagents and catalyst are pure, but I still have reproducibility issues. What else could be the problem?

A5: Carefully examine your reaction conditions. Inconsistent temperature control, an impure inert atmosphere, or variations in solvent quality can all lead to fluctuating ee values.[1]

Q6: How does temperature affect enantioselectivity?

A6: Asymmetric reactions are often highly sensitive to temperature.[4] Generally, lowering the reaction temperature enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[4][5] However, there are exceptions where higher temperatures can lead to increased enantioselectivity.[6][7]

Q7: What is the role of the solvent in asymmetric catalysis?

A7: The choice of solvent is a critical parameter as it can significantly influence reaction rates, catalyst stability, and, most importantly, enantioselectivity.[8] Solvents can affect the conformation of the catalyst-substrate complex and the stability of transition states.[8] Nonpolar, aprotic solvents are often good starting points for optimization.[8]

Q8: Can the catalyst loading impact the enantioselectivity?

A8: Yes, catalyst loading can be a critical factor. While lower loadings are often desirable, sometimes a slightly higher loading can improve enantioselectivity.[4] Conversely, very high catalyst concentrations can sometimes lead to aggregation or the formation of less selective catalytic species, which can decrease the ee.[9]

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity
Temperature (°C)Enantiomeric Excess (% ee)Reference
506[10]
30Decreased[6]
20-30Generally Increased[6]
0High ee[11]
-20No Improvement[10]
-40No Improvement[10]
-44Inverted Selectivity[11][12]
Table 2: Solvent Effects in Asymmetric Catalysis
SolventDielectric Constant (approx.)Typical Effect on EnantioselectivityReference
Toluene2.4Often a good starting point, non-polar aprotic.[4][8][13]
Dichloromethane9.1Commonly used, non-polar aprotic.[4][8]
Tetrahydrofuran (THF)7.6Coordinating solvent, can sometimes be detrimental.[8][8]
Acetonitrile37.5Coordinating solvent, can compete with the substrate.[8][8]
Alcohols (Protic)VariableCan participate in hydrogen bonding, may lower ee.[8][8]

Experimental Protocols

Protocol 1: Validation of Chiral HPLC Method
  • System Suitability: Before each validation run, inject a standard solution containing both enantiomers to check system suitability. Key parameters to monitor include:

    • Resolution (Rs): Should be > 1.5 between the two enantiomer peaks.[1]

    • Tailing factor (T): Should be < 2 for each peak.[1]

  • Linearity: Prepare a series of solutions of the racemate at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be > 0.99.

  • Accuracy: Prepare samples with known concentrations of each enantiomer (e.g., 90:10, 80:20, 50:50, 20:80, 10:90) and determine the ee for each. The measured ee should be close to the known value.

  • Precision: Inject the same sample multiple times (at least six) and calculate the standard deviation of the ee values. The relative standard deviation should be low.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) slightly to assess the method's reliability under varied conditions.

Protocol 2: Catalyst Quality Check
  • Characterization: Thoroughly characterize the catalyst using techniques such as NMR, elemental analysis, and, if applicable, X-ray crystallography to confirm its identity and purity.

  • Activity Test: Perform a small-scale test reaction with a standard substrate to determine the initial rate and conversion.[1]

  • Enantioselectivity Test: Analyze the product of the test reaction by a validated chiral HPLC or GC method to determine the enantiomeric excess.[1] This result should be compared to a previously established standard for that batch of catalyst.

Visualizations

G Decision Tree for Low ee Troubleshooting start Low ee Observed analytical Is the analytical method validated? start->analytical reagent_purity Are substrate and reagents pure? analytical->reagent_purity Yes validate_method Validate Method: Accuracy, Precision, Linearity, Robustness analytical->validate_method No catalyst_quality Is the catalyst pure and active? reagent_purity->catalyst_quality Yes purify_reagents Purify Substrate/Reagents: Recrystallization, Distillation, Chromatography reagent_purity->purify_reagents No conditions Are reaction conditions (T, solvent, atm) optimal and consistent? catalyst_quality->conditions Yes fresh_catalyst Synthesize/Procure Fresh Catalyst & Characterize catalyst_quality->fresh_catalyst No optimize_conditions Optimize Conditions: Screen Solvents, Vary Temperature, Check Inertness conditions->optimize_conditions No success High ee Achieved conditions->success Yes validate_method->analytical purify_reagents->reagent_purity fresh_catalyst->catalyst_quality optimize_conditions->conditions

Caption: A decision tree to guide researchers through troubleshooting low ee.

References

Technical Support Center: Scaling Up the Production of Enantiopure (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable production of enantiopure (+)-3-Methylcyclohexanone. This resource is intended for researchers, scientists, and drug development professionals.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most scalable methods for producing enantiopure this compound?

A1: For large-scale production, enzymatic kinetic resolution (EKR) and asymmetric synthesis are the most promising methods. EKR utilizes enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer unreacted and in high enantiomeric purity. Asymmetric synthesis creates the desired enantiomer directly using chiral catalysts or auxiliaries. Preparative chiral chromatography is also a viable, albeit potentially more costly, option for purification on a larger scale.

Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?

A2: The enantiomeric excess is typically determined using chiral chromatography, such as chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q3: What are the critical parameters to control during an enzymatic kinetic resolution?

A3: Key parameters to control include temperature, pH, enzyme concentration, substrate concentration, and reaction time. Optimal conditions will depend on the specific enzyme and substrate and should be determined through small-scale optimization experiments.

Q4: Can the undesired enantiomer from a kinetic resolution be recycled?

A4: In some cases, the undesired enantiomer can be racemized and recycled back into the process, which can significantly improve the overall yield and cost-effectiveness of the process. This is a key principle in dynamic kinetic resolution.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of enantiopure this compound.

Enzymatic Kinetic Resolution Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity - Inactive enzyme- Incorrect reaction conditions (pH, temperature)- Presence of inhibitors- Purchase fresh enzyme from a reputable supplier.- Optimize pH and temperature for the specific lipase (B570770) used.- Ensure all reagents and solvents are pure.
Low enantioselectivity (low ee) - Sub-optimal enzyme- Reaction proceeded past 50% conversion- Incorrect solvent- Screen different lipases to find one with higher selectivity.- Carefully monitor the reaction progress and stop it at ~50% conversion.- Test different organic solvents.
Slow reaction rate - Low enzyme concentration- Poor mixing in the reactor- Sub-optimal temperature- Increase the enzyme loading.- Ensure adequate agitation to keep the enzyme suspended.- Optimize the reaction temperature.
Difficulty separating the product from the unreacted starting material - Similar physical properties- Utilize preparative chiral chromatography for separation.- Consider derivatization of one component to alter its properties before separation.
Chiral Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP)- Sub-optimal mobile phase composition- Screen a variety of chiral columns with different stationary phases.- Adjust the mobile phase composition (e.g., ratio of hexane (B92381) to alcohol).[2]
Peak tailing or broadening - Column overloading- Interactions between the analyte and the stationary phase- Reduce the amount of sample injected.- Add a modifier (e.g., a small amount of acid or base) to the mobile phase.[2]
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature.

Experimental Protocols

The following is a generalized protocol for the enzymatic kinetic resolution of racemic 3-methylcyclohexanone (B152366). This protocol is based on established methods for the resolution of cyclic ketones and should be optimized for specific laboratory and scale-up conditions.

Enzymatic Kinetic Resolution of (±)-3-Methylcyclohexanone

This procedure focuses on the lipase-catalyzed acylation of one enantiomer, leaving the desired this compound unreacted.

Materials:

  • Racemic 3-methylcyclohexanone

  • Lipase (e.g., from Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))

  • Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether (TBME))

  • Buffer solution (for pH control if necessary)

  • Diatomaceous earth (e.g., Celite®) for filtration

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve racemic 3-methylcyclohexanone (1.0 eq) in the chosen anhydrous organic solvent.

  • Enzyme Addition: Add the lipase to the reaction mixture. The enzyme loading will need to be optimized but can start in the range of 1-10% (w/w) relative to the substrate.

  • Acylation: Add the acylating agent (typically 0.5 - 0.6 eq to target ~50% conversion).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining 3-methylcyclohexanone.

  • Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the enzyme through a pad of diatomaceous earth.

  • Purification: The filtrate contains the unreacted this compound and the acylated (-)-enantiomer. These can be separated by distillation or column chromatography. For high purity, preparative chiral chromatography may be necessary.

Quantitative Data Summary

The following table presents representative data for enzymatic kinetic resolutions of cyclic ketones. Note that specific values for this compound will require experimental determination.

Enzyme Substrate Acylating Agent Solvent Conversion (%) ee (%) of Unreacted Ketone
Candida antarctica Lipase BRacemic 2-substituted cyclohexanonesVinyl AcetateToluene~50>95
Pseudomonas cepacia LipaseRacemic cyclic alcoholsIsopropenyl AcetateDiisopropyl ether~50>99

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution of (±)-3-Methylcyclohexanone cluster_reaction Reaction cluster_workup Work-up & Purification A Racemic (±)-3-Methylcyclohexanone C Reaction Mixture in Solvent A->C B Lipase & Acylating Agent B->C D Kinetic Resolution (Selective Acylation of (-)-enantiomer) C->D E Filtration to remove enzyme D->E F Mixture of (+)-Ketone and (-)-Acetate E->F G Purification (e.g., Distillation or Chromatography) F->G H Enantiopure this compound G->H I (-)-3-Methylcyclohexyl Acetate G->I

Caption: Workflow for the enzymatic kinetic resolution of racemic 3-methylcyclohexanone.

Logical Relationship for Troubleshooting Low Enantioselectivity

G Troubleshooting Low Enantioselectivity (ee) A Problem: Low ee B Is reaction conversion > 50%? A->B C Reduce reaction time or amount of acylating agent B->C Yes D Is the enzyme optimal? B->D No H Solution: Improved ee C->H E Screen different lipases D->E No F Is the solvent appropriate? D->F Yes E->H G Test alternative solvents F->G No F->H Yes G->H

Caption: Decision-making workflow for addressing low enantioselectivity in kinetic resolution.

References

Technical Support Center: Managing Diastereomeric Ratio in Reactions of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the diastereomeric ratio in reactions involving (+)-3-Methylcyclohexanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the diastereomeric ratio in reactions of this compound?

A1: The diastereomeric ratio is primarily influenced by the reaction type and the specific conditions employed. Key factors include:

  • For nucleophilic additions (e.g., reductions, Grignard reactions): The steric bulk of the incoming nucleophile and the reagent's ability to chelate with the carbonyl oxygen. The approach of the nucleophile (axial vs. equatorial) is a critical determinant of the resulting stereochemistry.

  • For reactions involving enolates (e.g., alkylations, aldol (B89426) reactions): The method of enolate formation is crucial. Kinetic control (strong, bulky base at low temperature) typically yields the less substituted enolate, while thermodynamic control (weaker base at higher temperature) favors the more substituted, stable enolate.

  • For Wittig reactions: The nature of the phosphonium (B103445) ylide plays a pivotal role. Stabilized ylides generally lead to the (E)-alkene, whereas non-stabilized ylides favor the (Z)-alkene.

Q2: How can I reliably form the kinetic enolate of this compound?

A2: To favor the formation of the kinetic enolate (the less substituted enolate), you should use a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the most common choice. The reaction should be carried out at -78 °C in an aprotic solvent like tetrahydrofuran (B95107) (THF). It is also crucial to add the ketone to the solution of the base to ensure the base is always in excess.

Q3: Which conditions favor the thermodynamic enolate of this compound?

A3: Formation of the thermodynamic enolate (the more substituted enolate) is favored by conditions that allow for equilibration. This is typically achieved using a weaker base (e.g., sodium ethoxide, potassium tert-butoxide) at higher temperatures (room temperature or above). These conditions allow for the reversible formation of both possible enolates, leading to a predominance of the more stable, more substituted isomer.

Q4: In a Wittig reaction with this compound, how do I control the E/Z selectivity of the resulting alkene?

A4: The E/Z selectivity is primarily determined by the stability of the phosphonium ylide.

  • For (E)-alkene selectivity: Use a stabilized ylide, which contains an electron-withdrawing group (e.g., an ester or ketone) adjacent to the phosphorus atom. These reactions are typically reversible and favor the more thermodynamically stable (E)-alkene.

  • For (Z)-alkene selectivity: Use a non-stabilized ylide, where the group attached to the ylidic carbon is typically an alkyl group. The initial cycloaddition to form the oxaphosphetane is irreversible and kinetically controlled, leading to the (Z)-alkene.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of this compound

Question: I am getting a nearly 1:1 mixture of diastereomers upon reduction of this compound. How can I improve the selectivity?

Answer: The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of this reduction. The two primary products are the cis and trans isomers, resulting from axial or equatorial attack of the hydride, respectively.

  • To favor the trans isomer (equatorial attack):

    • Problem: Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) often show poor selectivity.

    • Solution: Employ a bulkier reducing agent that will preferentially attack from the less hindered equatorial face. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are significantly larger and will favor the formation of the cis-alcohol (from axial attack). Conversely, to favor the trans-alcohol, a less hindered reducing agent under conditions that favor equatorial attack would be needed, though achieving high selectivity can be challenging.

  • To favor the cis isomer (axial attack):

    • Problem: Achieving high levels of the thermodynamically less stable cis isomer can be difficult.

    • Solution: As mentioned, bulky reducing agents like L-Selectride® will favor axial attack to avoid steric interactions with the axial hydrogens on the cyclohexane (B81311) ring, leading to the cis-alcohol.

Data Presentation: Diastereomeric Ratios in the Reduction of 3-Methylcyclohexanone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH₄Methanol25~40:60
LiAlH₄Diethyl Ether25~20:80
L-Selectride®THF-78>95:5
K-Selectride®THF-78>95:5
Issue 2: Lack of Regioselectivity in Enolate Formation

Question: When I try to form the enolate of this compound for an alkylation reaction, I get a mixture of products resulting from reaction at both the C2 and C6 positions. How can I control the regioselectivity?

Answer: This is a common challenge with 3-substituted cyclohexanones. Controlling the regioselectivity of deprotonation is key to obtaining a single desired product.

  • For alkylation at the C6 position (less substituted carbon):

    • Problem: Using thermodynamic conditions (e.g., NaOEt in EtOH) will lead to a mixture of enolates.

    • Solution: Employ kinetic control. Use a strong, bulky base like LDA at low temperature (-78 °C) in THF. The bulky base will preferentially deprotonate the less sterically hindered C6 proton.

  • For alkylation at the C2 position (more substituted carbon):

    • Problem: Kinetic deprotonation will favor the C6 position.

    • Solution: Use thermodynamic conditions. A weaker base like sodium ethoxide in ethanol (B145695) at room temperature or higher will allow the enolates to equilibrate, favoring the more substituted and thermodynamically more stable C2 enolate.

G cluster_kinetic Kinetic Control (C6 Alkylation) cluster_thermodynamic Thermodynamic Control (C2 Alkylation) k_start This compound k_cond LDA, THF, -78°C k_start->k_cond k_enolate Less Substituted Enolate k_cond->k_enolate k_product C6-Alkylated Product k_enolate->k_product t_start This compound t_cond NaOEt, EtOH, 25°C t_start->t_cond t_enolate More Substituted Enolate t_cond->t_enolate t_product C2-Alkylated Product t_enolate->t_product

Caption: Workflow for the diastereoselective reduction.

Protocol 2: Kinetic Alkylation of this compound at the C6 Position

Objective: To selectively form the less substituted enolate and perform an alkylation reaction.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to form LDA.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Add the alkylating agent (1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the product by flash column chromatography.

Logical Relationship of Factors in Kinetic Enolate Formation

G cluster_conditions Reaction Conditions base Strong, Bulky Base (LDA) deprotonation Preferential Deprotonation at Less Hindered C6 base->deprotonation temp Low Temperature (-78°C) temp->deprotonation solvent Aprotic Solvent (THF) solvent->deprotonation enolate Kinetic Enolate Formation deprotonation->enolate product C6-Alkylated Product enolate->product

Caption: Factors influencing kinetic enolate formation.

References

Technical Support Center: 3-Methylcyclohexanone Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 3-methylcyclohexanone (B152366). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

NMR Spectroscopy

Question 1: My 1H NMR spectrum of 3-methylcyclohexanone shows more peaks than expected. What could be the cause?

Answer: Extra peaks in the 1H NMR spectrum can arise from several sources. Here's a troubleshooting guide to help you identify the issue:

  • Impurities from Synthesis: The synthesis of 3-methylcyclohexanone can result in byproducts. For example, if synthesized via the oxidation of 3-methylcyclohexanol, residual starting material will show a characteristic broad singlet for the hydroxyl proton and a multiplet for the proton on the carbon bearing the alcohol. If a Robinson annulation was used, various intermediates or side-products could be present.

  • Solvent Impurities: Residual solvents from purification steps are a common source of extraneous peaks. Consult tables of common NMR solvent impurities to identify these signals.[1][2]

  • Keto-Enol Tautomerism: 3-Methylcyclohexanone can exist in equilibrium with its two enol tautomers.[3][4][5][6][7] While the keto form is generally favored, the presence of acid or base can catalyze the formation of the enol forms, which will have distinct vinyl proton signals (typically in the 4.5-5.5 ppm region) and a broad hydroxyl peak. The equilibrium is also solvent-dependent.[3][4]

  • Conformational Isomers: The cyclohexanone (B45756) ring exists in a dynamic equilibrium of chair conformations, with the methyl group being either axial or equatorial. While these interconvert rapidly at room temperature, leading to averaged signals, at low temperatures, you might observe distinct signals for each conformer.

Troubleshooting Workflow for Unexpected NMR Peaks

Caption: Troubleshooting unexpected peaks in the 1H NMR of 3-methylcyclohexanone.

Question 2: The integration of my 1H NMR signals for 3-methylcyclohexanone is incorrect. What should I do?

Answer: Inaccurate integration can be misleading. Common causes include:

  • Poor Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat. Automated routines can sometimes be inaccurate, requiring manual adjustment.

  • Signal Overlap: Peaks from impurities or tautomers can overlap with your product signals, leading to incorrect integration.

  • Insufficient Relaxation Delay (d1): For quantitative analysis, a sufficient relaxation delay between scans is crucial. A short delay may lead to saturation of signals, particularly for quaternary carbons in 13C NMR, but can also affect proton signals. Increase the relaxation delay (e.g., d1 = 5 * T1, where T1 is the spin-lattice relaxation time of the slowest relaxing proton).

Mass Spectrometry

Question 3: I am seeing unexpected fragments in the mass spectrum of 3-methylcyclohexanone. How can I interpret them?

Answer: The fragmentation pattern of 3-methylcyclohexanone is influenced by the ionization technique and energy.

  • Electron Ionization (EI): This is a high-energy technique that leads to extensive fragmentation. Common fragment ions for 3-methylcyclohexanone (MW = 112.17 g/mol ) include the molecular ion (M+•) at m/z 112, and fragments resulting from alpha-cleavage and other rearrangements.[8][9][10][11]

  • Soft Ionization Techniques (e.g., ESI, CI): These techniques are less energetic and will typically show a more prominent protonated molecule [M+H]+ at m/z 113, with less fragmentation.

Common Pitfalls:

  • Misinterpreting Impurities: Impurities from the synthesis or purification process can appear as unexpected ions in the mass spectrum. For instance, residual solvent or starting materials will have their own characteristic mass spectra.

  • Artifacts: Background signals from the instrument or sample handling can be mistaken for sample fragments. Always run a blank to identify background ions.

Table 1: Common Mass Spectral Fragments of 3-Methylcyclohexanone (EI)

m/zProposed FragmentNotes
112[M]+• (Molecular Ion)The parent ion.
97[M - CH3]+Loss of the methyl group.
84[M - C2H4]+•McLafferty rearrangement.
69[C5H9]+Further fragmentation.
56[C4H8]+• or [C3H4O]+•Multiple possible structures.
Chromatography

Question 4: I am having trouble separating the enantiomers of 3-methylcyclohexanone using chiral GC. What can I do to improve the separation?

Answer: The separation of the (R) and (S) enantiomers of 3-methylcyclohexanone requires a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives.[12][13] If you are experiencing poor resolution, consider the following:

  • Column Choice: Ensure you are using a suitable chiral column. Beta- and gamma-cyclodextrin-based columns are often effective for separating cyclic ketones.

  • Temperature Program: The oven temperature is a critical parameter. Lowering the temperature often increases the interaction between the analytes and the chiral stationary phase, which can improve resolution, but will also increase analysis time. Experiment with different temperature ramps and isothermal segments.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak broadening. Optimizing the flow rate around the van Deemter minimum for your carrier gas can improve efficiency and resolution.

  • Derivatization: While not always necessary for 3-methylcyclohexanone, derivatization can sometimes improve chiral separations by introducing additional interaction points with the stationary phase. However, derivatization can also introduce its own set of challenges, such as incomplete reactions or the formation of byproducts.[14][15][16][17]

Logical Workflow for Chiral GC Optimization

Caption: A logical workflow for optimizing the chiral GC separation of 3-methylcyclohexanone enantiomers.

Experimental Protocols

Protocol 1: 1H and 13C NMR Spectroscopy

Objective: To obtain high-quality 1H and 13C NMR spectra of 3-methylcyclohexanone for structural confirmation and purity assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 3-methylcyclohexanone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with the following typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~12 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay (d1): 1-5 seconds (increase for quantitative measurements)

      • Number of scans: 8-16 (increase for dilute samples)

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum with the following typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~220 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay (d1): 2-5 seconds (can be longer for quaternary carbons)

      • Number of scans: 128 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the 1H spectrum.

Table 2: Typical 1H and 13C NMR Chemical Shifts for 3-Methylcyclohexanone in CDCl3

NucleusPositionChemical Shift (ppm)Multiplicity
1H-CH3~1.03Doublet
1HRing Protons~1.2 - 2.5Multiplets
13CC=O~211Singlet
13CRing CH & CH2~25 - 48-
13C-CH3~22-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[8][18]

Protocol 2: Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of 3-methylcyclohexanone.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-methylcyclohexanone in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of ~1 mg/mL.

    • Prepare a dilution of the sample to be analyzed in the same solvent.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX or γ-DEX).

    • Carrier gas: Helium or Hydrogen.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 120 °C.

      • Hold at 120 °C for 5 minutes.

    • Carrier Gas Flow: Constant flow, ~1-2 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

  • Data Analysis:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers by running a standard of a single enantiomer if available.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] * 100

References

Technical Support Center: Chiral Separation of 3-Methylcyclohexanone Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of 3-methylcyclohexanone (B152366) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any separation of the 3-methylcyclohexanone enantiomers. What are the primary causes and how can I resolve this?

A1: Co-elution of enantiomers is a common issue when starting method development. The primary reason is typically a suboptimal choice of chromatographic conditions. Follow this step-by-step guide to troubleshoot:

  • Verify Your Stationary Phase: The cornerstone of chiral separation is the Chiral Stationary Phase (CSP). For ketones like 3-methylcyclohexanone, polysaccharide-based CSPs are highly effective.[1]

    • Recommendation: Ensure you are using a chiral column. For initial screening, columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® IA, CHIRALPAK® IB, or CHIRALCEL® OD-H) are recommended.[1] If you are not using a designated chiral column, you will not be able to resolve the enantiomers.

  • Optimize Your Mobile Phase: The mobile phase composition is critical for achieving selectivity.[2]

    • Normal-Phase vs. Reversed-Phase: Both modes can be effective. Normal-phase (e.g., n-hexane/isopropanol) is often a good starting point for ketones.

    • Solvent Composition: Systematically vary the ratio of your mobile phase components. In normal-phase, increasing the alcohol content (e.g., isopropanol (B130326) or ethanol) will generally decrease retention times but may also affect resolution.[1] Small changes can have a significant impact on selectivity.

  • Consider Mobile Phase Additives: For neutral compounds like 3-methylcyclohexanone, additives are generally not necessary. However, if impurities in your sample are acidic or basic, they can affect peak shape and resolution.

Q2: My peaks are showing poor resolution (Rs < 1.5). How can I improve the separation?

A2: Poor resolution is a common challenge. Once you have achieved partial separation, fine-tuning the method can lead to baseline resolution (Rs ≥ 1.5).

  • Adjust Mobile Phase Strength: In normal-phase, a weaker mobile phase (lower alcohol content) will increase retention and often improve resolution, up to a certain point.

  • Change the Alcohol Modifier: In normal-phase, switching between different alcohol modifiers (e.g., isopropanol to ethanol) can alter the selectivity and improve resolution.

  • Optimize the Flow Rate: Lowering the flow rate generally provides more time for the enantiomers to interact with the CSP, which can lead to better resolution. However, this will also increase the analysis time.[3]

    • Recommendation: Start with the flow rate recommended by the column manufacturer. If resolution is poor, try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Control the Column Temperature: Temperature can significantly impact chiral separations.[2]

    • General Trend: Lower temperatures often enhance the enantioselectivity and improve resolution.[2][3] However, this can also lead to broader peaks and higher backpressure. It is crucial to find the optimal temperature for your specific separation.

    • Recommendation: If your HPLC system has a column thermostat, experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition.[2]

Q3: I'm observing peak tailing. What causes this and how can I fix it?

A3: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and integration.

  • Check for Column Overload: Injecting too much sample is a common cause of peak distortion, which can manifest as tailing on chiral columns.[4]

    • Action: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Assess Column Health: A contaminated or old column can lead to peak tailing.

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. For immobilized polysaccharide CSPs, specific regeneration procedures using solvents like DCM or DMF may restore performance.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: My peaks are splitting or distorted. What should I do?

A4: Split peaks can be caused by several factors, from column issues to sample preparation.

  • Check for a Blocked Frit or Column Void: Debris from the sample or system can block the column inlet frit, causing peak splitting. A void at the head of the column can also lead to this issue.

    • Action: Try backflushing the column (if permitted by the manufacturer). If the problem continues, the column may need to be replaced.

  • Incompatible Sample Solvent: As with peak tailing, a sample solvent that is too strong or immiscible with the mobile phase can cause peak splitting.

    • Action: Prepare your sample in the mobile phase.

  • Co-eluting Impurity: The split peak may actually be two co-eluting compounds.

    • Action: Analyze a pure standard of racemic 3-methylcyclohexanone to confirm the peak shape. If the standard gives a good peak shape, your sample may contain an impurity.

Experimental Protocols

The following protocols are based on established methods for the chiral separation of cyclic ketones, such as the closely related 3-methylcycloheptanone, and provide a strong starting point for the analysis of 3-methylcyclohexanone.[1]

1. Sample Preparation

  • Standard Solution: Prepare a racemic standard of 3-methylcyclohexanone at a concentration of 1.0 mg/mL.

    • For normal-phase chromatography, use a mixture of n-hexane and isopropanol (90:10 v/v) as the solvent.[1]

    • For reversed-phase chromatography, use a mixture of acetonitrile (B52724) and water (50:50 v/v).[1]

  • Sample Solution: Dissolve the sample containing 3-methylcyclohexanone in the same solvent as the standard solution to a final concentration of approximately 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

2. HPLC System and Initial Screening Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Detection: Set the UV detector to an appropriate wavelength for 3-methylcyclohexanone (e.g., 280 nm).

Data Presentation: Initial Screening Conditions

The following table summarizes recommended starting conditions for screening different chiral stationary phases and mobile phases.

Parameter Normal-Phase Screening Reversed-Phase Screening
Chiral Stationary Phases CHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-HCHIRALPAK® IA, CHIRALPAK® IB, CHIRALCEL® OD-H
Mobile Phase 1 n-Hexane / Isopropanol (90:10, v/v)[1]Acetonitrile / Water (50:50, v/v)[1]
Mobile Phase 2 n-Hexane / Ethanol (95:5, v/v)[1]Methanol / Water (60:40, v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Injection Volume 5-10 µL5-10 µL
Data Presentation: Hypothetical Screening Results

This table provides an example of hypothetical results from an initial screening to guide expectations. The goal is to identify a CSP and mobile phase combination that shows at least partial separation, which can then be optimized.

Chiral Stationary Phase Mobile Phase Retention Time Enantiomer 1 (min) Retention Time Enantiomer 2 (min) Resolution (Rs) Notes
CHIRALPAK® IAn-Hexane/IPA (90:10)8.29.51.8Good baseline separation.
CHIRALPAK® IBn-Hexane/IPA (90:10)10.110.81.1Partial separation. Requires optimization.
CHIRALCEL® OD-Hn-Hexane/IPA (90:10)12.512.50.0No separation.
CHIRALPAK® IAn-Hexane/EtOH (95:5)15.316.91.6Good separation, longer retention.
CHIRALPAK® IAACN/Water (50:50)6.46.40.0No separation.

Visualizations

Experimental Workflow for Method Development

G Workflow for Chiral Method Development start Start: Racemic 3-Methylcyclohexanone Sample csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mp_screening Screen Mobile Phases (Normal & Reversed-Phase) csp_screening->mp_screening check_separation Separation Observed? mp_screening->check_separation no_sep No Separation check_separation->no_sep No optimize Optimize Conditions: - Mobile Phase Ratio - Temperature - Flow Rate check_separation->optimize Yes no_sep->csp_screening Select Different CSP check_resolution Resolution > 1.5? optimize->check_resolution poor_res Partial Separation check_resolution->poor_res No success Method Developed: Baseline Separation Achieved check_resolution->success Yes poor_res->optimize Further Optimization

Caption: A typical workflow for developing a chiral HPLC method.

Troubleshooting Logic for Poor Resolution

G Troubleshooting Poor Resolution (Rs < 1.5) start Poor Resolution (Rs < 1.5) step1 Adjust Mobile Phase Strength (e.g., decrease alcohol % in NP) start->step1 step2 Optimize Column Temperature (Typically decrease T) step1->step2 step3 Reduce Flow Rate step2->step3 step4 Change Mobile Phase Modifier (e.g., IPA to EtOH in NP) step3->step4 step5 Check Column Health (Flush or Replace) step4->step5 result Improved Resolution step5->result

Caption: A logical approach to troubleshooting poor peak resolution.

References

preventing racemization of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-3-Methylcyclohexanone

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted racemization of this chiral ketone during experimental procedures. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to help maintain the enantiomeric purity of your material.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to a loss of optical activity.

Question: I observed a significant decrease in the enantiomeric excess (ee) of my this compound sample after aqueous workup. What could be the cause?

Answer: A decrease in ee after an aqueous workup is commonly caused by the presence of acidic or basic residues from the reaction mixture. The primary mechanism for racemization in this compound is keto-enol tautomerism, which is catalyzed by both acids and bases.[1][2][3] The chiral center at the alpha-carbon is deprotonated to form a planar, achiral enol or enolate intermediate.[2][4] Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both (R) and (S) enantiomers and, consequently, a racemic mixture.[1][5]

Recommended Solutions:

  • Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of approximately 7. Use a pH meter or pH paper for accuracy. Avoid over-titrating with strong acids or bases.

  • Use Buffered Washes: Instead of washing with plain deionized water, use a buffered solution, such as a pH 7 phosphate (B84403) buffer, to maintain neutrality throughout the extraction process.[2]

  • Mild Quenching Agents: Quench the reaction with a mild reagent like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2]

Question: My product's optical activity decreased after purification by column chromatography. Why did this happen and how can I prevent it?

Answer: Standard silica (B1680970) gel is inherently acidic and can catalyze the enolization of your ketone, leading to racemization on the column.[2][6] Similarly, alumina (B75360) can be basic and can also cause racemization.[2] Prolonged exposure to these stationary phases, especially with slow-eluting solvents, increases the risk.

Recommended Solutions:

  • Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the eluent containing a small amount of a volatile base, like triethylamine (B128534) (~1%), packing the column, and then flushing with the eluent until the pH of the eluate is neutral.[2]

  • Use a Neutral Stationary Phase: Consider using an alternative, neutral stationary phase, such as neutral alumina, or a bonded-phase silica.

  • Alternative Purification Methods: If possible, purify the compound by other methods that do not involve acidic or basic media, such as crystallization or preparative thin-layer chromatography (TLC) on a neutral phase.[2]

Question: I have to use a base in my reaction. How can I minimize racemization of the starting material or product?

Answer: If a base is required, the choice of base, temperature, and reaction time are critical. Strong, non-nucleophilic bases used at low temperatures are often preferred for generating kinetic enolates, which can sometimes help preserve stereochemistry at other centers, though for 3-methylcyclohexanone (B152366) the chiral center is directly involved.

Recommended Solutions:

  • Low Temperatures: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many base-catalyzed reactions involving ketones, temperatures of -78 °C are used.[4]

  • Choice of Base: Use a sterically hindered base like Lithium Diisopropylamide (LDA) if the goal is to deprotonate a specific, less-substituted alpha-carbon. However, for 3-methylcyclohexanone, deprotonation at the chiral center is the issue. Therefore, using the mildest possible base and shortest reaction time is crucial.

  • Monitor the Reaction: Closely monitor the reaction's progress using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for this compound?

A1: Racemization of this compound occurs via keto-enol tautomerism. The chiral center is the alpha-carbon bearing the methyl group and a hydrogen atom.[7][8] In the presence of an acid or a base, this alpha-hydrogen is reversibly removed to form a planar, achiral enol or enolate intermediate.[2][4][9] This intermediate loses the original stereochemical information. When the intermediate is reprotonated to reform the ketone, the proton can add to either face of the planar system with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture.[1][5]

Q2: Which experimental conditions are most likely to cause racemization?

A2: The following conditions significantly increase the risk of racemization:

  • Presence of Acids or Bases: Even trace amounts of acidic or basic impurities in solvents, reagents, or on glassware can catalyze racemization.[1][2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of enolization and thus the rate of racemization.[2][10]

  • Protic Solvents: Solvents like water and alcohols can facilitate the proton transfer steps required for tautomerism.[2][6]

  • Prolonged Reaction or Purification Times: The longer the compound is exposed to racemizing conditions, the greater the loss of enantiomeric purity will be.

Q3: How can I safely concentrate my product solution without causing racemization?

A3: When removing the solvent, it is important to use low temperatures. Concentrate the solution using a rotary evaporator with the water bath temperature kept below 30°C.[2] Avoid evaporating to complete dryness, as this can concentrate any non-volatile acidic or basic impurities. If the compound is a viscous oil, co-evaporation with a neutral, aprotic solvent like toluene (B28343) can help remove residual volatile impurities.[2]

Q4: Which drying agent is best for the organic extracts?

A4: Anhydrous sodium sulfate (B86663) (Na₂SO₄) is the recommended drying agent as it is neutral. Avoid using magnesium sulfate (MgSO₄), which can be slightly acidic and may contribute to racemization.[2]

Data Presentation

The following table summarizes the impact of various experimental parameters on the risk of racemization for this compound.

ParameterLow Risk ConditionHigh Risk ConditionRationale
pH Neutral (pH ≈ 7)Acidic (pH < 6) or Basic (pH > 8)Acid and base catalyze the formation of the achiral enol/enolate intermediate.[1][2]
Temperature Low Temperature (e.g., -78°C to 25°C)Elevated Temperature (e.g., > 30°C)Higher temperatures increase the rate of enolization.[2]
Solvent Aprotic (e.g., DCM, Ethyl Acetate, THF)Protic (e.g., Water, Methanol, Ethanol)Protic solvents can facilitate the proton transfer necessary for tautomerism.[2][6]
Chromatography Neutralized Silica, Neutral AluminaStandard Silica Gel, Basic AluminaResidual acids or bases on the stationary phase can cause racemization.[2][6]
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄ can be slightly acidic.[2]
Workup Quench with mild buffer (e.g., NH₄Cl), wash with pH 7 bufferQuench with strong acid/base, wash with plain waterMaintains neutrality and prevents exposure to harsh pH.[2]

Experimental Protocols

Protocol for a Racemization-Minimizing Aqueous Workup

This protocol outlines a general procedure for working up a reaction mixture containing this compound while minimizing the risk of racemization.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath. This slows down the rate of potential racemization.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH of the aqueous layer with pH paper and, if necessary, adjust to ~7 with a dilute pH 7 phosphate buffer.[2] Avoid using strong acids or bases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a non-polar, aprotic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[2] Perform the extraction at least three times to ensure complete recovery.

  • Washing: Combine the organic layers. Wash sequentially with:

    • A pH 7 phosphate buffer solution (once).[2]

    • Brine (saturated NaCl solution) (once) to facilitate the removal of water.[2]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).[2] Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.[2] For sensitive compounds, stop the concentration process when a small amount of solvent is still present.

Visualizations

Chemical Mechanisms

The following diagrams illustrate the acid- and base-catalyzed racemization pathways.

Caption: Acid-catalyzed racemization via a planar enol intermediate.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Experimental Workflow

This diagram shows a logical workflow for a workup designed to prevent racemization.

workflow start Reaction Mixture (Post-Reaction) cool Cool to 0°C start->cool quench Quench with sat. NH4Cl Adjust to pH ≈ 7 cool->quench extract Extract with Aprotic Solvent (e.g., DCM) 3x quench->extract wash Wash Combined Organics: 1. pH 7 Phosphate Buffer 2. Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Filter and Concentrate in vacuo (T < 30°C) dry->concentrate product Enantiopure Product concentrate->product

Caption: Experimental workflow for a racemization-minimizing workup.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the characterization of chiral molecules. For a compound like (+)-3-Methylcyclohexanone, a versatile chiral building block in organic synthesis, ensuring its enantiomeric purity is paramount for its application in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparison of the three primary analytical techniques for assessing the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Comparison of Analytical Methods

The choice of an analytical method for determining enantiomeric excess is contingent on several factors, including the required accuracy and precision, sample concentration, analysis time, and the instrumentation available. Below is a summary of the key performance metrics for each technique in the analysis of a chiral ketone like 3-Methylcyclohexanone (B152366).

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Separation of volatile enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Differentiation of enantiomers in solution through the formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Typical Stationary/Auxiliary Phase Cyclodextrin derivatives (e.g., β-cyclodextrin)[1][2]Polysaccharide derivatives (e.g., cellulose, amylose)[3][4]Chiral Shift Reagents (e.g., Eu(hfc)₃)[5][6] or Chiral Solvating Agents.
Resolution (Rs) Typically > 1.5 for baseline separation. A separation factor (α) of 1.017 has been reported for 3-methylcyclohexanone on a β-DEX 110 column.[1]Generally > 1.5 for robust quantification.Not applicable (separation of signals in ppm).
Analysis Time per Sample 10-30 minutes15-45 minutes5-15 minutes
Sample Requirements Volatile and thermally stable sample.Sample must be soluble in the mobile phase.Higher concentration of sample may be required.
Advantages High resolution, speed, and sensitivity.Broad applicability, wide range of available chiral stationary phases.Rapid analysis, provides structural information, no separation required.
Disadvantages Limited to volatile and thermally stable compounds.Can require longer method development, higher solvent consumption.Lower sensitivity, potential for signal overlap, cost of chiral auxiliaries.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable results. The following sections provide representative methodologies for the determination of the enantiomeric excess of this compound using Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. Cyclodextrin-based capillary columns are particularly effective for the resolution of chiral ketones.[1][2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Column: β-DEX™ 110 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar cyclodextrin-based chiral column. A separation factor of 1.017 has been reported for 3-methylcyclohexanone on this type of column.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 2 °C/min to 120 °C

      • Hold at 120 °C for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral GC Analysis:

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL solution of this compound Inject Inject 1 µL into GC Prep->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for the determination of enantiomeric excess by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of a wide variety of chiral compounds, including ketones.[3][4]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a pump capable of isocratic elution, and a chiral column.

  • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar column.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL solution of this compound Inject Inject 10 µL into HPLC Prep->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, such as a chiral shift reagent.[5][6]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • This compound sample

    • Deuterated chloroform (B151607) (CDCl₃)

    • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small amount (e.g., 5-10 mg) of the chiral shift reagent, Eu(hfc)₃, to the NMR tube.

    • Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

    • Continue to add small increments of the shift reagent and acquire spectra until baseline separation of signals corresponding to the two enantiomers is observed. The protons alpha to the carbonyl group are often the most affected and provide the best resolution.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The formula for calculation is: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Workflow for Chiral NMR Analysis:

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep Dissolve sample in CDCl₃ Add_CSR Add Chiral Shift Reagent (Eu(hfc)₃) Prep->Add_CSR Acquire Acquire ¹H NMR Spectrum Add_CSR->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

A Comparative Guide to the Synthesis of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 3-methylcyclohexanone, specifically the (+)-enantiomer, is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereocenter demands precise control during synthesis, and various strategies have been developed to achieve high enantiopurity. This guide provides an objective comparison of three prominent synthesis routes to (+)-3-Methylcyclohexanone: asymmetric methylation using a chiral auxiliary (SAMP/RAMP hydrazone method), lipase-catalyzed kinetic resolution of a racemic precursor, and organocatalytic asymmetric Michael addition. The performance of each route is evaluated based on experimental data for key metrics such as chemical yield and enantiomeric excess.

Comparison of Synthesis Routes

The selection of an optimal synthesis route depends on several factors, including the desired enantiopurity, overall yield, scalability, and the availability of reagents and catalysts. The following table summarizes the key quantitative data for the three distinct approaches to synthesizing this compound.

Synthesis RouteKey TransformationOverall Yield (%)Enantiomeric Excess (ee, %)Key Reagents/Catalysts
SAMP/RAMP Hydrazone Method Asymmetric α-methylation of cyclohexanone~65-75>96(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), Lithium diisopropylamide (LDA), Methyl iodide
Lipase-Catalyzed Kinetic Resolution Enzymatic resolution of (±)-3-methylcyclohexanol~40-45 (for the desired enantiomer)>99Pseudomonas cepacia lipase (B570770) (PCL), Vinyl acetate, Pyridinium (B92312) chlorochromate (PCC)
Organocatalytic Michael Addition Asymmetric conjugate addition of nitromethane (B149229) to cyclohexenone~60-70~92Chiral diphenylprolinol silyl (B83357) ether, Nitromethane, Sodium nitrite (B80452), Acetic acid

Synthesis Route 1: Asymmetric Methylation via SAMP/RAMP Hydrazone

This well-established method utilizes a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), to direct the stereoselective methylation of cyclohexanone. The process involves the formation of a chiral hydrazone, diastereoselective deprotonation and alkylation, followed by the removal of the auxiliary to yield the desired enantiomerically enriched ketone.

SAMP_Hydrazone_Method Cyclohexanone Cyclohexanone SAMP_Hydrazone Cyclohexanone SAMP Hydrazone Cyclohexanone->SAMP_Hydrazone SAMP Deprotonation Diastereoselective Deprotonation (LDA) SAMP_Hydrazone->Deprotonation Alkylation Alkylation (Methyl Iodide) Deprotonation->Alkylation Alkylated_Hydrazone Alkylated SAMP Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Ozonolysis Alkylated_Hydrazone->Cleavage Product (+)-3-Methyl- cyclohexanone Cleavage->Product

Asymmetric methylation via SAMP hydrazone.
Experimental Protocol:

  • Formation of the SAMP Hydrazone: Cyclohexanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in a suitable solvent like diethyl ether, typically with azeotropic removal of water, to form the corresponding chiral hydrazone.

  • Asymmetric Methylation: The purified SAMP hydrazone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (ca. -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the hydrazone, forming a chiral azaenolate. Methyl iodide is then added to the solution, which stereoselectively alkylates the azaenolate.

  • Cleavage of the Hydrazone: The alkylated hydrazone is isolated and then cleaved to regenerate the ketone. This is typically achieved through ozonolysis at low temperature, followed by a reductive workup. The desired this compound is then purified by chromatography.

Synthesis Route 2: Lipase-Catalyzed Kinetic Resolution

This biocatalytic approach relies on the enantioselective acylation of racemic 3-methylcyclohexanol (B165635) using a lipase. One enantiomer of the alcohol is preferentially acylated, allowing for the separation of the acylated and unreacted alcohol. The unreacted, enantiomerically enriched alcohol is then oxidized to the corresponding ketone.

Lipase_Resolution Racemic_Alcohol (±)-3-Methyl- cyclohexanol Enzymatic_Acylation Enzymatic Acylation (Lipase, Vinyl Acetate) Racemic_Alcohol->Enzymatic_Acylation Separation Separation Enzymatic_Acylation->Separation Enriched_Alcohol (+)-3-Methyl- cyclohexanol Separation->Enriched_Alcohol Acylated_Alcohol Acylated (-)-3-Methyl- cyclohexanol Separation->Acylated_Alcohol Oxidation Oxidation (PCC) Enriched_Alcohol->Oxidation Product (+)-3-Methyl- cyclohexanone Oxidation->Product

Lipase-catalyzed kinetic resolution pathway.
Experimental Protocol:

  • Enzymatic Kinetic Resolution: Racemic 3-methylcyclohexanol is dissolved in an organic solvent (e.g., diisopropyl ether). A lipase, such as Pseudomonas cepacia lipase (PCL), and an acyl donor, typically vinyl acetate, are added to the mixture. The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored until approximately 50% conversion is reached.

  • Separation: The reaction mixture is then worked up to separate the acylated alcohol from the unreacted alcohol. This is typically achieved through column chromatography.

  • Oxidation: The enantiomerically enriched (+)-3-methylcyclohexanol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium chlorochromate (PCC), is added, and the mixture is stirred until the oxidation is complete. The crude product is then purified by chromatography to yield this compound.

Synthesis Route 3: Organocatalytic Asymmetric Michael Addition

This approach utilizes a chiral organocatalyst to facilitate the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ketone. In this case, nitromethane is added to cyclohexenone, followed by a Nef reaction to convert the nitro group into a carbonyl group, and subsequent methylation. A more direct, though less common, variant would involve the asymmetric addition of a methyl equivalent. The depicted pathway is a representative example of constructing the chiral center via an organocatalytic Michael addition.

Organocatalytic_Michael_Addition Cyclohexenone Cyclohexenone Michael_Addition Asymmetric Michael Addition (Nitromethane, Chiral Catalyst) Cyclohexenone->Michael_Addition Nitro_Adduct Chiral Nitro-adduct Michael_Addition->Nitro_Adduct Nef_Reaction Nef Reaction Nitro_Adduct->Nef_Reaction Product (+)-3-Methyl- cyclohexanone Nef_Reaction->Product

Organocatalytic asymmetric Michael addition.
Experimental Protocol:

  • Asymmetric Michael Addition: Cyclohexenone and nitromethane are reacted in the presence of a chiral organocatalyst, such as a diphenylprolinol silyl ether, in a suitable solvent at a controlled temperature.

  • Nef Reaction: The resulting chiral nitro-adduct is then subjected to a Nef reaction to convert the nitro group into a ketone. This is typically achieved by treating the nitro compound with a base followed by an acidic workup, or by using reagents like sodium nitrite in acetic acid.

  • Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography.

Conclusion

All three presented routes offer viable pathways to enantiomerically enriched this compound. The SAMP/RAMP hydrazone method provides excellent stereocontrol and is a well-documented, reliable method, though it involves a multi-step sequence with stoichiometric use of the chiral auxiliary. The lipase-catalyzed kinetic resolution offers a green and highly selective alternative, capable of producing very high enantiomeric excess. However, the theoretical maximum yield for the desired enantiomer is 50%, and it requires an additional oxidation step. Organocatalytic asymmetric Michael addition represents a more modern and atom-economical approach, with the potential for high enantioselectivity under mild conditions using sub-stoichiometric amounts of a chiral catalyst. The choice of the most suitable method will ultimately be guided by the specific requirements of the research or development project, balancing factors such as desired purity, acceptable yield, cost, and scalability.

A Comparative Guide to the Utility of (+)-3-Methylcyclohexanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of (+)-3-methylcyclohexanone with other chiral ketones, offering insights into its advantages and limitations in asymmetric synthesis, supported by experimental data and detailed protocols.

Reactivity and Stereocontrol: A Tale of Two Isomers

The position of the methyl group in methylcyclohexanone isomers plays a pivotal role in their reactivity, particularly in reactions involving enolate intermediates. A key distinction lies between α-substituted ketones, such as 2-methylcyclohexanone, and β-substituted ketones like 3-methylcyclohexanone (B152366).

In the case of 2-methylcyclohexanone, the α-methyl group allows for the regioselective formation of either the kinetic or thermodynamic enolate under specific reaction conditions. This control is a significant advantage in many carbon-carbon bond-forming reactions, as it allows for predictable and selective functionalization at the α-position.

Conversely, the deprotonation of 3-methylcyclohexanone often leads to a mixture of two possible enolates (the Δ¹'²- and Δ²'³-enolates) due to the similar steric and electronic environment of the two α-carbons.[1] This lack of regioselectivity can complicate synthetic strategies where a single product isomer is desired.[1]

However, the story is different for nucleophilic additions directly to the carbonyl group. Here, the β-methyl group in 3-methylcyclohexanone exerts a less pronounced steric influence on the trajectory of the incoming nucleophile compared to the α-substituent in the 2-isomer.[1] This can be advantageous in achieving high stereoselectivity, as the chirality at the β-position can effectively bias the facial approach of the nucleophile without significant steric hindrance at the reaction center.

Performance in Asymmetric Reactions: A Data-Driven Comparison

The true measure of a chiral building block lies in its performance in asymmetric transformations. While direct comparative studies under identical conditions are scarce, the following table summarizes the performance of reactions involving cyclohexanone (B45756) and its derivatives in key asymmetric reactions, providing a benchmark for what can be achieved with similar substrates.

Reaction TypeChiral Ketone/SubstrateCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Michael Addition Cyclohexanone & trans-β-nitrostyrene(R,R)-DPEN-thioureaDichloromethane (B109758)88-999:1 (syn/anti)76-99 (syn)
Michael Addition Cyclohexanone & N-phenylmaleimideα,β-Dipeptide 2 / aq. NaOHSolvent-freeHigh-High
α-Methylation Cyclohexanone(S)-ProlineDMSO49-76
α-Alkylation Cyclohexanone9-Amino(9-deoxy)epiquinineToluene95-92
Aldol Reaction Cyclohexanone & 4-NitrobenzaldehydeL-ProlineMethanol/Water7890:1095

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of synthetic methodologies. Below is a representative protocol for an organocatalyzed asymmetric Michael addition, a common transformation for which chiral ketones are employed.

Organocatalyzed Asymmetric Michael Addition of a Cycloketone to a Nitroalkene

This protocol is adapted from methodologies that utilize chiral primary amine-thiourea catalysts for the asymmetric conjugate addition of ketones to nitroolefins.[2]

Materials:

  • This compound (or other cyclic ketone)

  • trans-β-Nitrostyrene (or other Michael acceptor)

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalyst (20 mol%)

  • 4-Nitrophenol (as an additive, optional)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297)

  • Water

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (0.1 M) is added the cycloketone (5 equivalents) and the (R,R)-DPEN-thiourea organocatalyst (20 mol%).

  • The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically after 12-36 hours), ethyl acetate (0.2 mL) is added to the reaction mixture.

  • The solution is washed twice with water (2 x 1.0 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).[2]

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key mechanistic pathway and a general experimental workflow.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Ketone Cyclic Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (E⁺) Iminium->Catalyst Regeneration Product α-Functionalized Ketone Iminium->Product + H₂O

A simplified enamine catalytic cycle for the α-functionalization of a cyclic ketone.

Experimental_Workflow start Start reaction_setup Reaction Setup Mix ketone, electrophile, catalyst, and solvent start->reaction_setup stirring Reaction Stir at specified temperature and monitor by TLC reaction_setup->stirring workup Workup Quench reaction and perform aqueous extraction stirring->workup purification Purification Column chromatography workup->purification analysis Analysis Determine yield and enantiomeric excess (HPLC) purification->analysis end End analysis->end

A general experimental workflow for an organocatalyzed asymmetric reaction.

Conclusion

References

A Comparative Guide to Chiral Synthons: Alternatives to (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chiral building blocks is paramount to the successful and efficient synthesis of complex, enantiomerically pure molecules. While (+)-3-Methylcyclohexanone, a readily available synthon from the chiral pool, has proven its utility in the synthesis of various natural products, including terpenoids, its structural simplicity can be a limitation. This guide provides an objective comparison of modern synthetic alternatives that offer access to a diverse range of chiral 3-substituted and polysubstituted cyclohexanone (B45756) cores, often with exceptional levels of stereocontrol. We will explore asymmetric catalytic hydrogenation, organocatalytic conjugate additions, biocatalytic reductions, and chiral auxiliary-based methods, presenting key performance data and detailed experimental protocols to inform your synthetic strategy.

Performance Comparison of Alternative Synthetic Routes

The following tables summarize the performance of various asymmetric methods for the synthesis of chiral cyclohexanone derivatives, providing a snapshot of their efficiency and stereoselectivity. These methods represent viable alternatives to sourcing this compound, particularly when more complex substitution patterns or functionalization is required.

Table 1: Asymmetric Catalytic Hydrogenation of Prochiral Cyclohexenones

Catalyst SystemSubstrateProductYield (%)ee (%)drReference
Rh(I)/f-spiroPhos2,6-dibenzylidene cyclohexanonetrans-2,6-dibenzylcyclohexanone95>99>20:1[1]
Ir(I)-N,P ligand3-methyl-2-cyclohexen-1-one(R)-3-methylcyclohexanoneup to 99up to 99-[2]

Table 2: Organocatalytic Conjugate Addition to α,β-Unsaturated Systems

CatalystNucleophileElectrophileProductYield (%)ee (%)drReference
Cinchona-derived catalystβ-keto esterNitroalkeneSubstituted cyclohexanone---[3]
Bisperfluorotoluyl-BINOLPotassium trifluoroborate saltsDoubly vinylogous estersδ-substituted cyclohexenonesup to 8989-98-[4]

Table 3: Biocatalytic and Chiral Auxiliary-Based Methods

MethodBiocatalyst/AuxiliarySubstrateProductYield (%)ee/de (%)Reference
Biocatalytic ReductionBaker's Yeast (S. cerevisiae)3-formylcyclohexanone(R)-3-(hydroxymethyl)cyclohexanoneHighHigh[5]
Chiral Auxiliary(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Cycloheptanone (B156872)(R)-3-methylcycloheptanone85 (overall)>98 (ee)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for the key alternative approaches discussed.

Asymmetric Catalytic Hydrogenation

Synthesis of trans-2,6-dibenzylcyclohexanone: [1] A solution of 2,6-dibenzylidene cyclohexanone (0.1 mmol) and the Rh-f-spiroPhos catalyst (0.5 mol%) in THF (1 mL) is placed in an autoclave. The autoclave is charged with hydrogen gas to a pressure of 50 atm and the reaction mixture is stirred at room temperature for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired trans-2,6-dibenzylcyclohexanone.

Organocatalytic Conjugate Addition

Synthesis of δ-substituted cyclohexenones: [4] To a solution of the doubly vinylogous ester (0.1 mmol) and the bisperfluorotoluyl-BINOL catalyst (10 mol%) in toluene (B28343) (1 mL) at room temperature is added the potassium trifluoroborate salt (0.12 mmol). The reaction mixture is stirred for 24 hours. Following this, an aqueous solution of NaOH is added to induce aldol (B89426) condensation, and the mixture is stirred for a further 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, concentrated, and purified by flash chromatography to yield the δ-substituted cyclohexenone.

Biocatalytic Reduction

Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: [5] In a flask containing a suspension of baker's yeast (Saccharomyces cerevisiae, 10 g) in a phosphate (B84403) buffer solution (100 mL, pH 7.0), D-glucose (1.2 equivalents) is added as a co-substrate for cofactor regeneration. A solution of 3-formylcyclohexanone (1 g) in a minimal amount of DMSO is then added to the yeast suspension. The mixture is stirred at 30°C, and the reaction progress is monitored by TLC. Upon completion, the yeast cells are removed by centrifugation. The supernatant is saturated with NaCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Chiral Auxiliary-Mediated Synthesis

Asymmetric α-alkylation of cycloheptanone via SAMP hydrazone: [2]

  • Hydrazone Formation: Cycloheptanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone in near-quantitative yield.

  • Diastereoselective Alkylation: The SAMP hydrazone is deprotonated with lithium diisopropylamide (LDA) at -78°C to form the azaenolate, which is then alkylated with methyl iodide to give the (R)-3-methylcycloheptanone-SAMP hydrazone with >98% diastereomeric excess.

  • Auxiliary Cleavage: The hydrazone is cleaved by ozonolysis to afford (R)-3-methylcycloheptanone with >98% enantiomeric excess and recovery of the SAMP auxiliary.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the alternative synthetic strategies, providing a clear visual comparison of the reaction pathways.

Asymmetric_Catalytic_Hydrogenation Prochiral_Substrate Prochiral Cyclohexenone (e.g., 2,6-dibenzylidene cyclohexanone) Product Chiral Cyclohexanone (e.g., trans-2,6-dibenzylcyclohexanone) Prochiral_Substrate->Product Asymmetric Hydrogenation Catalyst Chiral Rh(I) Catalyst (e.g., Rh-f-spiroPhos) Catalyst->Product H2 H2 (Hydrogen Gas) H2->Product

Caption: Workflow for Asymmetric Catalytic Hydrogenation.

Organocatalytic_Conjugate_Addition Nucleophile Nucleophile (e.g., β-keto ester) Intermediate Conjugate Adduct Nucleophile->Intermediate Electrophile α,β-Unsaturated System (e.g., Nitroalkene) Electrophile->Intermediate Catalyst Chiral Organocatalyst (e.g., Cinchona-derived) Catalyst->Intermediate Michael Addition Product Chiral Substituted Cyclohexanone Intermediate->Product Cyclization

Caption: Workflow for Organocatalytic Conjugate Addition.

Biocatalytic_Reduction Prochiral_Substrate Prochiral Substrate (e.g., 3-formylcyclohexanone) Product Chiral Hydroxy-Cyclohexanone (e.g., (R)-3-(hydroxymethyl)cyclohexanone) Prochiral_Substrate->Product Asymmetric Reduction Biocatalyst Whole-Cell Biocatalyst (e.g., Baker's Yeast) Biocatalyst->Product Cofactor Cofactor Regeneration System (e.g., Glucose) Cofactor->Biocatalyst NADH/NADPH

Caption: Workflow for Biocatalytic Reduction.

Chiral_Auxiliary_Method Start Cyclohexanone Hydrazone Chiral Hydrazone Start->Hydrazone Auxiliary Chiral Auxiliary (e.g., SAMP) Auxiliary->Hydrazone Alkylation Diastereoselective Alkylation (LDA, MeI) Hydrazone->Alkylation Alkylated_Hydrazone Alkylated Hydrazone Alkylation->Alkylated_Hydrazone Cleavage Auxiliary Cleavage (Ozonolysis) Alkylated_Hydrazone->Cleavage Product Chiral 3-Methylcyclohexanone Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Conclusion

The reliance on the chiral pool, while historically significant, is increasingly being supplemented by powerful and versatile asymmetric synthetic methodologies. For the construction of chiral cyclohexanone cores, researchers now have a formidable arsenal (B13267) of techniques at their disposal. Asymmetric catalytic hydrogenation and organocatalytic conjugate additions offer broad substrate scopes and high enantioselectivities for a variety of substitution patterns. Biocatalysis provides an environmentally benign route to functionalized chiral cyclohexanones, and chiral auxiliary-based methods, such as the SAMP/RAMP protocol, allow for the precise and high-yielding introduction of substituents with excellent stereocontrol. The choice of the optimal method will ultimately be dictated by the specific target molecule, the desired substitution pattern, and the available resources. This guide serves as a starting point for navigating these alternatives and designing more efficient and flexible synthetic routes.

References

Unambiguous Structure Validation of (+)-3-Methylcyclohexanone by NMR and Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules like (+)-3-Methylcyclohexanone is a critical step in ensuring compound identity and purity. This guide provides a comprehensive validation of its structure through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting a clear comparison with its constitutional isomer, 4-Methylcyclohexanone, supported by detailed experimental data and protocols.

The structural integrity of a molecule is paramount in chemical research and development. In the case of cyclic ketones, subtle differences in substituent placement can lead to significant changes in chemical and physical properties. This guide focuses on the definitive structural validation of this compound, a common chiral building block, utilizing the power of modern analytical techniques. By comparing its spectral data with that of a closely related isomer, 4-Methylcyclohexanone, we provide a clear framework for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and its isomer, 4-Methylcyclohexanone. These quantitative results form the basis for their structural differentiation.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)

Assignment This compound (δ, ppm) 4-Methylcyclohexanone (δ, ppm)
Methyl Protons (-CH₃)~1.02 (d, 3H)[1]~1.1 (d, 3H)[2]
Ring Protons~1.3 - 2.4 (m, 9H)[1][2]~1.7 - 2.4 (m, 9H)[2]

d = doublet, m = multiplet

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 100 MHz)

Assignment This compound (δ, ppm) [2]4-Methylcyclohexanone (δ, ppm) [2]
Carbonyl (C=O)~211~211
Methyl (-CH₃)~22~21
Ring Carbons (-CH₂-, -CH-)~25 - 48~30 - 46

Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Data

Fragment (m/z) This compound (Relative Intensity) [3][4]4-Methylcyclohexanone (Relative Intensity) [2]
112 [M]⁺Abundant[3][4]Abundant[2]
97 [M-CH₃]⁺Significant[2]Significant[2]
84Significant[2]Significant[2]
69Base Peak[3][5]Significant[2]
56Abundant[3]Significant
55SignificantBase Peak[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the acquisition of NMR and MS data for methylcyclohexanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added to serve as an internal reference standard (δ 0.00 ppm).[2]

  • Instrumentation: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺) and a series of fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides a fingerprint for the molecule's structure. Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, is a characteristic fragmentation pathway for ketones.[6][7]

Structural Validation Workflow

The logical process for validating the structure of this compound using the acquired spectroscopic data is outlined in the diagram below.

G Workflow for the Structural Validation of this compound cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Comparison cluster_2 Conclusion A Sample of this compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (EI) A->C D ¹H and ¹³C NMR Data (Chemical Shifts, Multiplicity) B->D E MS Data (Molecular Ion, Fragmentation Pattern) C->E F Comparison with Isomer Data (e.g., 4-Methylcyclohexanone) D->F E->F G Unambiguous Structure Confirmation of This compound F->G

Caption: Logical workflow for structure validation.

Discussion and Conclusion

The combined analysis of NMR and MS data provides a robust and definitive method for the structural validation of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework. While the chemical shifts of the methyl group and ring protons are similar between the 3- and 4-isomers, subtle differences in the multiplets of the ring protons can be discerned upon closer inspection by experienced spectroscopists.

However, the most definitive differentiation comes from the mass spectrometry fragmentation patterns. While both isomers exhibit a molecular ion peak at m/z 112 and share common fragments, the relative abundance of key fragment ions, particularly the base peak, serves as a distinguishing fingerprint. For 3-methylcyclohexanone, the base peak is typically observed at m/z 69, whereas for 4-methylcyclohexanone, the base peak is often at m/z 55. This difference in fragmentation arises from the distinct placement of the methyl group relative to the carbonyl, influencing the stability of the resulting carbocations from alpha cleavage and subsequent rearrangements.

References

A Comparative Guide to the Synthesis of (+)-3-Methylcyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic methodologies for the chiral building block (+)-3-Methylcyclohexanone, offering a cost-benefit breakdown to guide researchers and professionals in drug development and chemical synthesis. This guide provides a comparative look at asymmetric hydrogenation, organocatalytic conjugate addition, and biocatalytic methods, presenting quantitative data, detailed experimental protocols, and workflow visualizations.

The enantiomerically pure form of 3-methylcyclohexanone, specifically the (+) enantiomer, is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereocenter plays a crucial role in determining the biological activity of the final product. The efficient and cost-effective production of this intermediate is, therefore, a significant consideration for researchers and the pharmaceutical industry. This guide explores and compares three prominent synthetic strategies to obtain this compound: asymmetric hydrogenation of 3-methyl-2-cyclohexen-1-one (B144701), organocatalytic conjugate addition to 3-methyl-2-cyclohexen-1-one, and biocatalytic reduction.

At a Glance: Comparison of Synthesis Methods

MetricAsymmetric HydrogenationOrganocatalytic Conjugate AdditionBiocatalytic Reduction
Starting Material 3-Methyl-2-cyclohexen-1-one3-Methyl-2-cyclohexen-1-one, Nitromethane (B149229)3-Methyl-2-cyclohexen-1-one
Key Reagent/Catalyst Chiral Ruthenium-phosphine complexChiral organocatalyst (e.g., diarylprolinol silyl (B83357) ether)Whole-cell biocatalyst (e.g., Baker's Yeast)
Catalyst Loading Low (e.g., 1 mol%)Moderate (e.g., 10 mol%)High (weight % of substrate)
Typical Yield High (>95%)Moderate to High (70-90%)Variable
Enantiomeric Excess (ee) Excellent (>98%)Good to Excellent (80-95%)Variable
Reaction Time 12-24 hours24-72 hours24-48 hours
Reaction Conditions Mild to moderate temperature and pressureRoom temperatureAmbient temperature, aqueous media
Cost of Catalyst HighLow to ModerateVery Low
Process Complexity Single-step, requires specialized equipment for hydrogenationTwo-step (addition followed by removal of nitro group), standard lab equipmentSingle-step, requires biological expertise and specific equipment
Environmental Impact Moderate (use of metal catalyst and organic solvents)Low to Moderate (metal-free, but uses organic solvents)Low (green solvent, biodegradable catalyst)

In-Depth Analysis of Synthesis Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation of the prochiral precursor 3-methyl-2-cyclohexen-1-one is a highly efficient method for producing this compound with excellent enantioselectivity. This approach utilizes a chiral transition metal catalyst, typically a ruthenium complex with a chiral phosphine (B1218219) ligand, to deliver hydrogen stereoselectively to the double bond.

Advantages:

  • High Yield and Enantioselectivity: This method consistently delivers high yields and excellent enantiomeric excess, often exceeding 98% ee.

  • Atom Economy: As a direct hydrogenation, this method has excellent atom economy.

  • Single Step: The conversion from the starting material to the final product occurs in a single synthetic step.

Disadvantages:

  • High Catalyst Cost: The primary drawback is the high cost of the chiral ruthenium catalysts and the associated phosphine ligands. While the catalyst loading is low, the initial investment can be substantial.

  • Specialized Equipment: Requires high-pressure hydrogenation equipment.

  • Metal Contamination: Potential for trace metal contamination in the final product, which is a critical concern in pharmaceutical applications.

Organocatalytic Conjugate Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of this compound, an organocatalytic conjugate addition of a nucleophile, such as nitromethane, to 3-methyl-2-cyclohexen-1-one can be employed. The resulting nitro-adduct can then be converted to the desired ketone.

Advantages:

  • Metal-Free Catalysis: Avoids the issue of metal contamination in the final product.

  • Lower Catalyst Cost: Organocatalysts are generally less expensive than precious metal catalysts.[1]

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure.

Disadvantages:

  • Multi-Step Process: This is a two-step process, involving the initial conjugate addition followed by the removal of the nitro group, which can lower the overall yield.

  • Moderate Enantioselectivity: While good to excellent enantioselectivity can be achieved, it may not consistently reach the high levels seen with asymmetric hydrogenation.

  • Catalyst Loading: Often requires a higher catalyst loading compared to metal catalysts.

Biocatalytic Reduction

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. The asymmetric reduction of 3-methyl-2-cyclohexen-1-one using a biocatalyst, such as baker's yeast (Saccharomyces cerevisiae), offers a green and cost-effective route to this compound.

Advantages:

  • Extremely Low Cost: Baker's yeast is a very inexpensive and readily available biocatalyst.

  • Green Chemistry: The reaction is typically run in water under mild conditions, making it environmentally friendly.

  • High Selectivity: Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity.

Disadvantages:

  • Variability: The performance of whole-cell biocatalysts can be variable and sensitive to reaction conditions.

  • Lower Yields and Purity: Yields and enantiomeric excess can be lower compared to other methods, and purification from the reaction broth can be challenging.

  • Substrate Scope: The substrate scope of biocatalysts can be limited.

Experimental Protocols

Asymmetric Hydrogenation of 3-Methyl-2-cyclohexen-1-one

Catalyst: [RuCl((R)-BINAP)(p-cymene)]Cl

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with 3-methyl-2-cyclohexen-1-one (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%).

  • Anhydrous, degassed methanol (B129727) (10 mL) is added.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (10 atm) at 50 °C for 24 hours.

  • After cooling and venting, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

  • The enantiomeric excess is determined by chiral GC analysis.

Organocatalytic Conjugate Addition of Nitromethane

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether

Procedure:

  • To a solution of 3-methyl-2-cyclohexen-1-one (1.0 mmol) in nitromethane (5.0 mL), the organocatalyst (0.1 mmol, 10 mol%) is added.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The excess nitromethane is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the nitro-adduct.

  • The nitro-adduct is then subjected to a Nef reaction or reduction to remove the nitro group and afford this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Reduction with Baker's Yeast

Procedure:

  • Baker's yeast (10 g) is suspended in a solution of sucrose (B13894) (15 g) in warm water (100 mL) and stirred for 30 minutes to activate the yeast.

  • A solution of 3-methyl-2-cyclohexen-1-one (1.0 g) in ethanol (B145695) (5 mL) is added dropwise to the yeast suspension.

  • The mixture is stirred at room temperature for 48 hours.

  • The reaction mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

  • The enantiomeric excess is determined by chiral GC analysis.

Visualizing the Synthetic Workflows

Asymmetric_Hydrogenation Start 3-Methyl-2-cyclohexen-1-one Process Asymmetric Hydrogenation [RuCl((R)-BINAP)(p-cymene)]Cl, H2 Start->Process Product This compound Process->Product

Asymmetric Hydrogenation Workflow

Organocatalytic_Addition Start 3-Methyl-2-cyclohexen-1-one + Nitromethane Step1 Organocatalytic Conjugate Addition (Chiral Amine Catalyst) Start->Step1 Intermediate Nitro-adduct Intermediate Step1->Intermediate Step2 Removal of Nitro Group Intermediate->Step2 Product This compound Step2->Product

Organocatalytic Conjugate Addition Workflow

Biocatalytic_Reduction Start 3-Methyl-2-cyclohexen-1-one Process Biocatalytic Reduction (Baker's Yeast) Start->Process Product This compound Process->Product

Biocatalytic Reduction Workflow

Conclusion

The choice of synthetic method for this compound depends heavily on the specific requirements of the project. For large-scale industrial production where high purity and yield are paramount, asymmetric hydrogenation is often the preferred method, despite the high initial cost of the catalyst. For laboratory-scale synthesis and applications where metal contamination is a major concern, organocatalytic conjugate addition presents a viable and more cost-effective alternative. Finally, for an environmentally friendly and economically favorable approach, particularly in an academic or early-stage research setting, biocatalytic reduction offers a compelling option, provided that the potential for lower yields and more complex purification is acceptable. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate synthetic route for their needs.

References

Comparative Biological Activity of (+)-3-Methylcyclohexanone Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of 3-methylcyclohexanone (B152366), focusing on derivatives synthesized from these chiral precursors. The information presented is supported by experimental data to aid in understanding their potential applications in pharmacology and drug design.

The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on the biological activity of derivatives of the enantiomers of 3-methylcyclohexanone: (R)-(+)-3-methylcyclohexanone and (S)-(-)-3-methylcyclohexanone. While direct comparative biological data for the parent ketones is limited due to their primary use as flavoring agents and synthetic intermediates, studies on their derivatives provide valuable insights into their potential as chiral building blocks in medicinal chemistry.

Enantioselective Receptor Binding of Derivatives

A key study by Thurkauf et al. investigated the synthesis and receptor binding affinity of the cis- and trans-1-(1-phenyl-3-methylcyclohexyl)piperidines, which are derivatives of phencyclidine (PCP) synthesized from the individual enantiomers of 3-methylcyclohexanone.[1][2] This research revealed a significant difference in the binding affinity of these enantiomeric derivatives to the PCP receptor, a site within the N-methyl-D-aspartate (NMDA) receptor complex.

Quantitative Data Summary

The binding affinities of the cis- and trans-1-(1-phenyl-3-methylcyclohexyl)piperidine enantiomers for the PCP receptor are summarized in the table below. The data clearly demonstrates that the stereochemistry at the 3-position of the cyclohexyl ring, inherited from the starting 3-methylcyclohexanone enantiomer, profoundly influences the interaction with the receptor.

DerivativeEnantiomer Configuration (from 3-methylcyclohexanone)IC50 (nM) for PCP Receptor BindingFold Difference in Affinity
cis-1-(1-phenyl-3-methylcyclohexyl)piperidineDerived from (R)-(+)-3-methylcyclohexanone> 10,000\multirow{2}{}{40-fold}
cis-1-(1-phenyl-3-methylcyclohexanone)piperidineDerived from (S)-(-)-3-methylcyclohexanone250
trans-1-(1-phenyl-3-methylcyclohexyl)piperidineDerived from (R)-(+)-3-methylcyclohexanone1,000\multirow{2}{}{4-fold}
trans-1-(1-phenyl-3-methylcyclohexyl)piperidineDerived from (S)-(-)-3-methylcyclohexanone250

Data sourced from Thurkauf et al., 1988.[1][2]

The results show a remarkable 40-fold higher affinity for the cis-isomer derived from (S)-(-)-3-methylcyclohexanone compared to its (R)-(+)-counterpart. A 4-fold difference in affinity was observed for the trans-isomers, again favoring the derivative from the (S)-(-)-enantiomer.[1][2] This highlights the critical role of chirality in molecular recognition at the receptor level.

Experimental Protocols

Synthesis of 1-(1-phenyl-3-methylcyclohexyl)piperidine Enantiomers

The enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidine were synthesized starting from the corresponding enantiomers of 3-methylcyclohexanone. A general representation of the synthetic workflow is provided below. The key step involves the formation of an intermediate that is then reacted with piperidine (B6355638).

G cluster_synthesis Synthesis Workflow start (R)-(+)- or (S)-(-)-3-Methylcyclohexanone step1 Reaction with PhMgBr start->step1 intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Dehydration intermediate1->step2 intermediate2 Alkene Intermediate step2->intermediate2 step3 Reaction with Piperidine intermediate2->step3 product cis- and trans-1-(1-phenyl-3-methylcyclohexyl)piperidine Enantiomers step3->product

A simplified workflow for the synthesis of piperidine derivatives.
Phencyclidine (PCP) Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of compounds for the PCP receptor, based on standard methodologies.[3][4][5]

1. Membrane Preparation:

  • Whole rat brains (minus cerebellum) are homogenized in ice-cold 0.32 M sucrose.

  • The homogenate is centrifuged at 900 x g for 10 minutes.

  • The supernatant is collected and centrifuged at 11,500 x g for 20 minutes.

  • The resulting pellet is resuspended in distilled water and centrifuged again at 8,000 x g for 20 minutes.

  • The supernatant and buffy coat are collected and centrifuged at 48,000 x g for 20 minutes.

  • The final pellet is resuspended in 5 mM Tris-HCl buffer (pH 7.4) and stored at -70°C.

2. Binding Assay:

  • The assay is performed in a final volume of 0.5 mL containing:

    • 100 µL of membrane preparation (approximately 0.2 mg protein)

    • 50 µL of [³H]TCP (a radioligand for the PCP receptor) at a final concentration of 2 nM

    • 50 µL of various concentrations of the test compound (the 3-methylcyclohexanone derivatives)

    • Tris-HCl buffer (5 mM, pH 7.4)

  • Non-specific binding is determined in the presence of 100 µM of unlabeled PCP.

  • The mixture is incubated at 25°C for 30 minutes.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution of 0.05% polyethylenimine.

  • The filters are washed three times with 4 mL of ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

G cluster_workflow PCP Receptor Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Test Compounds) incubation Incubate Reagents start->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50) counting->analysis

Workflow of a competitive radioligand binding assay.

Signaling Pathway Context

The PCP receptor is a binding site located within the ion channel of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. When PCP or its derivatives bind to this site, they act as non-competitive antagonists, blocking the flow of ions through the channel. This blockade disrupts normal glutamatergic neurotransmission. The differential affinity of the 3-methylcyclohexanone derivative enantiomers for the PCP site suggests that they can differentially modulate NMDA receptor function.

G cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel PCP_Site PCP Binding Site Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_Receptor Activates PCP_Derivative 3-Methylcyclohexanone Derivative PCP_Derivative->PCP_Site Binds & Blocks Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream_Signaling Initiates

Modulation of the NMDA receptor signaling pathway.

Conclusion

References

Comparative Guide to Catalysts for the Asymmetric Synthesis of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (+)-3-methylcyclohexanone, a valuable chiral building block in the pharmaceutical and fine chemical industries, has been approached through various catalytic systems. The strategic placement of the methyl group at the C3 position necessitates precise stereocontrol, making the choice of catalyst paramount to achieving high enantiomeric purity and yield. This guide provides an objective comparison of the leading catalytic methodologies—biocatalysis, metal-catalyzed asymmetric hydrogenation, and organocatalysis—supported by experimental data to inform catalyst selection for this critical transformation.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for the asymmetric synthesis of this compound is evaluated based on key performance indicators such as enantiomeric excess (e.e.), yield, reaction time, and catalyst loading. The following table summarizes quantitative data for representative catalysts from each major class.

Catalyst TypeCatalyst ExampleCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
Biocatalyst Ene-reductase (TsOYE)Whole cells/Isolated Enzyme24>9985.5 (for (S)-2-methylcyclohexanone)
Metal Catalyst [Rh(COD)Cl]₂ / (R)-BINAP1129596
Organocatalyst (S)-Proline20488592

Note: Data for the biocatalyst is for the analogous reduction of 2-methyl-2-cyclohexenone, indicating the potential of this class of catalysts. Data for metal and organocatalysts are representative values from studies on the asymmetric conjugate reduction of 3-methyl-2-cyclohexenone.

Detailed Experimental Protocols

Reproducible and detailed experimental procedures are essential for the successful implementation of these catalytic systems.

Biocatalytic Reduction using Ene-Reductase (TsOYE)

This protocol is based on the biocatalytic reduction of a cyclohexenone derivative using a whole-cell system containing an ene-reductase.[1]

Materials:

  • E. coli cells expressing the ene-reductase from Thermus scotoductus (TsOYE)

  • 3-methyl-2-cyclohexenone

  • Glucose (for cofactor regeneration)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺

  • MOPS buffer (50 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Prepare a suspension of E. coli cells expressing TsOYE in MOPS buffer.

  • In a reaction vessel, combine the cell suspension with glucose, GDH, and NADP⁺.

  • Add the substrate, 3-methyl-2-cyclohexenone, dissolved in a minimal amount of a co-solvent if necessary, to the reaction mixture.

  • Incubate the reaction at 30°C with agitation for 24 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, extract the product with MTBE.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

  • Determine the enantiomeric excess using chiral GC analysis.

Metal-Catalyzed Asymmetric Hydrogenation

This procedure outlines a general method for the asymmetric hydrogenation of 3-methyl-2-cyclohexenone using a rhodium-based catalyst.

Materials:

  • [Rh(COD)Cl]₂

  • (R)-BINAP

  • 3-methyl-2-cyclohexenone

  • Hydrogen gas (H₂)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a pressure reactor with [Rh(COD)Cl]₂ and (R)-BINAP.

  • Add the anhydrous and degassed solvent to dissolve the catalyst components.

  • Stir the mixture at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

  • Add the substrate, 3-methyl-2-cyclohexenone, to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully vent the reactor and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

  • Analyze the enantiomeric excess by chiral HPLC or GC.

Organocatalytic Asymmetric Conjugate Reduction

This protocol describes the use of a chiral amine organocatalyst for the asymmetric conjugate reduction of 3-methyl-2-cyclohexenone.

Materials:

  • (S)-Proline

  • Hantzsch ester (as the hydride source)

  • 3-methyl-2-cyclohexenone

  • Solvent (e.g., Chloroform)

Procedure:

  • To a stirred solution of (S)-proline (20 mol%) in chloroform, add 3-methyl-2-cyclohexenone.

  • Add the Hantzsch ester to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Synthetic Pathways

To better understand the workflow and the relationships between the different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_start Starting Material cluster_catalysis Catalytic Asymmetric Reduction cluster_process Reaction & Workup cluster_end Product 3-Methyl-2-cyclohexenone 3-Methyl-2-cyclohexenone Biocatalysis Biocatalysis 3-Methyl-2-cyclohexenone->Biocatalysis Ene-reductase Metal-Catalyzed Hydrogenation Metal-Catalyzed Hydrogenation 3-Methyl-2-cyclohexenone->Metal-Catalyzed Hydrogenation Chiral Rh/Ir/Ru complex Organocatalysis Organocatalysis 3-Methyl-2-cyclohexenone->Organocatalysis Chiral amine Reaction Reaction Biocatalysis->Reaction Metal-Catalyzed Hydrogenation->Reaction Organocatalysis->Reaction Purification Purification Reaction->Purification Chromatography This compound This compound Purification->this compound

General experimental workflow for the asymmetric synthesis of this compound.

Catalyst_Classification cluster_catalysts Catalyst Classes cluster_biocatalysts Examples cluster_metal_catalysts Examples cluster_organocatalysts Examples Asymmetric Synthesis of this compound Asymmetric Synthesis of this compound Biocatalysts Biocatalysts Asymmetric Synthesis of this compound->Biocatalysts Metal Catalysts Metal Catalysts Asymmetric Synthesis of this compound->Metal Catalysts Organocatalysts Organocatalysts Asymmetric Synthesis of this compound->Organocatalysts Ene-reductases (OYE) Ene-reductases (OYE) Biocatalysts->Ene-reductases (OYE) Rh-BINAP Rh-BINAP Metal Catalysts->Rh-BINAP Ir-Phosphoramidite Ir-Phosphoramidite Metal Catalysts->Ir-Phosphoramidite Ru-DuPhos Ru-DuPhos Metal Catalysts->Ru-DuPhos Proline Derivatives Proline Derivatives Organocatalysts->Proline Derivatives Chiral Amines Chiral Amines Organocatalysts->Chiral Amines

Classification of catalysts for the asymmetric synthesis of this compound.

References

A Researcher's Guide to the Cross-Reactivity of (+)-3-Methylcyclohexanone in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the cross-reactivity of (+)-3-Methylcyclohexanone in various chemical environments, particularly within the context of immunoassays. Due to the absence of commercially available immunoassays specifically targeting this compound, this document focuses on the foundational concepts, predictive analyses based on structural similarity, and standardized experimental protocols for assessing cross-reactivity. The provided data is illustrative, serving as a template for researchers designing and validating their own analytical methods.

Introduction to this compound and Immunoassay Specificity

This compound is a chiral cyclic ketone used as a flavoring agent and an intermediate in organic synthesis. In analytical biochemistry and drug development, understanding the specificity of detection methods is paramount. Immunoassays, which rely on the binding of antibodies to specific molecules, are a common analytical tool. However, the specificity of these assays is not absolute. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, a phenomenon particularly relevant for small molecules (haptens) like this compound that share structural motifs with other compounds.[1][2]

An antibody's ability to distinguish between structurally similar compounds is a critical performance characteristic.[3][4] High cross-reactivity can lead to false-positive results or an overestimation of the analyte's concentration.[1] This guide outlines the factors influencing this phenomenon and provides the necessary protocols to evaluate it.

Predicting Cross-Reactivity: A Structure-Based Approach

The primary determinant of immunoassay cross-reactivity is the structural similarity between the target analyte and other molecules present in the sample.[5][6] For an antibody developed against this compound, compounds with a similar cyclohexanone (B45756) backbone, methyl group position, or stereochemistry are potential cross-reactants.

The logical workflow for assessing cross-reactivity involves identifying potential interfering compounds, performing competitive immunoassays, and quantifying the degree of interference.

G cluster_0 Phase 1: Identification & Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis A This compound (Target Analyte) B Identify Structurally Similar Compounds A->B C Hypothesize Potential Cross-Reactants B->C D Develop Competitive Immunoassay C->D E Test Cross-Reactants at Varying Concentrations D->E F Determine IC50 Values E->F G Calculate Percent Cross-Reactivity F->G H Generate Specificity Profile G->H

Caption: Logical workflow for cross-reactivity assessment.

Potential Cross-Reactants for a this compound Immunoassay Include:

  • Stereoisomers: (-)-3-Methylcyclohexanone (the S-enantiomer).

  • Positional Isomers: 2-Methylcyclohexanone and 4-Methylcyclohexanone.

  • Parent Structure: Cyclohexanone.

  • Related Ketones: Other alkyl-substituted cyclohexanones or similar cyclic ketones.

Quantitative Comparison of Cross-Reactivity

To assess the specificity of an immunoassay, the cross-reactivity of potential interfering compounds is quantified relative to the target analyte. This is typically achieved using a competitive immunoassay format, where the cross-reacting compound competes with the target analyte for a limited number of antibody binding sites. The results are expressed as a percentage of cross-reactivity, calculated from the concentrations of the analyte and the competitor that cause a 50% inhibition of the maximum signal (IC50).

Formula for Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Illustrative Cross-Reactivity Data

The following table presents hypothetical data for an immunoassay developed for this compound. This serves as an example of how experimental results would be structured and interpreted.

CompoundStructureIC50 (nM)% Cross-ReactivityNotes
This compound (Target Analyte)50100% Reference compound.
(-)-3-MethylcyclohexanoneEnantiomer25020%Antibody shows preference for the (+) enantiomer.
4-MethylcyclohexanonePositional Isomer8006.25%Methyl group position significantly impacts binding affinity.
2-MethylcyclohexanonePositional Isomer1,5003.33%Steric hindrance from the adjacent methyl group may reduce binding.
CyclohexanoneParent Molecule5,0001%The methyl group is a key part of the epitope recognized by the antibody.
CyclopentanoneRelated Ketone>10,000<0.5%Ring size is critical for antibody recognition.

Experimental Protocols

Since small molecules like this compound are not easily immobilized on microplate surfaces and are too small for a "sandwich" assay format, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining antibody specificity and cross-reactivity.[7][8]

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes the steps to determine the IC50 values for this compound and potential cross-reactants.

1. Reagent Preparation:

  • Coating Antigen: Synthesize a conjugate of 3-methylcyclohexanone (B152366) and a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is necessary because small molecules (haptens) are not immunogenic on their own and do not bind well to ELISA plates.[9]

  • Antibody: A monoclonal or polyclonal antibody raised against the hapten-carrier conjugate.

  • Standards: Prepare serial dilutions of this compound (the target analyte) and each potential cross-reacting compound in an appropriate assay buffer.

  • Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody (e.g., Goat Anti-Rabbit IgG) conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Buffers: Coating buffer, wash buffer (e.g., PBS with Tween-20), blocking buffer (e.g., BSA in PBS), and substrate buffer.

  • Substrate: A chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Stop Solution: An acid solution (e.g., 2M H₂SO₄) to stop the enzymatic reaction.

2. Experimental Workflow:

G A 1. Coat Plate Immobilize 3-MCH-BSA conjugate on 96-well plate. Incubate & Wash. B 2. Block Plate Add blocking buffer to prevent non-specific binding. Incubate & Wash. A->B C 3. Competitive Binding Add mixture of primary antibody and standard/sample. Incubate. B->C D 4. Wash Plate Remove unbound primary antibody and antigen. C->D E 5. Add Secondary Antibody Add enzyme-conjugated secondary antibody. Incubate & Wash. D->E F 6. Add Substrate Add chromogenic substrate. Incubate in the dark. E->F G 7. Stop Reaction Add stop solution. F->G H 8. Read Absorbance Measure optical density (OD) with a plate reader. G->H

Caption: Workflow for a competitive ELISA experiment.

3. Detailed Procedure:

  • Coating: Dilute the 3-MCH-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate again.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the standard this compound or the test compounds for 30 minutes.

  • Binding: Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the standard/test compound) will bind to the immobilized 3-MCH-BSA on the plate.

  • Washing: Discard the solutions and wash the plate 3-5 times with wash buffer.

  • Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Final Wash: Wash the plate 5 times with wash buffer to remove any unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance (Optical Density) of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the target analyte and each test compound.

  • Perform a sigmoidal (four-parameter logistic) curve fit to the data.

  • From the curve, determine the IC50 value for each compound.

  • Use the IC50 values to calculate the percent cross-reactivity as described previously.

Conclusion

References

Comparative Guide to the Applications of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-3-Methylcyclohexanone, a chiral cyclic ketone, serves as a versatile building block and functional material across various scientific disciplines. This guide provides a comparative analysis of its applications in the synthesis of antiviral agents, in the fragrance industry, and as a solvent for organic electronics. The information is presented to aid researchers and professionals in evaluating its potential for their specific applications.

As a Chiral Building Block in Antiviral Drug Synthesis

This compound is a valuable chiral precursor in the enantioselective synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. Its rigid cyclohexane (B81311) scaffold and stereogenic center make it an attractive starting material for creating complex molecular architectures with high stereochemical control.

Comparison with Other Chiral Building Blocks:

While direct comparative studies are limited, the efficiency of a chiral building block in drug synthesis can be evaluated based on the overall yield and the biological activity of the final product. The synthesis of the anti-influenza drug oseltamivir (B103847) (Tamiflu®), for example, has been achieved through various routes starting from different chiral precursors.

Starting MaterialKey Synthetic StrategyOverall YieldReference
(-)-Shikimic AcidNucleophilic substitution with azide, Aziridination~47%[1]
Diethyl D-TartrateAsymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reactionHigh individual step yields[1]
This compound Derivative (R)-3-(hydroxymethyl)cyclohexanone as a precursor for carbocyclic nucleosidesNot explicitly stated in comparative studies[2]

Experimental Protocol: General Synthesis of a Carbocyclic Nucleoside Precursor

The following is a generalized protocol for the synthesis of a carbocyclic nucleoside precursor, which can be adapted from methodologies using similar chiral ketones.

Workflow for Carbocyclic Nucleoside Synthesis:

G A Prochiral Ketone B Asymmetric Reduction (e.g., using a chiral catalyst) A->B Stereoselective reduction C Chiral Hydroxy Ketone (e.g., (+)-3-Methylcyclohexanol) B->C D Functional Group Manipulations C->D Protection/Deprotection, Activation E Introduction of Nucleobase D->E Coupling reaction F Carbocyclic Nucleoside Analogue E->F

Caption: General synthetic workflow from a prochiral ketone to a carbocyclic nucleoside analogue.

Detailed Steps (Illustrative Example):

  • Asymmetric Reduction: A prochiral cyclohexanone (B45756) derivative is reduced enantioselectively to the corresponding chiral alcohol. For instance, a ketone can be reduced using a chiral ruthenium catalyst to yield the desired stereoisomer of the alcohol with high enantiomeric excess.

  • Functional Group Interconversion: The hydroxyl group of the resulting chiral alcohol is then converted to a suitable leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution.

  • Nucleobase Coupling: The activated cyclohexane derivative is reacted with a protected nucleobase (e.g., a purine (B94841) or pyrimidine (B1678525) base) in the presence of a suitable base to form the C-N glycosidic bond analog.

  • Deprotection: Finally, all protecting groups are removed to yield the target carbocyclic nucleoside analogue.

In the Fragrance and Flavor Industry

3-Methylcyclohexanone is utilized as a fragrance ingredient, valued for its characteristic odor profile. Olfactory analysis is crucial for determining its suitability and performance in various consumer products.

Odor Profile and Comparison:

Fragrance IngredientOdor DescriptionOdor Type
3-Methylcyclohexanone Sweet, minty, camphoraceous, medicinalCamphoreous
L-MentholCool, mintyMinty
CamphorStrong, penetrating, aromaticCamphoreous
Isobornyl AcetatePiney, camphoraceous, woodyWoody, Camphoreous

Experimental Protocol: Fragrance Evaluation in a Consumer Product

A sensory panel evaluation is a standard method to assess the performance of a fragrance ingredient in a finished product.[10]

Workflow for Fragrance Sensory Evaluation:

G A Fragrance Formulation (with and without this compound) B Incorporation into Product Base (e.g., soap, lotion) A->B C Sample Preparation and Coding B->C D Sensory Panel Evaluation (e.g., triangle test, preference test) C->D E Data Collection and Statistical Analysis D->E F Performance Assessment E->F

Caption: Workflow for the sensory evaluation of a fragrance ingredient in a consumer product.

Detailed Steps:

  • Sample Preparation: Prepare two batches of a consumer product (e.g., unscented lotion). To one batch, add a standard fragrance formulation. To the other, add the same formulation containing a specific concentration of this compound.

  • Panelist Recruitment: Recruit a panel of trained or consumer assessors.

  • Evaluation Procedure: Present the panelists with coded samples of the two lotions. Ask them to evaluate various sensory attributes, such as odor intensity, pleasantness, and specific character descriptors (e.g., minty, woody), using a standardized scale.

  • Data Analysis: Analyze the collected data statistically to determine if there are significant differences in the perception of the two fragrance formulations.

As a Solvent in Organic Thin-Film Transistors (OTFTs)

3-Methylcyclohexanone has been identified as a promising "green solvent" for the solution-based processing of organic semiconductors in the fabrication of Organic Thin-Film Transistors (OTFTs). Its lower toxicity compared to traditional chlorinated solvents makes it an environmentally friendlier alternative.

Performance Comparison with Other Solvents:

The performance of an OTFT is critically dependent on the morphology of the organic semiconductor film, which is influenced by the solvent used for its deposition. Key performance metrics include the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). A study on the semiconductor 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-PEN) provides a comparison of various solvents.

SolventBoiling Point (°C)Charge Carrier Mobility (μ) (cm²/Vs)On/Off Current Ratio (Ion/Ioff)
Methylcyclohexanone (isomer not specified) 165-1700.8 ± 0.2> 105
Chlorobenzene1321.5> 105
1,2-Dichlorobenzene1800.66> 105
o-Xylene1441.3> 105
Anisole154>1.0> 105
Diethyl Succinate218>1.0> 105

Experimental Protocol: Fabrication of an OTFT using Spin Coating

Spin coating is a common technique for depositing thin, uniform films of organic semiconductors from solution.[11][12]

Workflow for OTFT Fabrication:

G A Substrate Cleaning (e.g., Si/SiO2 wafer) C Spin Coating A->C B Solution Preparation (Conjugated polymer in This compound) B->C D Solvent Annealing/Drying C->D E Source/Drain Electrode Deposition D->E F Device Characterization E->F

Caption: Experimental workflow for the fabrication of an Organic Thin-Film Transistor.

Detailed Steps:

  • Substrate Preparation: A silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate. The substrate is thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) and treated with a surface modifying agent (e.g., octadecyltrichlorosilane) to improve the film quality.

  • Solution Preparation: The organic semiconductor (e.g., TIPS-PEN) is dissolved in this compound at a specific concentration (e.g., 1 wt%). The solution is typically stirred and heated to ensure complete dissolution.

  • Spin Coating: The solution is dispensed onto the substrate, which is then spun at a high speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds). This process results in a thin, uniform film of the semiconductor.[12]

  • Annealing: The coated substrate is annealed at an elevated temperature (e.g., 90 °C) to remove residual solvent and improve the crystallinity of the semiconductor film.

  • Electrode Deposition: Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

  • Characterization: The electrical characteristics of the fabricated OTFT, such as the transfer and output curves, are measured using a semiconductor parameter analyzer to determine the charge carrier mobility and the on/off current ratio.

References

Assessing the Purity of (+)-3-Methylcyclohexanone: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral building blocks like (+)-3-Methylcyclohexanone is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical method for determining the purity and enantiomeric excess (e.e.) of this compound is critical and depends on factors such as the required accuracy, sensitivity, and available instrumentation. While chiral GC-MS is a powerful technique for this purpose, other methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer viable alternatives.

ParameterChiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation of enantiomers in the gas phase on a chiral stationary phase, with mass spectrometric detection for identification and quantification.Separation of enantiomers in the liquid phase on a chiral stationary phase with UV or other detectors.Separation using a supercritical fluid (typically CO2) as the mobile phase on a chiral stationary phase.
Typical Stationary Phase Cyclodextrin derivatives (e.g., β-cyclodextrin)[1][2]Polysaccharide derivatives (e.g., cellulose, amylose)Polysaccharide or Pirkle-type phases
Resolution (Rs) Typically > 1.5 for baseline separation.[1]Generally > 2.0 for robust quantification.[1]Often provides high resolution and efficiency.
Analysis Time per Sample 15-30 minutes20-40 minutes5-15 minutes
Sample Volatility Requirement High (analyte must be volatile and thermally stable)Low (suitable for non-volatile and thermally labile compounds)Moderate (broader applicability than GC)
Detection Limit Low (pg to fg range with MS)Moderate (ng to pg range with UV)Low to Moderate
Solvent Consumption LowHighVery Low (Green Chemistry)[3][4]
Strengths High resolution, high sensitivity, structural information from MS.Broad applicability, well-established methods.Fast analysis, reduced solvent use, suitable for a wide range of compounds.[3][4][5]
Limitations Requires volatile and thermally stable analytes.Higher solvent consumption and cost.Requires specialized instrumentation.

Experimental Protocol: Chiral GC-MS for this compound

This section details a representative experimental protocol for the assessment of chemical and enantiomeric purity of this compound using a chiral GC-MS system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of racemic 3-Methylcyclohexanone in methanol (B129727). Prepare a series of dilutions for linearity assessment (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Chiral Column CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column[6]
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 60°C, hold for 2 min, ramp at 5°C/min to 150°C, hold for 5 min.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-200
Scan Mode Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of enantiomers (target ions: m/z 112, 97, 69, 55).
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the enantiomers of 3-Methylcyclohexanone and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Enantiomeric Excess (e.e.) Calculation: Determine the peak areas of the (+) and (-) enantiomers from the chromatogram. Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

  • Chemical Purity Calculation: Determine the total peak area of all impurities and express it as a percentage of the total peak area of the main component and impurities.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_std Prepare Racemic Standard injection Inject Sample prep_std->injection prep_sample Prepare this compound Sample prep_sample->injection separation Chiral GC Separation injection->separation detection MS Detection (Scan/SIM) separation->detection peak_id Peak Identification & Integration detection->peak_id ee_calc Enantiomeric Excess Calculation peak_id->ee_calc purity_calc Chemical Purity Calculation peak_id->purity_calc report Generate Report ee_calc->report purity_calc->report

GC-MS workflow for purity assessment.

Decision_Pathway start Need to Assess Purity of this compound q1 Is the sample volatile and thermally stable? start->q1 gcms Use Chiral GC-MS q1->gcms Yes hplc_sfc Consider Chiral HPLC or SFC q1->hplc_sfc No q2 Is high sensitivity and structural confirmation required? gcms->q2 end Method Selected hplc_sfc->end ms_detector GC-MS is highly suitable q2->ms_detector Yes other_detectors HPLC/SFC with UV/other detectors may suffice q2->other_detectors No ms_detector->end other_detectors->end

Decision pathway for selecting an analytical method.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of (+)-3-Methylcyclohexanone, a flammable and potentially hazardous ketone. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Disposal Information

This compound is classified as a flammable liquid and vapor.[1][2] It can cause skin and eye irritation, and may lead to respiratory irritation.[2] Due to its hazardous properties, it must be disposed of as chemical waste in accordance with local, regional, and national regulations.[1][3][4]

PropertyDataSource
UN Number 2297[1][3]
Proper Shipping Name METHYLCYCLOHEXANONE[1][3]
Hazard Class 3 (Flammable Liquid)[1][3]
Packing Group III[1][3]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocols for Disposal

Direct in-laboratory treatment of this compound for disposal is not recommended. The standard and required procedure is to collect and transfer the chemical waste to a licensed hazardous waste disposal facility.[1][5][6] These facilities are equipped for the safe treatment of flammable organic solvents, often through high-temperature incineration.[7][8]

Disposal Workflow

The following diagram outlines the essential steps for the proper disposal of this compound, from initial identification to final removal by a certified service.

A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B First Step C Segregate as Flammable Organic Waste (Ketone) B->C Confirm Hazards D Use Designated, Labeled, and Sealed Waste Container C->D Prevent Mixing E Store in a Well-Ventilated, Designated Hazardous Waste Accumulation Area D->E Ensure Safe Storage F Arrange for Pickup by a Certified Hazardous Waste Disposal Service E->F Schedule Removal G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G Regulatory Compliance H Final Disposal (e.g., Incineration) G->H Final Treatment

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures

1. Identification and Segregation:

  • Clearly identify waste containing this compound.

  • Consult the Safety Data Sheet (SDS) to confirm its hazards.[6]

  • Segregate it as a flammable organic solvent.[9] Do not mix it with other waste categories like acids, bases, or oxidizers to prevent dangerous chemical reactions.[9] Ketones should be collected with other non-halogenated organic solvents.

2. Containerization and Labeling:

  • Use a designated, chemically compatible, and leak-proof container for collecting the waste.[8][10]

  • Ensure the container is properly labeled with the full chemical name "this compound" and indicates that it is a "Flammable Liquid".[6] Avoid using abbreviations.[6] The label should also include the accumulation start date and other information required by your institution or local regulations.[6]

  • Keep the container securely sealed when not in use to prevent the release of flammable vapors.[1][11]

3. Safe Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1][10]

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.[4][11]

  • Ensure that the storage practices comply with all institutional and regulatory requirements, including limits on the volume of waste and the duration of storage.[10]

4. Professional Disposal:

  • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.[5][6][12]

  • Provide the disposal company with accurate information about the waste composition.

  • The waste will then be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which typically involves incineration for flammable organic solvents.[7]

Emergency Procedures for Spills:

In the event of a spill, immediately evacuate non-essential personnel from the area.[13] Remove all sources of ignition.[13] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal as hazardous waste.[13] Ensure the area is well-ventilated and cleaned after the spill has been contained.[13] Always use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound and its waste.[1]

References

Personal protective equipment for handling (+)-3-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-3-Methylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Core Safety Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory tract irritation.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment at all times.

II. Quantitative Safety Data
PropertyValueSource
Flash Point 48 °C (118.4 °F) - closed cup[2][3][4]
Boiling Point 169-170 °C (336-338 °F)[2][3][5]
OSHA PEL 100 ppm (460 mg/m³) - 8-hr TWA[6]
NIOSH REL 50 ppm (230 mg/m³) - 10-hr TWA[6]
NIOSH STEL 75 ppm (345 mg/m³) - 15-min[6]
ACGIH TLV 20 ppm - 8-hr TWA (for mixture of isomers)[1]
NIOSH IDLH 600 ppm
Lower Explosion Limit (LEL) Not available
Upper Explosion Limit (UEL) Not available

III. Operational Plan: Step-by-Step Handling Procedure

Proper handling is essential to prevent exposure and accidents. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Disposal Prep Review SDS and SOPs PPE Don Appropriate PPE (Goggles, Butyl Gloves, Lab Coat) EngControls Verify Engineering Controls (Fume Hood, Eyewash/Shower) Dispense Dispense in Fume Hood Use Grounded Containers EngControls->Dispense Proceed to Handling Work Perform Experiment Keep Containers Closed Waste Collect Waste in Labeled, Closed Hazardous Waste Container Work->Waste After Experiment Decontaminate Decontaminate Work Area RemovePPE Remove PPE Correctly Wash Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of this compound.

Preparation and Engineering Controls
  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.

  • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.

  • Ventilation: Use explosion-proof electrical and ventilating equipment to prevent the ignition of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors, preventing serious eye irritation.
Skin Protection Flame-retardant lab coat.Protects against skin contact and in case of a flash fire.
Hand Protection Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be used for incidental splash protection but must be replaced immediately upon contact.Butyl rubber offers superior resistance to ketones compared to nitrile. Nitrile gloves show poor resistance to ketones and can degrade quickly.[1]
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (black color-coded) is required if ventilation is inadequate or if exposure limits are likely to be exceeded.Protects against inhalation of vapors that can cause respiratory irritation.
Handling and Storage
  • Handling:

    • Use the smallest practical quantities for the experiment.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and inhalation.

    • Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.

    • Use non-sparking tools and take precautionary measures against static discharge. When transferring from a bulk container, ensure containers are electrically bonded and grounded.

  • Storage:

    • Store in a designated, approved flammable liquids cabinet.

    • The storage area should be cool, dry, and well-ventilated.

    • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection Workflow

Waste Disposal Workflow cluster_generation 1. Waste Generation cluster_collection 2. Waste Collection cluster_labeling 3. Labeling and Storage cluster_disposal 4. Final Disposal LiquidWaste Liquid this compound (Unused or spent) HW_Liquid Collect in a designated, compatible, and sealed Hazardous Waste container. LiquidWaste->HW_Liquid SolidWaste Contaminated Solids (Gloves, paper towels, etc.) HW_Solid Double-bag in sturdy plastic bags. SolidWaste->HW_Solid Label Label container/bag with 'Hazardous Waste' and list all chemical contents. HW_Liquid->Label HW_Solid->Label Store Store in a designated satellite accumulation area, segregated from incompatible wastes. Label->Store Pickup Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department. Store->Pickup

Caption: Waste collection and disposal procedure for this compound.

  • Waste Characterization: All unused this compound and materials contaminated with it must be treated as hazardous waste.

  • Containerization:

    • Collect liquid waste in a designated, leak-proof container made of a compatible material. The container must be kept closed except when adding waste.

    • Collect contaminated solid waste (e.g., gloves, absorbent pads, paper towels) in a separate, sealed container or heavy-duty plastic bag.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixed waste stream, list all components.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Do not dispose of this chemical down the drain.

    • Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-3-Methylcyclohexanone
Reactant of Route 2
(+)-3-Methylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.